sodium;tridecyl sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;tridecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCFDOOSGDZRII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Sodium Tridecyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tridecyl sulfate (B86663) (STS) is an anionic surfactant with a range of applications in industrial and consumer products, including as a detergent, foaming agent, and emulsifier.[1] In the pharmaceutical and medical fields, it is notably utilized as a sclerosing agent for the treatment of varicose veins and other vascular malformations. Its efficacy in these applications is intrinsically linked to its physicochemical properties, which govern its behavior in aqueous solutions and its interactions with biological membranes. This technical guide provides a comprehensive overview of the core physicochemical properties of sodium tridecyl sulfate, detailed experimental protocols for their determination, and a visualization of its mechanism of action as a sclerosing agent.
Core Physicochemical Properties
Sodium tridecyl sulfate is the sodium salt of tridecyl hydrogen sulfate. Its amphiphilic nature, consisting of a 13-carbon hydrophobic alkyl chain and a hydrophilic sulfate headgroup, dictates its surface-active properties.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₇NaO₄S | [2][3][4] |
| Molecular Weight | 302.41 g/mol | [2][3][4] |
| Appearance | White to pale yellow solid or viscous liquid | |
| Solubility | Soluble in water | [1][3] |
| Critical Micelle Concentration (CMC) | Estimated: ~2.1 mM (in water at 25°C) | |
| Surface Tension at CMC | Estimated: ~30-40 mN/m | |
| pKa | Strong acid (pKa < 2) | |
| Density (Bulk) | Not available |
Stability and Hydrolysis
Sodium tridecyl sulfate, as a primary alkyl sulfate, can undergo hydrolysis, particularly under acidic conditions, to yield tridecyl alcohol and sodium bisulfate. The rate of hydrolysis is influenced by temperature, pH, and the concentration of the surfactant.
Studies on the hydrolysis of sodium dodecyl sulfate (SDS), a close structural analog, indicate that the reaction is subject to acid catalysis and can be autocatalytic due to the production of hydrogen sulfate ions.[6] The hydrolysis proceeds via an SN2 mechanism involving the displacement of the sulfate group by a water molecule.[6] In neutral or alkaline solutions at ambient temperature, the rate of hydrolysis is generally slow. However, at elevated temperatures and in acidic environments, the degradation can be significant.[7]
Mechanism of Action as a Sclerosing Agent
As a sclerosing agent, sodium tridecyl sulfate functions as a detergent to disrupt the cellular integrity of the venous endothelium. This process, often referred to as "protein theft denaturation," involves the extraction of lipid and protein components from the cell membrane, leading to its solubilization and subsequent cell lysis.[8]
The interaction of STS with the endothelial cell membrane is concentration-dependent. At sub-lytic concentrations, it can induce changes in membrane permeability and expose a procoagulant surface.[8] At therapeutic concentrations, the extensive membrane disruption triggers a cascade of events, including endothelial denudation, exposure of subendothelial collagen, and activation of the coagulation cascade. This culminates in the formation of a thrombus and subsequent fibrosis, leading to the occlusion of the treated vessel.
Mechanism of action of sodium tridecyl sulfate as a sclerosing agent.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Conductometry
This method is suitable for ionic surfactants like sodium tridecyl sulfate. The CMC is identified as the concentration at which a distinct change in the slope of the conductivity versus concentration plot occurs.[9][10][11]
Materials and Equipment:
-
Sodium tridecyl sulfate (high purity)
-
Deionized water (conductivity < 2 µS/cm)
-
Conductivity meter with a temperature-compensated probe
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath
Procedure:
-
Solution Preparation: Prepare a concentrated stock solution of sodium tridecyl sulfate (e.g., 20 mM) in deionized water. Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.1 mM to 10 mM).
-
Calibration: Calibrate the conductivity meter according to the manufacturer's instructions, typically using a standard potassium chloride solution.
-
Measurement:
-
Place a known volume of deionized water in a thermostatically controlled beaker (e.g., at 25°C) with a magnetic stir bar.
-
Immerse the conductivity probe into the water and allow the reading to stabilize.
-
Sequentially add small, precise volumes of the stock STS solution to the beaker, allowing the solution to mix thoroughly and the conductivity reading to stabilize after each addition.[9]
-
Alternatively, measure the conductivity of each prepared dilution individually.
-
-
Data Analysis: Plot the specific conductivity (κ) as a function of the sodium tridecyl sulfate concentration. The plot will typically show two linear regions with different slopes. The intersection of the two extrapolated linear portions corresponds to the CMC.[10]
Workflow for CMC determination by conductometry.
Determination of Surface Tension by the Wilhelmy Plate Method
This method measures the force exerted on a platinum plate at the air-liquid interface to determine the surface tension.[12]
Materials and Equipment:
-
Tensiometer equipped with a Wilhelmy plate (typically platinum)
-
Sodium tridecyl sulfate solutions of varying concentrations
-
Glass vessel
-
Cleaning solutions for the platinum plate (e.g., ultrapure water, organic solvent, and flame annealing)
Procedure:
-
Plate Preparation: Thoroughly clean the Wilhelmy plate to ensure complete wetting (zero contact angle). This typically involves rinsing with a solvent like ethanol (B145695) or acetone, followed by rinsing with ultrapure water, and then flame-annealing the plate to red heat.
-
Instrument Setup: Level the tensiometer and suspend the cleaned plate from the balance.
-
Measurement:
-
Place the sodium tridecyl sulfate solution in the sample vessel on the instrument's stage.
-
Raise the stage until the liquid surface is just below the plate.
-
The instrument will then automatically raise the stage to bring the liquid into contact with the plate and record the force exerted on the plate by the meniscus.[13]
-
The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0° for a properly wetted platinum plate).[12]
-
-
CMC Determination: Measure the surface tension of a series of STS solutions with increasing concentrations. Plot the surface tension versus the logarithm of the concentration. The concentration at which the surface tension plateaus is the CMC.[11]
Workflow for surface tension measurement and CMC determination.
Determination of Viscosity of Aqueous Solutions
The viscosity of sodium tridecyl sulfate solutions can be determined using a rotational rheometer.
Materials and Equipment:
-
Rotational rheometer with appropriate geometry (e.g., cone-plate or concentric cylinder)
-
Sodium tridecyl sulfate solutions of varying concentrations
-
Thermostatically controlled sample stage
Procedure:
-
Instrument Calibration and Setup: Calibrate the rheometer according to the manufacturer's instructions. Select a suitable measurement geometry and set the temperature of the sample stage.
-
Sample Loading: Carefully load the sodium tridecyl sulfate solution onto the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper geometry to the correct gap setting.
-
Measurement:
-
Perform a steady-state flow sweep by applying a range of shear rates and measuring the corresponding shear stress.
-
The viscosity (η) is calculated as the ratio of shear stress to shear rate.
-
-
Data Analysis: Plot viscosity as a function of shear rate to assess the flow behavior (Newtonian, shear-thinning, etc.). Plot viscosity as a function of concentration at a constant temperature to understand the effect of surfactant concentration on the solution's rheology.[14]
Conclusion
The physicochemical properties of sodium tridecyl sulfate are fundamental to its function as a surfactant and a sclerosing agent. Understanding these properties, from its self-assembly into micelles above the critical micelle concentration to its disruptive interactions with cell membranes, is crucial for its effective and safe application in research, drug development, and clinical practice. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this important molecule. Further research to obtain precise experimental data for all physicochemical parameters of sodium tridecyl sulfate will enhance its application and formulation development.
References
- 1. neutronco.com [neutronco.com]
- 2. Sodium Tridecyl Sulfate | C13H27NaO4S | CID 23668353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 8. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 10. scribd.com [scribd.com]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 13. youtube.com [youtube.com]
- 14. rheologylab.com [rheologylab.com]
Navigating the Synthesis and Purification of Sodium Tridecyl Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for sodium tridecyl sulfate (B86663), a valuable anionic surfactant. The following sections detail the core chemical transformations, purification strategies, and analytical considerations to obtain a high-purity final product.
Synthesis of Sodium Tridecyl Sulfate
The primary route for the synthesis of sodium tridecyl sulfate involves a two-step process: the sulfation of tridecyl alcohol followed by neutralization of the resulting tridecyl hydrogen sulfate.
Step 1: Sulfation of Tridecyl Alcohol
The initial and critical step is the introduction of a sulfate group onto the tridecyl alcohol molecule. This is typically achieved through the use of a sulfating agent. Common sulfating agents include chlorosulfonic acid and sulfur trioxide.
Reaction Pathway:
-
Using Chlorosulfonic Acid: Tridecyl alcohol reacts with chlorosulfonic acid to form tridecyl hydrogen sulfate and hydrogen chloride gas. CH3(CH2)12OH + ClSO3H → CH3(CH2)12OSO3H + HCl
-
Using Sulfur Trioxide: Tridecyl alcohol reacts with sulfur trioxide to yield tridecyl hydrogen sulfate. CH3(CH2)12OH + SO3 → CH3(CH2)12OSO3H
The choice of sulfating agent can influence the reaction conditions and the impurity profile of the crude product.
Step 2: Neutralization
The acidic tridecyl hydrogen sulfate is then neutralized with a base, typically sodium hydroxide (B78521), to form the final product, sodium tridecyl sulfate, and water.
Reaction Pathway:
CH3(CH2)12OSO3H + NaOH → CH3(CH2)12OSO3Na + H2O
Careful control of the neutralization process is crucial to avoid the formation of byproducts and to ensure the complete conversion to the sodium salt.
Experimental Protocols
Synthesis of Sodium Heptadecyl Sulfate (Adaptable for Tridecyl Sulfate)
This protocol details the use of chlorosulfonic acid for sulfation.
Materials:
-
Tridecyl Alcohol (in place of 1-Heptadecanol)
-
Chloroform (B151607) (anhydrous)
-
Chlorosulfonic Acid
-
Sodium Hydroxide
-
Ethanol (B145695) (anhydrous absolute)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve tridecyl alcohol in anhydrous chloroform.
-
Cooling: Cool the solution to approximately 5-10°C using an ice bath.
-
Sulfation: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution, maintaining the internal temperature between 5°C and 15°C. The addition of chlorosulfonic acid is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the same temperature for a designated period, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into ice-cold water to quench the reaction.
-
Neutralization: Neutralize the aqueous solution with a solution of sodium hydroxide to a pH of approximately 7-8.
-
Isolation of Crude Product: The crude sodium tridecyl sulfate will be in the aqueous layer. The chloroform layer can be separated and discarded. The aqueous solution can be concentrated under reduced pressure to obtain the crude solid product.
Purification of Sodium Tridecyl Sulfate
The crude sodium tridecyl sulfate typically contains unreacted tridecyl alcohol, inorganic salts (such as sodium sulfate and sodium chloride), and other byproducts. Several methods can be employed for its purification.
Recrystallization
Recrystallization is a common technique for purifying solid organic compounds. The principle is based on the difference in solubility of the desired compound and the impurities in a suitable solvent at different temperatures.
General Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which sodium tridecyl sulfate is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a suitable choice for sodium alkyl sulfates.
-
Dissolution: Dissolve the crude sodium tridecyl sulfate in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
Liquid-Liquid Extraction
Liquid-liquid extraction can be used to remove unreacted tridecyl alcohol and other organic-soluble impurities.
General Protocol:
-
Dissolution: Dissolve the crude sodium tridecyl sulfate in water.
-
Extraction: Extract the aqueous solution with a water-immiscible organic solvent in which the impurities are soluble, but the sodium tridecyl sulfate is not. Suitable solvents may include diethyl ether or ethyl acetate.
-
Separation: Separate the aqueous layer containing the purified sodium tridecyl sulfate from the organic layer.
-
Concentration: Remove the water from the aqueous layer under reduced pressure to obtain the purified product.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase.
General Protocol:
-
Stationary Phase: A polar stationary phase such as silica (B1680970) gel or alumina (B75360) is typically used.
-
Mobile Phase: A solvent system is chosen that allows for the separation of sodium tridecyl sulfate from its impurities. A gradient of solvents with increasing polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., methanol (B129727) or ethanol), is often employed.
-
Elution: The crude product is loaded onto the column, and the mobile phase is passed through the column. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure sodium tridecyl sulfate.
-
Isolation: The fractions containing the pure product are combined, and the solvent is evaporated to yield the purified sodium tridecyl sulfate.
Data Presentation
Table 1: Potential Impurities in Crude Sodium Tridecyl Sulfate
| Impurity | Source |
| Unreacted Tridecyl Alcohol | Incomplete sulfation reaction |
| Sodium Sulfate | Byproduct of neutralization if sulfuric acid is present |
| Sodium Chloride | Byproduct if chlorosulfonic acid is used and from workup |
| Di-tridecyl ether | Side reaction during sulfation |
Table 2: Overview of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility at varying temperatures | Effective for removing a wide range of impurities; scalable. | Requires a suitable solvent; potential for product loss in the mother liquor. |
| Liquid-Liquid Extraction | Differential partitioning between two immiscible liquids | Good for removing organic-soluble impurities like unreacted alcohol. | May not effectively remove inorganic salts; can be labor-intensive. |
| Column Chromatography | Differential adsorption onto a stationary phase | High degree of purification possible; can separate closely related compounds. | Can be time-consuming and require large volumes of solvent; may not be practical for large-scale purification. |
Mandatory Visualizations
The Core Mechanism of Sodium Tridecyl Sulfate: An Anionic Surfactant's Interaction with Biological Systems
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Sodium tridecyl sulfate (B86663) (STS) is an anionic surfactant recognized for its potent disruptive effects on biological structures, particularly cell membranes and proteins. As a member of the alkyl sulfate family, its utility spans from industrial applications to specialized medical uses, most notably as a sclerosing agent in the treatment of varicose veins and vascular malformations. This guide provides a detailed examination of the fundamental mechanisms through which sodium tridecyl sulfate exerts its action, focusing on its physicochemical properties and its interactions at the molecular level. For the purpose of this technical overview, and due to the extensive availability of research, the closely related and functionally analogous compound, sodium tetradecyl sulfate, will be used as a primary reference point to illustrate the core mechanisms.
Core Mechanism of Action: A Multi-faceted Approach
The mechanism of action of sodium tridecyl sulfate is rooted in its amphiphilic nature—possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. This dual characteristic governs its behavior in aqueous solutions and its interaction with biological interfaces.
Molecular Structure and Micelle Formation
Sodium tridecyl sulfate consists of a long, hydrophobic 13-carbon alkyl chain and a hydrophilic sulfate head group. In aqueous environments, these molecules orient themselves to minimize the unfavorable interaction between the hydrophobic tail and water. At low concentrations, they tend to accumulate at surfaces and interfaces, reducing surface tension.
As the concentration increases, it reaches a critical point known as the Critical Micelle Concentration (CMC) . Above the CMC, the surfactant monomers spontaneously self-assemble into spherical structures called micelles.[1] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the negatively charged hydrophilic heads form the outer surface, readily interacting with the aqueous environment. This aggregation is a key aspect of its function, as both monomers and micelles have distinct interaction mechanisms with biological components.
Interaction with Cell Membranes
The primary cytotoxic action of sodium tridecyl sulfate, particularly in its role as a sclerosant, is the disruption and lysis of cell membranes.[2] This process occurs in a concentration-dependent manner and can be described in several stages:
-
Monomer Intercalation: Individual surfactant molecules insert their hydrophobic tails into the hydrophobic core of the cell's lipid bilayer.[3][4] This disrupts the normal architecture and packing of the phospholipid molecules.[2]
-
Membrane Destabilization: The intercalation of surfactant molecules introduces stress and alters the membrane's fluidity and permeability, leading to leakage of cellular contents.[3]
-
Membrane Solubilization and Lysis: At concentrations at or above the CMC, micelles can extract phospholipid molecules and integral membrane proteins directly from the bilayer, a process sometimes termed "protein theft denaturation".[4][5] This leads to the complete solubilization of the membrane, resulting in rapid cell lysis and death.[2]
This potent lytic activity against the endothelial lining of blood vessels is the therapeutic basis for its use in sclerotherapy, triggering inflammation, thrombosis, and eventual fibrosis of the targeted vessel.[6][7]
Protein Denaturation
Sodium tridecyl sulfate is a powerful protein-denaturing agent.[2] Native proteins maintain their complex three-dimensional structures through a delicate balance of forces, including hydrophobic interactions that typically bury nonpolar amino acid residues within the protein's core. The denaturation process involves two main events:
-
Disruption of Tertiary Structure: The hydrophobic alkyl tails of the surfactant molecules bind to the hydrophobic regions of the protein, disrupting the non-covalent bonds that maintain its native conformation.[8][9] This causes the protein to unfold from its compact, functional shape into a more linear structure.[10]
-
Imparting a Uniform Negative Charge: As the protein unfolds, more surfactant molecules bind along the polypeptide chain. The anionic sulfate head groups impart a strong, uniform negative charge that masks the protein's intrinsic charge.[8][10] This leads to electrostatic repulsion along the chain, further promoting the expansion and linearization of the protein molecule.[11]
This denaturation is largely irreversible and results in a complete loss of the protein's biological function. This mechanism contributes to its cytotoxic effects by inactivating essential enzymes and structural proteins within the cell.
Quantitative Data Summary
The following table summarizes key quantitative data related to the action of sodium tridecyl sulfate and analogous anionic surfactants.
| Parameter | Compound | Value | Conditions | Source(s) |
| Critical Micelle Concentration (CMC) | Sodium Dodecyl Sulfate (SDS) | 8.23 mM (approx. 0.24%) | 25°C in water | [1][12] |
| Concentration for Cell Lysis | Sodium Tetradecyl Sulfate (STS) | 0.1% | In vitro on endothelial cells; cell death within 15 mins | [13] |
| Sub-lytic Concentration | Sodium Tetradecyl Sulfate (STS) | < 0.005% | In vitro on endothelial cells; cells remained viable after 60 mins | [13] |
| Therapeutic Concentration Range | Sodium Tetradecyl Sulfate (STS) | 0.1% to 3% | Clinical use in sclerotherapy | [7] |
Note: Data for Sodium Dodecyl Sulfate (C12) and Sodium Tetradecyl Sulfate (C14) are presented as close analogs for Sodium Tridecyl Sulfate (C13). CMC values are dependent on factors such as temperature, ionic strength, and alkyl chain length.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
Methodology: Surface Tension Measurement
A common method for determining the CMC is by measuring the surface tension of surfactant solutions at various concentrations.
-
Preparation of Solutions: Prepare a series of aqueous solutions of sodium tridecyl sulfate with concentrations spanning a range below and above the expected CMC (e.g., from 0.1 mM to 20 mM).
-
Instrumentation: Utilize a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature (e.g., 25°C).
-
Measurement: For each concentration, measure the surface tension. As surfactant concentration increases, the surface tension will decrease sharply as monomers populate the air-water interface.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will show two distinct linear regions. The point of intersection of these two lines, where the surface tension ceases to decrease significantly, is identified as the CMC.[1]
Assessment of Cell Lysis (Cytotoxicity Assay)
Methodology: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cell lysis by measuring the release of the cytosolic enzyme LDH into the surrounding culture medium.
-
Cell Culture: Plate endothelial cells (e.g., HUVECs) in a 96-well plate and grow to confluence.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of sodium tridecyl sulfate (e.g., 0.001% to 0.5%). Include a negative control (medium only) and a positive control (cells treated with a lysis buffer to achieve 100% lysis).
-
Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C.
-
Sample Collection: After incubation, centrifuge the plate to pellet any remaining cells and debris. Carefully collect the supernatant (culture medium).
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit. In a separate 96-well plate, mix a sample of the collected supernatant with the assay reagents as per the manufacturer's protocol. This reaction produces a colored formazan (B1609692) product.
-
Data Analysis: Measure the absorbance of the formazan product using a spectrophotometer at the appropriate wavelength (e.g., 490 nm). Calculate the percentage of cytotoxicity for each surfactant concentration relative to the positive and negative controls.
Evaluation of Protein Denaturation
Methodology: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary and tertiary structure of proteins.
-
Sample Preparation: Prepare a solution of a model protein (e.g., bovine serum albumin, BSA) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Baseline Measurement: Record the CD spectrum of the native protein solution in the far-UV region (e.g., 190-250 nm) to assess secondary structure (alpha-helices, beta-sheets) and the near-UV region (e.g., 250-320 nm) for tertiary structure.
-
Titration with Surfactant: Incrementally add small aliquots of a concentrated sodium tridecyl sulfate solution to the protein solution. After each addition, allow the sample to equilibrate and record a new CD spectrum.
-
Data Analysis: Analyze the changes in the CD spectra as a function of surfactant concentration. A loss of the characteristic signals for alpha-helices (negative bands at ~208 and 222 nm) and beta-sheets, along with changes in the near-UV spectrum, indicates the unfolding and denaturation of the protein.
Visualizations of Core Mechanisms
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Sclerosing Solutions | Plastic Surgery Key [plasticsurgerykey.com]
- 6. Compva: Sclerotherapy [compva.com]
- 7. The Use of Sodium Tetradecyl Sulphate for the Treatment of Venous Malformations of the Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of SDS-PAGE in Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action of Sclerotherapy | Plastic Surgery Key [plasticsurgerykey.com]
Understanding the molecular structure of sodium tridecyl sulfate (CAS 3026-63-9).
An In-depth Technical Guide to the Molecular Structure of Sodium Tridecyl Sulfate (B86663) (CAS 3026-63-9)
Introduction
Sodium tridecyl sulfate (STS), identified by CAS number 3026-63-9, is an anionic surfactant of significant interest in various scientific and industrial fields. Structurally, it is characterized by a 13-carbon alkyl chain (tridecyl group) which forms a nonpolar, hydrophobic tail, and a polar, hydrophilic sulfate head group with a sodium counter-ion.[1] This amphipathic nature allows it to reduce surface tension at interfaces, making it effective as a detergent, foaming agent, and emulsifier in personal care and cleaning products.[1][2][3] For researchers and drug development professionals, STS is particularly noted for its application as a sclerosing agent in the treatment of varicose veins, where its mechanism of action is directly related to its molecular structure.[4][5] This guide provides a detailed examination of its molecular characteristics, methods for its characterization, and its mechanism of action at a molecular level.
Molecular Identity and Physicochemical Properties
The fundamental identity and key properties of sodium tridecyl sulfate are summarized below. These characteristics are foundational to its function as a surfactant.
Table 1: Chemical Identifiers for Sodium Tridecyl Sulfate
| Identifier | Value |
| IUPAC Name | sodium;tridecyl sulfate[6][7] |
| CAS Number | 3026-63-9[1][2] |
| Molecular Formula | C₁₃H₂₇NaO₄S[8][9] |
| Molecular Weight | ~302.41 g/mol [6][8] |
| Canonical SMILES | CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+][6][8] |
| InChIKey | HQCFDOOSGDZRII-UHFFFAOYSA-M[6][8] |
Table 2: Physicochemical Data for Sodium Tridecyl Sulfate
| Property | Value |
| Appearance | White to pale yellow powder or viscous liquid[1][6] |
| Melting Point | 185-189 °C[10] |
| Solubility | Soluble in water[1][2] |
| Critical Micelle Concentration (CMC) | Estimated to be between 0.9 mM and 8.2 mM in water at 25°C. This is interpolated from the known CMC of Sodium Dodecyl Sulfate (C12, ~8.2 mM) and Sodium Tetradecyl Sulfate (C14, ~0.9 mM), as CMC for linear alkyl sulfates decreases approximately tenfold for every two-carbon addition.[11][12][13] |
Experimental Protocols for Synthesis and Characterization
The synthesis and structural confirmation of sodium tridecyl sulfate rely on established organic chemistry and analytical techniques.
Synthesis Protocol
A common method for the preparation of sodium tridecyl sulfate involves the sulfation of tridecyl alcohol followed by neutralization.
Methodology:
-
A three-necked flask is equipped with a stirrer, a dropping funnel, a condenser, and a drying tube.
-
200 grams (1.0 mole) of tridecyl alcohol is added to the flask.
-
116.5 grams (1.0 mole) of chlorosulfonic acid is added dropwise, ensuring the reaction temperature does not exceed 25°C.[2]
-
Following the addition, a stream of nitrogen gas is passed through the mixture to remove any residual hydrogen chloride gas.
-
The resulting tridecyl hydrogen sulfate is then neutralized with a sodium base (e.g., sodium hydroxide) to yield the final product, sodium tridecyl sulfate.[2]
Caption: Workflow for the synthesis of Sodium Tridecyl Sulfate.
Structural Elucidation
Confirming the molecular structure of the synthesized product requires a combination of analytical techniques. Each method provides complementary information.
Methodologies:
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound. Fragmentation patterns can also help confirm the presence of the tridecyl alkyl chain.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. For sodium tridecyl sulfate, characteristic peaks would include strong S=O stretching vibrations for the sulfate group and C-H stretching vibrations for the alkyl chain.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the structure of the 13-carbon chain and its attachment to the sulfate group.[6]
Caption: Logical workflow for molecular structure confirmation.
Determination of Critical Micelle Concentration (CMC)
The CMC is a critical parameter that defines the concentration at which surfactant molecules begin to self-assemble into micelles. This can be determined using various methods, including fluorescence polarization.
Experimental Protocol (Fluorescence Polarization):
-
Reagent Preparation: Prepare a stock solution of sodium tridecyl sulfate in deionized water. Prepare a stock solution of a fluorescent probe (e.g., 1,6-Diphenyl-1,3,5-hexatriene, DPH) that exhibits different polarization characteristics in aqueous versus hydrophobic environments.
-
Serial Dilution: Create a series of dilutions of the STS stock solution.
-
Probe Addition: Add a constant, small aliquot of the fluorescent probe stock solution to each STS dilution.
-
Measurement: Measure the fluorescence polarization of each sample using a suitable fluorometer.
-
Data Analysis: Plot the measured fluorescence polarization as a function of the logarithm of the STS concentration.
-
CMC Identification: The CMC is identified as the concentration at the inflection point of the resulting sigmoidal curve, where a sharp change in polarization occurs as the probe partitions into the newly formed micelles.[11]
Caption: Experimental workflow for CMC determination.
Molecular Mechanism of Action in Sclerotherapy
In drug development, the primary application of sodium tridecyl sulfate is as a sclerosing agent. Its efficacy is a direct consequence of its amphipathic molecular structure.
When injected into a varicose vein, the STS molecules act as a detergent on the endothelial cells lining the blood vessel wall. The hydrophobic tridecyl tails penetrate the lipid bilayer of the cell membranes, while the hydrophilic sulfate heads interact with the aqueous environment.[5] This process disrupts the integrity of the cell membrane, leading to rapid endothelial destruction and exposure of the sub-endothelial collagen. This triggers an inflammatory response, subsequent thrombus formation, and ultimately, the fibrotic occlusion (sclerosis) of the vein.[5]
Caption: Molecular mechanism of sodium tridecyl sulfate as a sclerosing agent.
References
- 1. CAS 3026-63-9: Sodium tridecyl sulfate | CymitQuimica [cymitquimica.com]
- 2. SODIUM N-TRIDECYL SULPHATE | 3026-63-9 [chemicalbook.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Sodium Tetradecyl Sulfate: A Review of Clinical Uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Sodium Tridecyl Sulfate | C13H27NaO4S | CID 23668353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sodium tridecyl sulfate, 3026-63-9 [thegoodscentscompany.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. scbt.com [scbt.com]
- 10. SODIUM N-TRIDECYL SULPHATE CAS#: 3026-63-9 [m.chemicalbook.com]
- 11. agilent.com [agilent.com]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Sodium Tridecyl Sulfate in Buffered Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Tridecyl Sulfate (B86663) (STS) is an anionic surfactant belonging to the alkyl sulfate class of compounds. Its amphiphilic nature, characterized by a 13-carbon hydrophobic alkyl chain and a hydrophilic sulfate headgroup, makes it effective as a wetting, foaming, and emulsifying agent. These properties are leveraged in various industrial, personal care, and pharmaceutical applications. In drug development, STS may be used as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs) or as a component in formulation development.
Understanding the solubility and chemical stability of STS in different buffered solutions is critical for ensuring product performance, quality, and shelf-life. Factors such as pH, ionic strength, and the specific ions present in a buffer system can significantly influence the behavior of STS in aqueous media. This technical guide provides an in-depth overview of these factors, summarizes key quantitative data, and presents detailed experimental protocols for characterization.
Disclaimer: Specific experimental data for sodium tridecyl sulfate is limited in publicly available literature. Much of the detailed research on aggregation and stability has been conducted on its close structural analog, sodium dodecyl sulfate (SDS), which differs by only one carbon in the alkyl chain. This guide will use data from SDS as a proxy to illustrate fundamental principles of solubility and stability applicable to STS and other primary alkyl sulfates.
Physicochemical Properties of Sodium Tridecyl Sulfate
A foundational understanding begins with the basic properties of the molecule.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₇NaO₄S | [1][2] |
| Molecular Weight | 302.41 g/mol | [1][3] |
| Appearance | White crystalline powder | |
| Synonyms | Sodium n-tridecyl sulfate, n-Tridecyl sulfate sodium salt | |
| CAS Number | 3026-63-9 | |
| Water Solubility | Soluble | [4] |
Solubility in Buffered Solutions
The solubility of an anionic surfactant like STS is not a single value but is governed by its aggregation behavior in solution. Below a certain concentration, surfactant molecules exist as individual monomers. As the concentration increases, they self-assemble into spherical structures called micelles. This concentration is known as the Critical Micelle Concentration (CMC) . The formation of micelles dramatically increases the apparent solubility of the surfactant and allows it to solubilize other hydrophobic substances.
The Effect of Buffers on Critical Micelle Concentration (CMC)
Buffers influence the CMC primarily through their ionic strength (the "electrolyte effect"). The ions from the buffer salts can shield the electrostatic repulsion between the negatively charged sulfate headgroups of the STS molecules at the micelle surface. This charge shielding reduces the repulsion between headgroups, making it easier for micelles to form, thus lowering the CMC.
The following table, using data for SDS as a proxy, illustrates this common phenomenon.
| Surfactant | Medium | Temperature (K) | CMC (mM) | Reference |
| SDS | Unbuffered Water | 298.15 | ~8.1 | [5][6] |
| SDS | 50 mM Phosphate (B84403) Buffer (pH 7.0) | 298.15 | ~2.0 | [5] |
This four-fold decrease in CMC in the presence of a phosphate buffer highlights the significant impact of the formulation medium on the surfactant's aggregation behavior.[5][7] In addition to lowering the CMC, the ions from buffer salts can also increase the microviscosity of the micelles.[7]
Visualization of Micelle Formation
The diagram below illustrates the self-assembly of STS monomers into a micelle and the influence of buffer counter-ions on stabilizing the micellar structure.
References
- 1. Sodium Tridecyl Sulfate | C13H27NaO4S | CID 23668353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. SODIUM N-TRIDECYL SULPHATE CAS#: 3026-63-9 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
The Dual Nature of a Surfactant: An In-depth Technical Guide to the Interaction of Sodium Tridecyl Sulfate with Proteins and Lipids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical interactions between the anionic surfactant sodium tridecyl sulfate (B86663) (STS) and key biological macromolecules—proteins and lipids. Given the extensive research on its close analog, sodium dodecyl sulfate (SDS), this guide leverages findings from SDS studies to elucidate the fundamental mechanisms of action of STS. This document details the concentration-dependent effects, thermodynamic and kinetic profiles of these interactions, and the experimental methodologies used for their characterization.
Core Mechanisms of Interaction
Sodium tridecyl sulfate is an amphipathic molecule with a negatively charged sulfate head group and a hydrophobic alkyl tail. This structure dictates its interaction with biological systems, primarily through electrostatic and hydrophobic forces.[1][2] Its effects are highly dependent on its concentration relative to its critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles.
Interaction with Proteins
The interaction between STS and proteins is a multi-stage process that typically results in protein denaturation and the formation of protein-surfactant complexes.[1][3]
-
Initial Binding: At very low concentrations, STS monomers can bind to proteins, primarily through electrostatic interactions with positively charged amino acid residues.[2]
-
Cooperative Binding and Unfolding: As the concentration of STS increases, a cooperative binding process occurs where the hydrophobic tails of the surfactant molecules interact with the hydrophobic core of the protein. This disrupts the protein's tertiary and secondary structures, leading to unfolding or denaturation.[4][5]
-
Saturation and Complex Formation: At higher concentrations, the unfolded protein chain becomes saturated with STS molecules, forming necklace-like structures where micelles are arranged along the polypeptide chain.[6]
These interactions are fundamental to applications such as SDS-PAGE, where the uniform negative charge imparted by the surfactant allows for protein separation based on molecular weight.[7]
Interaction with Lipids
STS interacts with lipid bilayers, the fundamental structure of cell membranes, in a manner that can lead to membrane disruption and solubilization.[8][9]
-
Monomer Insertion: At concentrations below the CMC, STS monomers can insert into the lipid bilayer, which can alter membrane fluidity and permeability.[10]
-
Membrane Solubilization: As the STS concentration approaches and exceeds the CMC, the surfactant can solubilize the lipid bilayer, forming mixed micelles composed of both lipids and surfactant molecules.[8][9] This process is concentration-dependent and can lead to cell lysis.[11]
This lytic effect on the endothelial lining of blood vessels is the basis for the use of STS in sclerotherapy for the treatment of varicose veins.[12]
Quantitative Data on Surfactant-Macromolecule Interactions
The following tables summarize key quantitative parameters for the interaction of anionic surfactants (primarily SDS as a model for STS) with proteins and lipids.
Table 1: Thermodynamic Parameters of SDS Interaction with Proteins
| Protein | Technique | Surfactant | Temperature (°C) | Binding Affinity (K_d) / Association Constant (K_a) | Enthalpy (ΔH) | Reference(s) |
|---|---|---|---|---|---|---|
| Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | SDS | 25 | K_a: (1.4 ± 0.1) x 10^5 M⁻¹ | - | [13] |
| Ribonuclease A (RNase A) | Isothermal Titration Calorimetry | SDS | - | Exothermic at monomeric concentrations, endothermic at micellar concentrations | - | [3] |
| β-lactoglobulin | Taylor Dispersion Analysis | SDS | - | Minimal concentration for conformational change: 4.3 x 10⁻⁴ M | - | [14] |
| Transferrin | Taylor Dispersion Analysis | SDS | - | Minimal concentration for conformational change: 4.3 x 10⁻⁴ M | - | [14] |
| Insulin | Taylor Dispersion Analysis | SDS | - | Minimal concentration for conformational change: 2.3 x 10⁻⁴ M | - |[14] |
Table 2: Kinetic and Thermodynamic Parameters of Surfactant Interaction with Lipid Vesicles
| Lipid System | Technique | Surfactant System | Temperature (°C) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| DPPC/DMPC Vesicles | Small-Angle X-ray Scattering (SAXS) | SDS | 20 | Solubilization of DPPC is slow, while DMPC solubilization is rapid and burst-like. | [8] |
| POPC LUVs | Isothermal Titration Calorimetry (ITC) | SDS | 65 | Comprehensive thermodynamic description of lipid membrane dissolution. | [9] |
| STBS Vesicles | Light Scattering | SDS | 20 | Critical free SDS concentration for vesicle dissolution: 0.48 ± 0.03 mM (in 0.05 M NaCl). | [15] |
| POPC Membranes | Isothermal Titration Calorimetry (ITC) | SDS | 28 | Partition enthalpy (ΔH) of -6.0 kcal/mol. |[10] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Surfactant-Protein Interaction
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).[1]
-
Load the protein solution into the sample cell and the surfactant solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the surfactant solution into the protein solution.[16]
-
The instrument measures the heat absorbed or released after each injection.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
These values are plotted against the molar ratio of surfactant to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[17]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Surfactant-Lipid Bilayer Interaction
QCM-D is a surface-sensitive technique that can monitor the formation of a supported lipid bilayer (SLB) and its subsequent interaction with surfactants in real-time.
Methodology:
-
SLB Formation:
-
Surfactant Interaction:
-
Establish a stable baseline with buffer flowing over the formed SLB.
-
Introduce a solution of sodium tridecyl sulfate at a specific concentration.
-
Monitor the changes in frequency and dissipation in real-time. An increase in frequency and dissipation can indicate the removal of the lipid bilayer due to solubilization.[20]
-
-
Data Analysis:
-
The kinetic data provides information on the rate of bilayer disruption.
-
The magnitude of the frequency and dissipation shifts can be used to quantify the extent of lipid removal.
-
Circular Dichroism (CD) Spectroscopy for Protein Denaturation
CD spectroscopy is used to monitor changes in the secondary structure of a protein upon interaction with a surfactant.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the protein (e.g., 8 µM) in a suitable buffer (phosphate buffer is recommended).[21]
-
-
Initial Spectrum:
-
Record a far-UV CD spectrum (e.g., 190-250 nm) of the native protein to establish its baseline secondary structure content.
-
-
Titration or Thermal Denaturation:
-
To study concentration-dependent effects, add increasing concentrations of sodium tridecyl sulfate to the protein solution and record a spectrum after each addition.
-
For thermal stability studies, monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) as the temperature is gradually increased.[21][22]
-
-
Data Analysis:
-
Changes in the CD spectrum, particularly at wavelengths characteristic of α-helices (minima at ~208 and 222 nm) and β-sheets (minimum at ~218 nm), indicate alterations in the protein's secondary structure.
-
Thermal denaturation curves can be used to determine the melting temperature (T_m) of the protein in the presence and absence of the surfactant.[21]
-
Visualizing Interactions and Workflows
Signaling and Mechanistic Pathways
The interaction of sodium tridecyl sulfate with endothelial cells, as occurs in sclerotherapy, is primarily a result of direct physicochemical damage rather than a specific signaling cascade. High concentrations of the surfactant lead to the solubilization of the cell membrane, causing cell lysis.
Caption: Mechanism of STS-induced endothelial cell damage.
Experimental Workflows
The following diagrams illustrate the typical workflows for the experimental protocols described above.
Caption: Workflow for Isothermal Titration Calorimetry.
Caption: Workflow for QCM-D analysis.
Conclusion
The interaction of sodium tridecyl sulfate with proteins and lipids is a complex, concentration-dependent process governed by fundamental physicochemical principles. By disrupting the native structure of proteins and the integrity of lipid bilayers, STS serves as a potent denaturant and solubilizing agent. This dual capability is harnessed in various scientific and clinical applications. A thorough understanding of the thermodynamics and kinetics of these interactions, facilitated by the experimental techniques outlined in this guide, is crucial for the effective and safe use of this surfactant in research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Molecular Basis of the Sodium Dodecyl Sulfate Effect on Human Ubiquitin Structure: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of Anionic Surfactants with Native and Partially Unfolded RNase A: Binding Kinetics, Structural Changes, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of bovine serum albumin with anionic surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. Effect of sodium dodecyl sulfate on folding and thermal stability of acid-denatured cytochrome c: A spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane Proteins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamics of sodium dodecyl sulfate partitioning into lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Effect of sodium dodecyl sulfate on biological membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycocalyx–Sodium Interaction in Vascular Endothelium | Encyclopedia MDPI [encyclopedia.pub]
- 13. Spectroscopic studies on the interaction of bovine (BSA) and human (HSA) serum albumins with ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermodynamics and kinetics of vesicle↔mixed micelle transitions of sodium tridecyl-6-benzene sulfonate/sodium dodecyl sulfate surfactant systems - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 18. mdpi.com [mdpi.com]
- 19. Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Nanoparticle–Lipid Membrane Interactions Using QCM-D | Springer Nature Experiments [experiments.springernature.com]
- 21. boddylab.ca [boddylab.ca]
- 22. youtube.com [youtube.com]
Spectroscopic Characterization of Sodium Tridecyl Sulfate Micelles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of sodium tridecyl sulfate (B86663) (STS) micelles. This document is intended to serve as a practical resource, offering detailed experimental protocols and data interpretation guidelines for researchers, scientists, and professionals involved in drug development and formulation.
Sodium tridecyl sulfate is an anionic surfactant of interest in various pharmaceutical and industrial applications. Understanding its micellar properties, such as the critical micelle concentration (CMC), aggregation number, size, and internal environment, is crucial for optimizing its performance in drug delivery systems, solubilization processes, and formulation stability. This guide will delve into the principles and methodologies of key spectroscopic techniques, including fluorescence spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Dynamic Light Scattering (DLS), and Nuclear Magnetic Resonance (NMR) spectroscopy, as they apply to the characterization of STS micelles.
Introduction to Micellization
Surfactant molecules, such as sodium tridecyl sulfate, are amphiphilic, possessing both a hydrophilic head group and a hydrophobic tail. In aqueous solutions, these molecules self-assemble into organized structures called micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This process, driven by the hydrophobic effect, results in the formation of spherical or spheroidal aggregates with the hydrophobic tails sequestered in the core and the hydrophilic heads exposed to the aqueous environment. The characterization of these micelles is paramount for controlling and predicting the behavior of surfactant-based systems.
Key Micellar Parameters
A thorough characterization of surfactant micelles involves the determination of several key parameters:
-
Critical Micelle Concentration (CMC): The concentration at which micelle formation begins. It is a critical parameter for any application involving surfactants.
-
Aggregation Number (Nagg): The average number of surfactant monomers that constitute a single micelle.
-
Micelle Size and Polydispersity: The hydrodynamic radius or diameter of the micelles and the distribution of sizes within the sample.
-
Micropolarity: The polarity of the micellar core, which influences the solubilization of hydrophobic molecules.
The following sections will detail the experimental approaches to determine these parameters for sodium tridecyl sulfate micelles. While specific experimental data for sodium tridecyl sulfate is not extensively available in the public domain, the protocols provided are based on established methods for analogous anionic surfactants. The expected values for STS can be inferred from trends observed in the homologous series of sodium alkyl sulfates.
Spectroscopic Techniques and Experimental Protocols
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for probing the formation and properties of micelles. The use of fluorescent probes that partition into the hydrophobic micellar core allows for the determination of the CMC and the aggregation number.
The CMC of sodium tridecyl sulfate can be determined by monitoring the fluorescence emission of a hydrophobic probe, such as pyrene (B120774), as a function of surfactant concentration. The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is sensitive to the polarity of its microenvironment. In a polar aqueous environment (below the CMC), the I1/I3 ratio is high. As micelles form, pyrene partitions into the nonpolar micellar core, leading to a decrease in the I1/I3 ratio. The CMC is determined from the inflection point of the plot of the I1/I3 ratio versus the logarithm of the surfactant concentration.
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of sodium tridecyl sulfate (e.g., 100 mM) in deionized water.
-
Prepare a stock solution of pyrene (e.g., 0.1 mM) in a volatile organic solvent like acetone (B3395972).
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions of sodium tridecyl sulfate with varying concentrations by serial dilution of the stock solution.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of acetone added is minimal (e.g., < 0.1% v/v) to avoid affecting micellization.
-
Allow the solutions to equilibrate for at least 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 335 nm.
-
Record the emission spectra from 350 nm to 450 nm for each sample.
-
Extract the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the I1/I3 ratio for each surfactant concentration.
-
Plot the I1/I3 ratio as a function of the logarithm of the sodium tridecyl sulfate concentration.
-
The CMC is determined from the midpoint of the sigmoidal transition in the plot.
-
Workflow for CMC determination using fluorescence spectroscopy.
The aggregation number can be determined using steady-state or time-resolved fluorescence quenching. This method involves a fluorescent probe that resides within the micelle and a quencher that deactivates the probe's fluorescence upon encounter.
Experimental Protocol (Steady-State):
-
Stock Solution Preparation:
-
Prepare a stock solution of sodium tridecyl sulfate at a concentration well above its CMC.
-
Prepare stock solutions of a fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium (B1207926) chloride, CPC) in an appropriate solvent.
-
-
Sample Preparation:
-
Prepare a series of solutions containing a fixed concentration of sodium tridecyl sulfate and the fluorescent probe.
-
Add varying concentrations of the quencher to these solutions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the probe in the absence (I0) and presence (I) of the quencher.
-
-
Data Analysis:
-
The aggregation number (Nagg) can be calculated using the following equation, which is derived from Poisson statistics of quencher distribution among the micelles: ln(I0/I) = [Quencher] / [Micelle]
-
The micelle concentration, [Micelle], can be expressed as: [Micelle] = ([Surfactant] - CMC) / Nagg
-
By plotting ln(I0/I) against the quencher concentration, a linear relationship is obtained, and Nagg can be determined from the slope.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy offers a simpler, though sometimes less sensitive, method for CMC determination. This technique relies on the change in the absorbance of a dye probe upon its incorporation into micelles.
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of sodium tridecyl sulfate.
-
Prepare a stock solution of a suitable dye probe (e.g., methyl orange).
-
-
Sample Preparation:
-
Prepare a series of solutions with a constant concentration of the dye probe and varying concentrations of sodium tridecyl sulfate.
-
-
UV-Vis Measurement:
-
Record the UV-Vis absorption spectrum for each sample.
-
Monitor the absorbance at the wavelength of maximum absorption (λmax) of the dye.
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of the surfactant concentration.
-
The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
-
Workflow for UV-Vis determination of CMC.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering is a powerful technique for measuring the size (hydrodynamic radius) and size distribution of particles in a suspension, making it ideal for characterizing micelles.
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of sodium tridecyl sulfate at concentrations above the CMC in deionized water.
-
Filter the solutions through a microporous filter (e.g., 0.22 µm) to remove dust and other large particles that can interfere with the measurement.
-
-
DLS Measurement:
-
Place the filtered sample in a clean cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the DLS measurement, which involves illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light.
-
-
Data Analysis:
-
The instrument's software will analyze the autocorrelation function of the scattered light intensity to determine the diffusion coefficient of the micelles.
-
The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = kBT / (6πηD) where kB is the Boltzmann constant, T is the absolute temperature, η is the viscosity of the solvent, and D is the diffusion coefficient.
-
The analysis also provides the polydispersity index (PDI), which indicates the breadth of the size distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of micelles at a molecular level. Changes in the chemical shifts of the surfactant's protons upon micellization can be used to determine the CMC.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a series of sodium tridecyl sulfate solutions in deuterium (B1214612) oxide (D2O) at various concentrations, spanning below and above the expected CMC.
-
-
NMR Measurement:
-
Acquire 1H NMR spectra for each sample.
-
-
Data Analysis:
-
Monitor the chemical shifts of the protons along the alkyl chain of the sodium tridecyl sulfate molecule.
-
Plot the chemical shift of a specific proton (e.g., the α-methylene protons adjacent to the sulfate group or the terminal methyl protons) as a function of the surfactant concentration.
-
A break in the linearity of this plot indicates the onset of micellization, and the corresponding concentration is the CMC.
-
Quantitative Data for Sodium Alkyl Sulfates
While specific, experimentally verified quantitative data for sodium tridecyl sulfate micelles is sparse in the readily available literature, data for the homologous series of sodium alkyl sulfates can provide valuable insights and estimations.
| Surfactant | CMC (mM in water at 25°C) | Aggregation Number (Nagg) | Hydrodynamic Diameter (nm) |
| Sodium Decyl Sulfate | ~33 | ~40 | - |
| Sodium Dodecyl Sulfate (SDS) | ~8.2 | ~62 | ~4-6 |
| Sodium Tetradecyl Sulfate | ~2.1 | ~80 | ~5-7 |
| Sodium Tridecyl Sulfate (STS) | ~4-6 (Estimated) | ~70 (Estimated) | ~4-6 (Estimated) |
Note: The values for sodium tridecyl sulfate are estimations based on the trends observed in the homologous series. The CMC generally decreases by a factor of approximately 2-3 for each additional two methylene (B1212753) groups in the alkyl chain. The aggregation number and micelle size tend to increase with increasing chain length.
Conclusion
The spectroscopic techniques outlined in this guide provide a powerful toolkit for the comprehensive characterization of sodium tridecyl sulfate micelles. By employing fluorescence spectroscopy, UV-Vis spectroscopy, Dynamic Light Scattering, and NMR spectroscopy, researchers and formulation scientists can gain critical insights into the CMC, aggregation number, size, and local environment of these self-assembled structures. Accurate determination of these parameters is essential for the rational design and optimization of formulations in the pharmaceutical and other industries, ensuring product efficacy, stability, and performance. While specific data for sodium tridecyl sulfate may require dedicated experimental investigation, the established methodologies presented here provide a robust framework for such studies.
Environmental Fate and Biodegradability of Sodium Tridecyl Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tridecyl sulfate (B86663) (STS) is an anionic surfactant belonging to the alkyl sulfate class of compounds. Its amphiphilic nature, characterized by a thirteen-carbon alkyl chain (tridecyl) and a polar sulfate group, makes it effective in reducing surface tension and promoting emulsification. These properties have led to its use in various industrial and pharmaceutical applications. As with any chemical intended for widespread use, a thorough understanding of its environmental fate and biodegradability is crucial for assessing its ecological impact. This technical guide provides an in-depth overview of the environmental behavior of sodium tridecyl sulfate, with a focus on its biodegradability, relevant experimental protocols, and the underlying biochemical pathways.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of sodium tridecyl sulfate is essential for predicting its environmental distribution and behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₇NaO₄S | --INVALID-LINK-- |
| Molecular Weight | 302.41 g/mol | --INVALID-LINK-- |
| Water Solubility | High | [1] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.6 (estimated for Sodium Dodecyl Sulfate) | [1] |
The high water solubility of sodium tridecyl sulfate indicates its propensity to be distributed in the aqueous phase of environmental compartments. Its relatively low octanol-water partition coefficient suggests a low potential for bioaccumulation in organisms.[1]
Environmental Fate
The environmental journey of sodium tridecyl sulfate is primarily dictated by its partitioning in different environmental matrices and its susceptibility to degradation processes.
Partitioning
Due to its high water solubility, sodium tridecyl sulfate released into the environment will predominantly reside in surface waters such as rivers and lakes. While some adsorption to sludge and sediment may occur, its low log K_ow_ suggests this will not be the primary fate process.
Abiotic Degradation
Abiotic degradation pathways, such as hydrolysis and photolysis, are not considered significant for alkyl sulfates under typical environmental conditions.
Biotic Degradation
The principal mechanism for the removal of sodium tridecyl sulfate from the environment is biodegradation. Linear primary alkyl sulfates, including sodium tridecyl sulfate, are recognized as being readily biodegradable by a wide variety of naturally occurring microorganisms.[2][3] This rapid biological breakdown prevents persistence and accumulation in the environment.
Biodegradability Assessment
The ready biodegradability of a substance is a key indicator of its environmental compatibility. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to quantify the extent and rate of biodegradation.
Ready Biodegradability Data
| Test Guideline | Substance | Result | Conclusion | Reference |
| OECD 301B | C12-15 Alkyl Sulfates | > 60% in 28 days | Readily Biodegradable | [4] |
| OECD 301D | C12 Alkyl Sulfate | > 60% in 28 days | Readily Biodegradable | [3] |
| OECD 301F | C12-15 Alkyl Sulfates | > 60% in 28 days | Readily Biodegradable | [5] |
Based on this body of evidence, sodium tridecyl sulfate is expected to achieve greater than 60% ultimate biodegradation within a 28-day period, fulfilling the criteria for "ready biodegradability".[6][7]
Primary and Ultimate Biodegradation
It is important to distinguish between two levels of biodegradation:
-
Primary Biodegradation: The initial alteration of the chemical structure of the parent surfactant, resulting in the loss of its surface-active properties.
-
Ultimate Biodegradation: The complete breakdown of the organic molecule by microorganisms into carbon dioxide, water, mineral salts, and biomass.[6]
For linear alkyl sulfates, primary biodegradation is a very rapid process, often with half-lives of a few hours in realistic river water scenarios.[8] Ultimate biodegradation follows, leading to the complete mineralization of the compound.
Experimental Protocols
The OECD 301B test, also known as the CO₂ Evolution Test, is a widely accepted method for determining the ready biodegradability of water-soluble organic chemicals like sodium tridecyl sulfate.[7][9][10]
OECD 301B: CO₂ Evolution Test Methodology
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum amount of CO₂ (ThCO₂) that could be produced from the complete oxidation of the substance.[9]
Apparatus:
-
Incubation bottles
-
System for sparging with CO₂-free air
-
CO₂-trapping apparatus (e.g., gas-washing bottles containing a known volume of barium or sodium hydroxide (B78521) solution)
-
Titration equipment or an inorganic carbon analyzer
Procedure:
-
Preparation of Mineral Medium: A basal medium containing essential mineral salts is prepared.
-
Preparation of Inoculum: Activated sludge from a sewage treatment plant is typically used as the microbial inoculum.
-
Test Setup: The test substance is added to the incubation bottles at a concentration of 10-20 mg of total organic carbon (TOC) per liter. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated for 28 days in the dark at a constant temperature (typically 20-25°C). The solutions are continuously sparged with CO₂-free air.
-
CO₂ Measurement: The CO₂ produced is trapped in the alkaline solution. The amount of trapped CO₂ is determined periodically by titrating the remaining hydroxide or by using an inorganic carbon analyzer.[9]
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as: % Biodegradation = (CO₂ produced by test substance - CO₂ produced by blank) / ThCO₂ x 100
Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve at least 60% of the ThCO₂ within a 10-day window during the 28-day test period.[6]
Biodegradation Pathway of Sodium Tridecyl Sulfate
The biodegradation of linear alkyl sulfates is a well-understood enzymatic process initiated by bacteria, with Pseudomonas species being frequently implicated.[11][12] The pathway involves a two-step process:
-
Hydrolysis of the Sulfate Ester: The initial and rate-limiting step is the enzymatic cleavage of the sulfate group from the alkyl chain, catalyzed by an enzyme called alkylsulfatase . This reaction yields the corresponding long-chain alcohol (1-tridecanol) and an inorganic sulfate ion.[12] The loss of the polar sulfate group results in the loss of the molecule's surfactant properties, constituting primary biodegradation.
-
Oxidation of the Alkyl Chain: The resulting 1-tridecanol (B166897) is then readily metabolized by the microorganisms through a series of oxidation steps. It is first oxidized to tridecanal (B79276) (an aldehyde) and then to tridecanoic acid (a fatty acid). This fatty acid subsequently enters the β-oxidation pathway, where it is progressively shortened by two-carbon units, ultimately leading to the production of acetyl-CoA. Acetyl-CoA then enters the citric acid cycle for complete oxidation to carbon dioxide and water, representing ultimate biodegradation.[12][13]
Mandatory Visualizations
Caption: Experimental Workflow for OECD 301B Biodegradation Test.
Caption: Proposed Biodegradation Pathway of Sodium Tridecyl Sulfate.
Conclusion
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. epa.gov [epa.gov]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. cleaninginstitute.org [cleaninginstitute.org]
- 6. Development and Evaluation of an Online CO2 Evolution Test and a Multicomponent Biodegradation Test System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 8. Primary and ultimate biodegradation of anionic surfactants under realistic discharge conditions in river water (Conference) | OSTI.GOV [osti.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. eurolab.net [eurolab.net]
- 11. The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Complete oxidation of linear alkylbenzene sulfonate by bacterial communities selected from coastal seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Sodium Tridecyl Sulfate in Protein Denaturation for SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Dodecyl Sulfate (B86663) Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a cornerstone technique for the separation of proteins based on their molecular weight.[1][2][3] The method relies on the anionic detergent sodium dodecyl sulfate (SDS) to denature proteins and impart a uniform negative charge, enabling separation solely by size.[1][2] While SDS is the most ubiquitously used detergent for this purpose, the exploration of other alkyl sulfates, such as sodium tridecyl sulfate (STS), can offer potential advantages in specific applications, such as the separation of co-migrating polypeptides.[4] This document provides a detailed overview of the principles and a comprehensive protocol for the use of sodium tridecyl sulfate in protein denaturation for SDS-PAGE, drawing parallels from the extensive literature on SDS.
Sodium tridecyl sulfate, an anionic surfactant with a 13-carbon alkyl chain, is structurally similar to SDS (12 carbons) and sodium tetradecyl sulfate (14 carbons). Studies on various sodium alkyl sulfates have shown that the length of the alkyl chain can influence protein denaturation and electrophoretic mobility.[5] For instance, sodium decyl (C10) and dodecyl (C12) sulfates have been identified as providing the best protein separations in standard gel electrophoresis.[5] While specific quantitative data on the denaturation efficiency of sodium tridecyl sulfate is not widely available, its behavior can be inferred from the properties of its neighboring homologues. It is anticipated that STS will effectively denature most proteins in a manner comparable to SDS.
Principle of Protein Denaturation by Alkyl Sulfates
Anionic detergents like sodium tridecyl sulfate denature proteins by disrupting their non-covalent bonds, which are essential for maintaining their native three-dimensional structures.[2][6] The hydrophobic alkyl tail of the detergent interacts with the hydrophobic regions of the protein, while the hydrophilic sulfate head imparts a negative charge.[7] This binding process unfolds the protein into a linear polypeptide chain coated with negatively charged detergent molecules.[1] The uniform negative charge-to-mass ratio across different proteins ensures that their migration through the polyacrylamide gel matrix during electrophoresis is primarily dependent on their molecular weight.[1][7]
Data Presentation: Comparison of Alkyl Sulfates
While specific data for sodium tridecyl sulfate is limited, the following table summarizes the general properties and effects of different sodium alkyl sulfates on proteins, providing a basis for understanding the potential behavior of STS.
| Detergent | Alkyl Chain Length | Typical Application/Observation | Key Characteristics |
| Sodium Decyl Sulfate | C10 | High-resolution separation of low molecular weight proteins.[5] | Shorter alkyl chain, may form smaller micelles. |
| Sodium Dodecyl Sulfate (SDS) | C12 | Gold standard for protein denaturation in SDS-PAGE. [1][2] | Well-characterized, provides excellent denaturation and separation for a wide range of proteins. |
| Sodium Tridecyl Sulfate (STS) | C13 | Experimental; potential for altered mobility of specific proteins. | Properties are inferred to be intermediate between SDS and sodium tetradecyl sulfate. |
| Sodium Tetradecyl Sulfate | C14 | Can alter the mobility of certain proteins compared to SDS; sometimes present as a contaminant in commercial SDS.[4] | Longer alkyl chain, may exhibit stronger hydrophobic interactions. |
Experimental Protocols
The following protocols are adapted from standard SDS-PAGE procedures. Researchers using sodium tridecyl sulfate for the first time should consider running parallel experiments with SDS to compare protein denaturation and migration patterns.
Protocol 1: Preparation of Reagents
1. 10% (w/v) Sodium Tridecyl Sulfate (STS) Solution:
-
Dissolve 10 g of sodium tridecyl sulfate in 90 ml of deionized water.
-
Heat gently to 68°C to aid dissolution.
-
Adjust the pH to 7.2 with a few drops of concentrated hydrochloric acid.
-
Bring the final volume to 100 ml with deionized water. Store at room temperature.
2. 1.5 M Tris-HCl, pH 8.8 (Resolving Gel Buffer):
-
Dissolve 18.16 g of Tris base in 80 ml of deionized water.
-
Adjust the pH to 8.8 with concentrated hydrochloric acid.
-
Bring the final volume to 100 ml with deionized water. Store at 4°C.
3. 1.0 M Tris-HCl, pH 6.8 (Stacking Gel Buffer):
-
Dissolve 12.12 g of Tris base in 80 ml of deionized water.
-
Adjust the pH to 6.8 with concentrated hydrochloric acid.
-
Bring the final volume to 100 ml with deionized water. Store at 4°C.
4. 30% Acrylamide (B121943)/Bis-acrylamide Solution (37.5:1):
-
Commercially available or prepared by dissolving 29.2 g of acrylamide and 0.8 g of bis-acrylamide in deionized water to a final volume of 100 ml. Caution: Acrylamide is a neurotoxin. Handle with care.
5. 10% (w/v) Ammonium (B1175870) Persulfate (APS):
-
Dissolve 0.1 g of ammonium persulfate in 1 ml of deionized water. Prepare fresh daily.
6. TEMED (N,N,N',N'-tetramethylethylenediamine):
-
Store at 4°C.
7. 10X Tris-Glycine Running Buffer (pH 8.3):
-
Dissolve 30.3 g of Tris base, 144 g of glycine, and 10 g of sodium tridecyl sulfate in deionized water to a final volume of 1 L.
-
Dilute 1:10 with deionized water before use to obtain a 1X solution.
8. 2X Sample Loading Buffer:
-
100 mM Tris-HCl, pH 6.8
-
4% (w/v) Sodium Tridecyl Sulfate
-
20% (v/v) Glycerol
-
0.2% (w/v) Bromophenol Blue
-
200 mM β-mercaptoethanol or 100 mM Dithiothreitol (DTT) (add fresh before use)
Protocol 2: Casting the Polyacrylamide Gel
This protocol is for a standard mini-gel system. Volumes may need to be adjusted for other systems.
| Component | Resolving Gel (10%) | Stacking Gel (5%) |
| Deionized Water | 4.0 ml | 1.4 ml |
| 30% Acrylamide/Bis | 3.3 ml | 0.33 ml |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 ml | - |
| 1.0 M Tris-HCl, pH 6.8 | - | 0.25 ml |
| 10% STS | 100 µl | 20 µl |
| 10% APS | 100 µl | 20 µl |
| TEMED | 10 µl | 5 µl |
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution, adding APS and TEMED last to initiate polymerization.
-
Pour the resolving gel into the cassette, leaving space for the stacking gel.
-
Overlay with water or isopropanol (B130326) to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes.
-
Pour off the overlay and prepare the stacking gel solution.
-
Pour the stacking gel and insert the comb.
-
Allow the stacking gel to polymerize for 30-45 minutes.
Protocol 3: Sample Preparation and Electrophoresis
-
Mix the protein sample with an equal volume of 2X Sample Loading Buffer.
-
Heat the mixture at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge briefly to collect the sample at the bottom of the tube.
-
Assemble the gel cassette in the electrophoresis tank and fill with 1X Tris-Glycine Running Buffer.
-
Load the prepared samples and a molecular weight marker into the wells.
-
Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Protocol 4: Gel Staining and Visualization
-
Carefully remove the gel from the cassette.
-
Place the gel in a staining solution (e.g., Coomassie Brilliant Blue) for 30-60 minutes with gentle agitation.
-
Transfer the gel to a destaining solution and agitate until the protein bands are clearly visible against a clear background.
-
Image the gel for documentation and analysis.
Visualizations
Experimental Workflow for STS-PAGE
Caption: Workflow for protein separation using Sodium Tridecyl Sulfate-Polyacrylamide Gel Electrophoresis (STS-PAGE).
Logical Relationship of Denaturation in Electrophoresis
Caption: The process of protein denaturation by STS, heat, and reducing agents for size-based separation in electrophoresis.
Conclusion
The use of sodium tridecyl sulfate in SDS-PAGE presents an opportunity for researchers to explore alternative protein separation profiles. While not a standard reagent, its application, guided by the well-established principles of SDS-PAGE, may provide novel separation characteristics for specific proteins of interest. The protocols provided herein serve as a comprehensive starting point for the investigation of STS as a denaturing agent in electrophoresis. It is recommended that initial experiments include direct comparisons with traditional SDS-PAGE to accurately assess the effects of sodium tridecyl sulfate on protein migration and resolution.
References
- 1. Khan Academy [khanacademy.org]
- 2. What Is the Role of SDS in Protein Gel Electrophoresis? [synapse.patsnap.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. The effect of sodium tetradecyl sulfate on mobility and antigen detectability of microtubule proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Denaturing Protein Electrophoresis: SDS-PAGE - National Diagnostics [nationaldiagnostics.com]
Application Notes and Protocols for Cell Lysis Using Sodium Tridecyl Sulfate-Based Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell lysis is a fundamental process in molecular biology and proteomics for extracting intracellular proteins and other molecules. The choice of detergent is critical and depends on the specific downstream application. Anionic detergents, such as sodium tridecyl sulfate (B86663), are powerful solubilizing agents that disrupt cell membranes and denature proteins by breaking protein-protein interactions.[1][2] This property makes them highly effective for complete cell lysis and for preparing samples for techniques like SDS-PAGE and western blotting, where protein denaturation is desired.[3][4]
Sodium tridecyl sulfate is a strong anionic detergent, similar in action to the more commonly known sodium dodecyl sulfate (SDS).[4] It effectively ruptures cellular and nuclear membranes to release cellular contents.[5][6] This application note provides a detailed protocol for cell lysis using a sodium tridecyl sulfate-based buffer, suitable for various cell types.
Principles of Detergent-Based Cell Lysis
Detergents are amphipathic molecules that can disrupt the lipid bilayer of cell membranes.[3] Anionic detergents like sodium tridecyl sulfate have a negatively charged head group and a long hydrophobic tail.[2] The hydrophobic tail inserts into the cell membrane, while the hydrophilic head interacts with the aqueous environment.[3] At concentrations above the critical micelle concentration (CMC), detergent monomers aggregate to form micelles, which can solubilize membrane proteins and lipids, leading to cell lysis.[2][7]
Strong anionic detergents such as sodium tridecyl sulfate and SDS are considered denaturing because they disrupt the secondary and tertiary structures of proteins, unfolding them into linear chains.[1][2] This is advantageous for applications requiring the complete solubilization of proteins and for ensuring proteins are in a uniform conformation for electrophoretic separation.[4]
Data Presentation: Comparison of Common Lysis Detergents
The selection of a detergent significantly impacts protein yield and the preservation of protein activity. The following table summarizes the performance of various detergents, including the strong anionic detergent SDS, which serves as a proxy for sodium tridecyl sulfate due to their similar properties.
| Detergent | Type | Typical Working Concentration | Protein Yield | Preservation of Protein Activity |
| SDS (as a proxy for Sodium Tridecyl Sulfate) | Anionic | 0.1 - 1.0% (w/v) | Very High | Poor (Denaturing) |
| Triton™ X-100 | Non-ionic | 0.1 - 1.0% (v/v) | Moderate to High | Good |
| CHAPS | Zwitterionic | 0.5 - 1.0% (w/v) | Moderate | Good |
| NP-40 | Non-ionic | 0.5 - 1.0% (v/v) | Moderate | Good |
This table is adapted from comparative data on commonly used laboratory detergents.[7]
Experimental Protocols
Preparation of Sodium Tridecyl Sulfate Lysis Buffer (Modified RIPA Buffer)
This protocol is a modification of the widely used Radioimmunoprecipitation Assay (RIPA) buffer, substituting SDS with sodium tridecyl sulfate.
Reagents and Equipment:
-
Sodium Tridecyl Sulfate
-
Tris-HCl
-
NaCl
-
EDTA
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Distilled or deionized water
-
pH meter
-
Stir plate and stir bar
-
Ice
-
Microcentrifuge
-
Cell scraper (for adherent cells)
Buffer Composition (for 100 mL):
| Component | Final Concentration | Amount |
| Tris-HCl, pH 7.4 | 50 mM | 5 mL of 1 M stock |
| NaCl | 150 mM | 3 mL of 5 M stock |
| EDTA | 1 mM | 0.2 mL of 0.5 M stock |
| Sodium Tridecyl Sulfate | 1% (w/v) | 1 g |
| Distilled Water | to 100 mL |
Note: Just before use, add protease and phosphatase inhibitors to the required volume of lysis buffer to prevent protein degradation. For example, add 1 mL of 100X protease inhibitor cocktail to 99 mL of lysis buffer.
Protocol for Lysis of Adherent Mammalian Cells
-
Culture adherent cells to approximately 80-90% confluency in a culture dish.
-
Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold sodium tridecyl sulfate lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Using a cell scraper, scrape the cells off the dish in the presence of the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
To shear the DNA and reduce viscosity, sonicate the lysate on ice. Perform short bursts of 10-15 seconds, followed by a 30-second rest period to prevent overheating. Repeat 3-4 times. Alternatively, pass the lysate through a 21-gauge needle several times.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C for future use.
Protocol for Lysis of Suspension Mammalian Cells
-
Culture suspension cells to the desired density.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold sodium tridecyl sulfate lysis buffer (e.g., 1 mL per 10^7 cells).
-
Follow steps 7-12 from the adherent cell lysis protocol.
Visualizations
Experimental Workflow for Cell Lysis
Caption: Workflow for cell lysis using a sodium tridecyl sulfate-based buffer.
MAPK/ERK Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling cascade.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Get insights into Magen [magen-tec.com]
- 7. benchchem.com [benchchem.com]
Application of sodium tridecyl sulfate in nucleic acid extraction protocols.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tridecyl sulfate (B86663) (STS) is an anionic surfactant belonging to the family of alkyl sulfates. While not as commonly cited in nucleic acid extraction literature as its close relative, sodium dodecyl sulfate (SDS), its chemical properties suggest a similar utility in cell lysis and protein denaturation, which are critical steps in the isolation of DNA and RNA. This document provides detailed application notes and protocols based on the well-established use of anionic detergents like SDS in nucleic acid extraction, serving as a guide for the potential application of sodium tridecyl sulfate.
Disclaimer: Due to a lack of specific studies detailing the use of sodium tridecyl sulfate in nucleic acid extraction, the following protocols and data are based on the established use of Sodium Dodecyl Sulfate (SDS). Given their structural and functional similarities as anionic detergents, it is hypothesized that sodium tridecyl sulfate can be used as a substitute for SDS in these protocols, although optimization of concentration and buffer conditions may be required.
Principle of Action
Anionic detergents like sodium tridecyl sulfate and sodium dodecyl sulfate facilitate nucleic acid extraction through the following mechanisms:
-
Cell Lysis: The amphipathic nature of these detergents allows them to disrupt the lipid bilayer of cell membranes, leading to the release of intracellular contents, including nucleic acids.[1][2]
-
Protein Denaturation: They bind to and denature proteins, including nucleases (DNases and RNases) that can degrade nucleic acids.[1][3] This is crucial for preserving the integrity of the extracted DNA and RNA.
-
Dissociation of Nucleoprotein Complexes: By disrupting protein structures, these detergents help to release nucleic acids from their association with proteins, such as histones.[4]
Application Notes
Sodium tridecyl sulfate is anticipated to be effective in lysis buffers for the extraction of DNA and RNA from a variety of sample types, including:
-
Bacterial cells: Both Gram-positive (with lysozyme (B549824) pre-treatment) and Gram-negative bacteria.
-
Mammalian cells and tissues: For genomic DNA and total RNA isolation.
-
Plant tissues: In conjunction with other reagents to remove polysaccharides and polyphenols.
The optimal concentration of sodium tridecyl sulfate in a lysis buffer is expected to be in a similar range to that of SDS, typically between 0.5% and 10% (w/v), depending on the sample type and protocol.[5][6]
Experimental Workflows
The general workflow for nucleic acid extraction using a detergent-based lysis method is depicted below.
Caption: General workflow for nucleic acid extraction using a detergent-based lysis method.
Quantitative Data Summary
The following tables summarize typical quantitative data for nucleic acid extraction using SDS-based methods, which can be used as a benchmark for protocols adapted for sodium tridecyl sulfate.
Table 1: DNA Extraction Yield and Purity from Various Sources using SDS-based Methods
| Sample Type | Method | Average DNA Yield (µg/g or per 10^6 cells) | A260/A280 Ratio | Reference |
| Mouse Liver | SDS/Salting Out | 20 ± 0.45 µg/g | 1.83 ± 0.025 | [5] |
| Eimeria oocysts | SDS/Proteinase K | Not specified | Not specified | [5] |
| Plant Tissue (general) | CTAB (includes SDS in some variations) | Varies widely | 1.8 - 2.0 | |
| Marine Sediments | SDS-based | Varies by sediment type | Not specified | [6] |
Table 2: RNA Extraction Yield and Purity from Banana (Musa spp.) using a Modified SDS Method
| Tissue Type | Average RNA Yield (µ g/100 mg Fresh Weight) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Leaf Blades (Blue torres) | 24.54 | 2.02 | 2.19 | |
| Leaf Blades (Higa) | 5.91 | 2.06 | 2.16 | |
| Pseudostem (Blue torres) | 12.63 | 2.04 | 2.21 | |
| Roots (Higa) | 15.34 | 2.01 | 2.17 |
Detailed Experimental Protocols
The following are detailed protocols for DNA and RNA extraction using an SDS-based lysis buffer. These can be adapted for use with sodium tridecyl sulfate.
Protocol 1: Genomic DNA Extraction from Mammalian Tissue
This protocol is adapted from a method used for extracting DNA from mouse liver.[5]
Materials:
-
Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM EDTA (pH 8.0), 0.5% (w/v) SDS (or Sodium Tridecyl Sulfate)
-
Saturated NaCl solution (approximately 6M)
-
Absolute Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0)
-
RNase A (10 mg/mL)
Procedure:
-
Homogenization:
-
Weigh approximately 25-50 mg of fresh or frozen tissue.
-
Mince the tissue into small pieces on a clean surface.
-
Homogenize the tissue in 1 mL of Lysis Buffer using a mechanical homogenizer.
-
-
Cell Lysis:
-
Transfer the homogenate to a microcentrifuge tube.
-
Incubate at 55°C for 1-2 hours with occasional vortexing. For tissues with high protein content, Proteinase K (to a final concentration of 100 µg/mL) can be added to the Lysis Buffer.
-
-
Protein Precipitation:
-
Add 300 µL of saturated NaCl solution to the lysate.
-
Vortex vigorously for 15-20 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
DNA Precipitation:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Add 2 volumes of ice-cold absolute ethanol.
-
Invert the tube gently several times until a DNA precipitate is visible.
-
Incubate at -20°C for at least 1 hour (or overnight for higher yield).
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
-
DNA Washing:
-
Carefully discard the supernatant.
-
Add 1 mL of ice-cold 70% ethanol to wash the DNA pellet.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
-
DNA Rehydration and RNA Removal:
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer.
-
Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 30-60 minutes to remove RNA contamination.
-
Store the purified DNA at -20°C.
-
Protocol 2: Total RNA Extraction from Plant Tissue
This protocol is a modified SDS-based method optimized for RNA extraction from Musa spp., which is rich in polysaccharides and polyphenols.
Materials:
-
RNA Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 25 mM EDTA, 2.5 M NaCl, 2.5% (w/v) PVP K-30. Add β-mercaptoethanol to 2% (v/v) just before use.
-
30% (w/v) SDS (or Sodium Tridecyl Sulfate) solution
-
3 M Sodium Acetate (pH 5.2)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
Absolute Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
DEPC-treated nuclease-free water
Procedure:
-
Homogenization:
-
Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Cell Lysis:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube containing 750 µL of pre-warmed (60°C) RNA Extraction Buffer.
-
Add 0.1 volume of 30% SDS solution.
-
Vortex briefly and incubate at 60°C for 10 minutes.
-
-
Phase Separation:
-
Add an equal volume of chloroform:isoamyl alcohol (24:1).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.1 volume of 3 M Sodium Acetate (pH 5.2) and 1 volume of ice-cold isopropanol.
-
Mix gently and incubate at -20°C for at least 1 hour.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the RNA.
-
-
RNA Washing:
-
Discard the supernatant and wash the RNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,500 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant and air-dry the pellet for 5-10 minutes.
-
-
RNA Rehydration:
-
Dissolve the RNA pellet in 30-50 µL of DEPC-treated water.
-
Store the purified RNA at -80°C.
-
Conclusion
References
- 1. US7972828B2 - Stabilized compositions of thermostable DNA polymerase and anionic or zwitterionic detergent - Google Patents [patents.google.com]
- 2. WO2010083844A1 - Methods and uses for rna extract and storage - Google Patents [patents.google.com]
- 3. sulfate sds surfactant: Topics by Science.gov [science.gov]
- 4. alkyl polyglucoside surfactants: Topics by Science.gov [science.gov]
- 5. sodium tetradecyl sulfate: Topics by Science.gov [science.gov]
- 6. protamine sulfate precipitation: Topics by Science.gov [science.gov]
Application Notes and Protocols for Sodium Tridecyl Sulfate as a Mobile Phase Additive in Micellar Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction to Micellar Liquid Chromatography (MLC)
Micellar Liquid Chromatography (MLC) is a sub-technique of reversed-phase high-performance liquid chromatography (RP-HPLC) that utilizes a mobile phase containing a surfactant, such as sodium tridecyl sulfate (B86663), at a concentration above its critical micellar concentration (CMC).[1] This technique presents a green and cost-effective alternative to traditional RP-HPLC by significantly reducing the consumption of organic solvents.[2] The presence of micelles in the mobile phase introduces a third phase for solute partitioning, alongside the stationary phase and the bulk solvent, which allows for unique selectivity and the direct injection of complex biological samples like plasma, serum, and urine without extensive pretreatment.[3]
The underlying principle of MLC involves the dynamic equilibrium of surfactant monomers and micelles in the mobile phase. The stationary phase, typically a C8 or C18 column, becomes coated with surfactant monomers, creating a new partitioning surface.[4] Solutes in the sample can then interact with the modified stationary phase, the bulk mobile phase, and the micelles, leading to separation based on a combination of hydrophobic and electrostatic interactions.[5]
Sodium Tridecyl Sulfate as a Mobile Phase Additive
While sodium dodecyl sulfate (SDS) is the most commonly documented surfactant in MLC literature, other alkyl sulfates like sodium tridecyl sulfate offer similar properties and can be employed to fine-tune separations. The slightly longer alkyl chain of tridecyl sulfate compared to dodecyl sulfate can lead to differences in hydrophobicity and micellar characteristics, potentially offering alternative selectivities for certain analytes.
Key Advantages of Using Sodium Tridecyl Sulfate in MLC:
-
Reduced Organic Solvent Consumption: Mobile phases in MLC typically contain 90% or more water, making it an environmentally friendly "green" chemistry technique.[2][3]
-
Direct Injection of Biological Samples: The solubilizing nature of micelles allows for the direct injection of protein-containing samples, as the proteins are denatured and eluted with the solvent front, preventing column fouling.[3]
-
Enhanced Separation of Complex Mixtures: MLC can simultaneously separate charged and neutral solutes, as well as hydrophilic and hydrophobic compounds.[3][6]
-
Improved Peak Shape for Basic Compounds: The surfactant coating on the stationary phase can mask residual silanol (B1196071) groups, reducing peak tailing for basic analytes.[3]
-
Cost-Effectiveness: The reduction in organic solvent usage and simplified sample preparation protocols contribute to lower operational costs.[2]
Experimental Protocols
The following protocols are based on established methodologies for MLC using anionic surfactants like SDS and can be adapted for sodium tridecyl sulfate. Optimization will be necessary to account for the specific properties of sodium tridecyl sulfate.
Mobile Phase Preparation
Objective: To prepare a buffered micellar mobile phase with an organic modifier.
Materials:
-
Sodium Tridecyl Sulfate
-
Phosphoric acid or Citric acid buffer
-
Organic modifier (e.g., 1-propanol (B7761284), 1-butanol, or 1-pentanol)[1]
-
HPLC-grade water
Procedure:
-
Determine the desired concentration of sodium tridecyl sulfate. This should be well above its CMC. A typical starting range for anionic surfactants is 0.05 M to 0.15 M.[5]
-
Prepare the aqueous buffer. A common buffer is 0.01 M phosphate (B84403) buffer. Ensure that the pH is within the stable range for the column (typically pH 2.5-7.5).[4]
-
Dissolve the sodium tridecyl sulfate in the prepared buffer.
-
Add the organic modifier. The concentration of the organic modifier typically ranges from 1% to 15% (v/v).[1] The addition of an organic modifier can improve peak efficiency and reduce retention times.[2]
-
Mix thoroughly and degas the mobile phase using vacuum filtration or sonication.
HPLC System and Column Conditioning
Objective: To equilibrate the HPLC system and stationary phase with the micellar mobile phase.
Equipment:
-
HPLC system with a pump, injector, column oven, and detector (UV-Vis or fluorescence)
-
C18 or C8 analytical column
Procedure:
-
Install the analytical column. A C18 column is a common choice for MLC.[4]
-
Purge the pump with the prepared micellar mobile phase.
-
Equilibrate the column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved. This may take longer than with traditional reversed-phase mobile phases due to the adsorption of the surfactant onto the stationary phase.
-
The system is considered equilibrated when the baseline is stable and the system pressure is constant.
Sample Preparation and Analysis
Objective: To prepare and analyze a sample using MLC.
Procedure:
-
For liquid samples (e.g., urine, serum): Filter the sample through a 0.45 µm syringe filter. Direct injection is often possible.[3]
-
For solid samples (e.g., pharmaceutical tablets): Dissolve the sample in a suitable solvent, which could be the mobile phase itself, and then filter.
-
Inject the prepared sample into the HPLC system.
-
Monitor the separation at the appropriate wavelength for the analyte(s) of interest.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for sodium tridecyl sulfate in the published literature, the following tables present representative data from studies using the closely related sodium dodecyl sulfate (SDS). These values can serve as a starting point for method development with sodium tridecyl sulfate.
Table 1: Chromatographic Conditions for the Separation of Sulfonamides using MLC with SDS.
| Parameter | Value |
| Mobile Phase | 0.070 M SDS, 6.0% 1-propanol in phosphate buffer |
| Column | C18, endcapped |
| Flow Rate | Not specified |
| Detection | Not specified |
| Analysis Time | < 15 minutes |
| Efficiency | ~7000 plates/25 cm column |
(Data adapted from a study on the separation of twelve sulfonamides.[7])
Table 2: Chromatographic Conditions for the Separation of Beta-Blockers using MLC with SDS.
| Parameter | Value |
| Mobile Phase | 0.1 M SDS, 15% 1-propanol, 1% triethylamine, pH 3 |
| Column | Not specified |
| Flow Rate | Not specified |
| Detection | Fluorometric |
| Analysis Time | < 15 minutes |
| Limits of Detection | 3 - 30 ng/mL |
(Data adapted from a study on the determination of seven beta-antagonists in urine.)
Visualizations
Caption: Principle of Analyte Partitioning in Micellar Liquid Chromatography.
Caption: General Experimental Workflow for Micellar Liquid Chromatography.
Conclusion
Sodium tridecyl sulfate, as a mobile phase additive in micellar liquid chromatography, offers a promising approach for the analysis of pharmaceuticals and other compounds, particularly in complex matrices. While specific application data for sodium tridecyl sulfate is not as prevalent as for SDS, the principles and protocols outlined here provide a solid foundation for method development. The key advantages of MLC, including reduced solvent use, direct injection of biological fluids, and unique selectivity, make it a valuable tool for modern analytical laboratories. Researchers are encouraged to explore the use of sodium tridecyl sulfate and similar surfactants to optimize separations for their specific analytical challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbpr.net [ijbpr.net]
- 3. Submicellar and micellar reversed-phase liquid chromatographic modes applied to the separation of beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Retention mechanisms in micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of nine beta-blockers in serum by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of Membrane Proteins with Anionic Detergents, Featuring Sodium Tridecyl Sulfate
A T T E N T I O N
Extensive literature searches did not yield specific quantitative data or detailed protocols for the use of sodium tridecyl sulfate (B86663) in membrane protein solubilization. The information presented herein is based on the principles of membrane protein solubilization by anionic detergents, with sodium dodecyl sulfate (SDS), a closely related and extensively studied detergent, used as the primary example. The protocols and data provided should be considered as a starting point for optimization when using sodium tridecyl sulfate or other anionic detergents.
Introduction
Membrane proteins are crucial for a vast array of cellular functions, including signal transduction, molecular transport, and enzymatic activity. Their hydrophobic nature, however, presents a significant challenge for biochemical and structural studies, necessitating their extraction from the lipid bilayer in a soluble and functionally active form. This process, known as solubilization, is typically achieved using detergents, which are amphipathic molecules that can partition into the cell membrane and create a micellar environment that mimics the native lipid bilayer.
Sodium tridecyl sulfate is an anionic detergent characterized by a 13-carbon alkyl chain. Anionic detergents like sodium tridecyl sulfate and the more commonly used sodium dodecyl sulfate (SDS) are known for their strong solubilizing power.[1] They interact with the hydrophobic transmembrane domains of proteins, effectively extracting them from the lipid environment. The choice of detergent and the optimization of solubilization conditions are critical for preserving the structural integrity and biological activity of the target membrane protein.[2]
Properties of Anionic Detergents for Membrane Protein Solubilization
The effectiveness of a detergent in solubilizing membrane proteins is determined by several key properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[1][3] Effective solubilization of membrane proteins generally occurs at detergent concentrations significantly above the CMC.
While specific data for sodium tridecyl sulfate is limited, the properties of other anionic detergents provide valuable insights.
| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Deoxycholate |
| Chemical Structure | C₁₂H₂₅NaO₄S | C₂₄H₃₉NaO₄ |
| Molecular Weight ( g/mol ) | 288.38 | 414.6 |
| Critical Micelle Concentration (CMC) in water | 8.2 mM (0.24% w/v)[3][4] | 2-6 mM (0.08-0.25% w/v) |
| Aggregation Number | ~62 | 4-10 |
| Micelle Molecular Weight (kDa) | ~18 | 1.7-4.2 |
| Charge | Anionic | Anionic |
| General Characteristics | Strong, denaturing detergent.[2] | Less denaturing than SDS, forms mixed micelles with lipids. |
Experimental Protocols
The following is a generalized protocol for the solubilization of membrane proteins using an anionic detergent like SDS. This protocol should be optimized for each specific membrane protein and detergent.
I. Membrane Preparation
-
Cell Lysis: Resuspend cell pellets expressing the target membrane protein in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors). Lyse the cells using appropriate mechanical methods such as sonication or high-pressure homogenization.[5]
-
Membrane Isolation: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove unbroken cells and debris.
-
Ultracentrifugation: Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in a wash buffer (e.g., lysis buffer with high salt concentration) to remove peripherally associated proteins and wash again by ultracentrifugation. The final pellet contains the isolated membranes.[5]
II. Detergent Solubilization
-
Resuspension: Resuspend the isolated membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: Add the anionic detergent (e.g., SDS) to the membrane suspension. The optimal detergent concentration is typically 2-10 times the CMC and should be determined empirically. A common starting point is a detergent-to-protein ratio of 2:1 to 10:1 (w/w).
-
Incubation: Incubate the mixture at 4°C with gentle agitation for 1-2 hours to allow for complete solubilization.
-
Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
Supernatant Collection: The supernatant contains the solubilized membrane proteins in detergent micelles.
III. Analysis of Solubilization Efficiency
The efficiency of solubilization can be assessed by analyzing the protein content of the supernatant and the pellet after ultracentrifugation using SDS-PAGE and Western blotting with an antibody specific to the target protein.
Experimental Workflow for Membrane Protein Solubilization and Purification
Caption: General workflow for membrane protein solubilization and purification.
Logical Relationship of Solubilization Parameters
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for preparing a sodium tridecyl sulfate polyacrylamide gel.
Application Notes and Protocols
Topic: Step-by-step Guide for Preparing a Sodium Tridecyl Sulfate (B86663) Polyacrylamide Gel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a cornerstone technique in protein analysis, enabling the separation of proteins based on their molecular weight.[1][2] This is achieved by using the anionic detergent SDS to denature proteins and impart a uniform negative charge, effectively masking the intrinsic charge of the polypeptide chain.[1][2] While SDS is the most commonly used detergent, other alkyl sulfates can be substituted, though this may affect protein migration and resolution.[3] This guide provides a detailed protocol for the preparation of a polyacrylamide gel using Sodium Tridecyl Sulfate (STS) as the denaturing agent.
Disclaimer: This protocol is adapted from standard, well-established SDS-PAGE methods. The direct substitution of SDS with STS may require optimization for specific applications, as the migration of some proteins can be affected by the alkyl chain length of the detergent.[3]
Materials and Reagents
-
Acrylamide (B121943)/Bis-acrylamide solution (30% w/v, 37.5:1)
-
Sodium Tridecyl Sulfate (STS)
-
1.5 M Tris-HCl, pH 8.8
-
0.5 M Tris-HCl, pH 6.8
-
10% (w/v) Ammonium persulfate (APS) - Prepare fresh daily
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Isopropanol (B130326) or water-saturated n-butanol
-
Vertical electrophoresis apparatus (gel casting stand, glass plates, spacers, combs)
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for reproducible gel performance.
-
1.5 M Tris-HCl (pH 8.8): Dissolve 18.15 g of Tris base in 80 mL of deionized water. Adjust the pH to 8.8 with HCl. Bring the final volume to 100 mL with deionized water.
-
0.5 M Tris-HCl (pH 6.8): Dissolve 6 g of Tris base in 80 mL of deionized water. Adjust the pH to 6.8 with HCl. Bring the final volume to 100 mL with deionized water.
-
10% (w/v) STS: Dissolve 10 g of Sodium Tridecyl Sulfate in 90 mL of deionized water. Gently heat if necessary to fully dissolve. Bring the final volume to 100 mL.
-
10% (w/v) APS: Dissolve 0.1 g of Ammonium Persulfate in 1 mL of deionized water. Prepare this solution fresh before use.
Assembling the Gel Casting Apparatus
-
Thoroughly clean the glass plates and spacers with detergent, rinse with deionized water, and finally with ethanol (B145695) to remove any residual grease or dust.
-
Assemble the glass plates with the spacers according to the manufacturer's instructions for your specific gel casting system.
-
Lock the plates in the casting frame and ensure there are no leaks.
Preparing the Resolving Gel
The resolving gel is the main matrix for protein separation. The percentage of acrylamide will determine the pore size and thus the separation range of the gel.[4] Higher percentages are used for resolving smaller proteins.[4]
-
In a small beaker or tube, combine the reagents for the desired resolving gel percentage as listed in Table 1 . Add the reagents in the order listed, without the APS and TEMED.
-
Gently swirl the mixture to ensure homogeneity.
-
Just before pouring the gel, add the appropriate amounts of 10% APS and TEMED. Swirl gently to mix, avoiding the introduction of air bubbles. TEMED and APS initiate the polymerization of the acrylamide.
-
Immediately pour the resolving gel solution between the glass plates up to about 2 cm from the top of the shorter plate.
-
Carefully overlay the top of the resolving gel with a thin layer of isopropanol or water-saturated n-butanol. This will create a sharp, flat interface and prevent oxygen from inhibiting polymerization at the surface.[4]
-
Allow the gel to polymerize for 30-60 minutes at room temperature. A clear interface between the gel and the overlay solution will be visible upon polymerization.
Preparing the Stacking Gel
The stacking gel has a lower acrylamide concentration and a lower pH, which helps to concentrate the proteins into a narrow band before they enter the resolving gel, leading to sharper bands.[5]
-
Once the resolving gel has polymerized, pour off the overlay solution and rinse the top of the gel several times with deionized water to remove any unpolymerized acrylamide. Dry the area above the gel with the corner of a paper towel.
-
In a separate tube, prepare the stacking gel solution as detailed in Table 2 .
-
Add the 10% APS and TEMED to the stacking gel solution and mix gently.
-
Immediately pour the stacking gel solution on top of the polymerized resolving gel until the solution reaches the top of the glass plates.
-
Carefully insert the comb into the stacking gel, ensuring no air bubbles are trapped under the teeth of the comb.
-
Allow the stacking gel to polymerize for at least 30 minutes at room temperature.
-
Once the stacking gel has polymerized, the gel is ready for electrophoresis. The gel can be wrapped in a damp paper towel and stored at 4°C for a few days if not used immediately.
Data Presentation
The following tables provide the volumes of reagents needed to prepare resolving and stacking gels of different acrylamide percentages.
Table 1: Resolving Gel Recipes (for one 10 mL gel)
| Component | 8% | 10% | 12% | 15% |
| Deionized Water | 4.6 mL | 3.8 mL | 3.2 mL | 2.2 mL |
| 30% Acrylamide/Bis-acrylamide | 2.7 mL | 3.3 mL | 4.0 mL | 5.0 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | 2.5 mL | 2.5 mL | 2.5 mL |
| 10% STS | 100 µL | 100 µL | 100 µL | 100 µL |
| 10% APS | 100 µL | 100 µL | 100 µL | 100 µL |
| TEMED | 10 µL | 10 µL | 10 µL | 10 µL |
Table 2: Stacking Gel Recipe (for one 5 mL gel)
| Component | 4% |
| Deionized Water | 2.975 mL |
| 30% Acrylamide/Bis-acrylamide | 0.67 mL |
| 0.5 M Tris-HCl, pH 6.8 | 1.25 mL |
| 10% STS | 50 µL |
| 10% APS | 50 µL |
| TEMED | 5 µL |
Mandatory Visualization
The following diagram illustrates the workflow for preparing a sodium tridecyl sulfate polyacrylamide gel.
References
- 1. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]
- 2. Khan Academy [khanacademy.org]
- 3. Effect of various detergents on protein migration in the second dimension of two-dimensional gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Native SDS-PAGE: High Resolution Electrophoretic Separation of Proteins With Retention of Native Properties Including Bound Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Anionic Detergents in the Solubilization of Inclusion Bodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recombinant protein expression in bacterial systems, particularly Escherichia coli, is a cornerstone of modern biotechnology. However, high-level expression often leads to the formation of insoluble and biologically inactive protein aggregates known as inclusion bodies. The recovery of functional protein from these aggregates necessitates a carefully optimized process of solubilization and subsequent refolding.
While chaotropic agents like urea (B33335) and guanidine (B92328) hydrochloride are traditionally used, anionic detergents present a powerful alternative for the solubilization of inclusion bodies. This document provides a detailed overview of the application of anionic detergents for this purpose.
A Note on Sodium Tridecyl Sulfate (B86663)
Initial investigations into the use of sodium tridecyl sulfate for dissolving inclusion bodies did not yield specific, established protocols in the scientific literature. Sodium tridecyl sulfate is an anionic surfactant, and while it shares structural similarities with other detergents used in protein chemistry, its efficacy and optimal conditions for inclusion body solubilization are not well-documented.[1][2][3][4][5][6][7]
Therefore, this document provides a generalized protocol based on the widely used and well-documented anionic detergents, Sodium Dodecyl Sulfate (SDS) and N-lauroylsarcosine (Sarkosyl) .[8][9][10][11][12][13] Researchers wishing to explore the use of sodium tridecyl sulfate can use these protocols as a starting point for optimization.
Data Presentation: Comparison of Common Anionic Detergents
The following table summarizes typical working concentrations and key considerations for the use of SDS and Sarkosyl in inclusion body solubilization.
| Detergent | Typical Solubilization Concentration | Key Characteristics & Considerations |
| Sodium Dodecyl Sulfate (SDS) | 0.1% - 2% (w/v) | A strong, denaturing detergent effective at solubilizing highly aggregated proteins.[14] Its strong denaturing properties necessitate robust refolding protocols.[15] Removal of SDS is critical for protein refolding and can be achieved through methods like precipitation or specialized chromatography. |
| N-lauroylsarcosine (Sarkosyl) | 0.1% - 10% (w/v) | Considered a milder anionic detergent compared to SDS. It can be effective at lower concentrations and in some cases may not fully denature the target protein.[10][12] Higher concentrations (up to 10%) have been used for particularly difficult inclusion bodies.[8][9] |
Experimental Protocols
The following protocols provide a detailed methodology for the isolation and solubilization of inclusion bodies using anionic detergents.
Protocol 1: Isolation of Inclusion Bodies
This protocol describes the initial steps of cell lysis and washing to obtain a purified inclusion body pellet.
Materials:
-
Cell pellet from recombinant protein expression
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)
-
Wash Buffer A (Lysis Buffer + 1% Triton X-100)
-
Wash Buffer B (Lysis Buffer without Triton X-100)
-
DNase I
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice. Perform short bursts to avoid overheating the sample.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15-20 minutes to reduce viscosity.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant. Resuspend the pellet in Wash Buffer A and mix thoroughly.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Discard the supernatant. Resuspend the pellet in Wash Buffer B.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Repeat the wash with Wash Buffer B one more time.
-
The resulting pellet contains the purified inclusion bodies.
Protocol 2: Solubilization of Inclusion Bodies with Anionic Detergents
This protocol outlines the steps for solubilizing the purified inclusion bodies using either SDS or Sarkosyl.
Materials:
-
Purified inclusion body pellet
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM DTT)
-
Anionic Detergent Stock Solution (e.g., 10% SDS or 20% Sarkosyl)
Procedure:
-
Resuspend the inclusion body pellet in Solubilization Buffer.
-
Add the anionic detergent stock solution to the desired final concentration (e.g., 1% for SDS, 0.5-2% for Sarkosyl). The optimal concentration should be determined empirically.
-
Incubate with gentle agitation at room temperature for 1-2 hours, or overnight at 4°C.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully collect the supernatant containing the solubilized, denatured protein.
Protocol 3: Detergent Removal and Protein Refolding (General Guidance)
The removal of the detergent is a critical step to allow the protein to refold into its native conformation. The choice of method will depend on the specific protein and the detergent used.
Methods for Detergent Removal:
-
Dialysis: Dialyze the solubilized protein against a refolding buffer. This method is slow and may lead to protein aggregation at intermediate detergent concentrations.[14]
-
Dilution: Rapidly dilute the solubilized protein solution into a large volume of refolding buffer. This is a simple and common method.[14]
-
Chromatography:
-
Size-Exclusion Chromatography (SEC): Can be used to separate the protein from the detergent.
-
Affinity Chromatography (for tagged proteins): The protein can be bound to a resin, washed to remove the detergent, and then refolded on the column before elution.
-
-
Precipitation (for SDS): SDS can be precipitated by adding potassium chloride (KCl) and cooling the solution. The precipitate is then removed by centrifugation.
General Refolding Buffer Composition:
-
Buffer (e.g., Tris-HCl, HEPES) at a specific pH.
-
Additives to prevent aggregation (e.g., L-arginine, polyethylene (B3416737) glycol).
-
Redox system (e.g., reduced and oxidized glutathione) for proteins with disulfide bonds.
Mandatory Visualizations
Caption: Experimental workflow for inclusion body processing.
Caption: Logical relationship of inclusion body processing.
References
- 1. lesielle.com [lesielle.com]
- 2. differencebetween.com [differencebetween.com]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. scbt.com [scbt.com]
- 6. labsolu.ca [labsolu.ca]
- 7. calpaclab.com [calpaclab.com]
- 8. Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS: Application to LB and M9 Minimal Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insoluble Protein Purification with Sarkosyl: Facts and Precautions | Springer Nature Experiments [experiments.springernature.com]
- 11. Refolding of SDS-Unfolded Proteins by Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubilization and refolding of inclusion bodies by detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. quora.com [quora.com]
Formulating a lysis buffer with a specific concentration of sodium tridecyl sulfate.
Application Notes: Formulating Lysis Buffers with Sodium Tridecyl Sulfate (B86663)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective cell lysis is a critical first step for the successful isolation and analysis of intracellular proteins and other macromolecules. The choice of detergent is paramount in developing a lysis buffer that ensures efficient disruption of cell membranes while preserving the integrity of the target molecules for downstream applications. Sodium tridecyl sulfate, a strong anionic detergent, is a valuable tool for complete cell disruption and protein solubilization, particularly for challenging samples or when protein denaturation is desired for subsequent analysis, such as in SDS-PAGE and western blotting.
Sodium tridecyl sulfate is an alkyl sulfate detergent, structurally similar to the more commonly used sodium dodecyl sulfate (SDS).[1] Like SDS, it possesses a hydrophobic alkyl tail and a hydrophilic sulfate head group, enabling it to disrupt the lipid bilayer of cell membranes and denature proteins by disrupting their secondary and tertiary structures.[2][3] This property makes it highly effective for the total lysis of cells and the solubilization of membrane-bound and other difficult-to-extract proteins.[4][5]
These application notes provide a comprehensive guide to formulating and utilizing lysis buffers containing sodium tridecyl sulfate for various research and drug development applications.
Principle of Action
Detergents are amphipathic molecules that, at a concentration above their critical micelle concentration (CMC), form micelles that can solubilize lipids and proteins.[6][7][8] Anionic detergents like sodium tridecyl sulfate are particularly potent due to their ability to bind to proteins and impart a net negative charge, leading to denaturation and unfolding.[4][9] This complete disruption of cellular structures ensures a high yield of total cellular proteins.
The mechanism of cell lysis by sodium tridecyl sulfate involves the following steps:
-
Monomer Insertion: Detergent monomers insert into the cell membrane's lipid bilayer.
-
Membrane Disruption: As the detergent concentration increases, the integrity of the membrane is compromised, leading to the formation of pores.
-
Micelle Formation: Mixed micelles composed of detergent, lipids, and membrane proteins are formed, leading to the complete solubilization of the membrane.
-
Protein Denaturation: The detergent binds to hydrophobic regions of proteins, causing them to unfold and become solubilized.
Selecting the Appropriate Concentration
The optimal concentration of sodium tridecyl sulfate in a lysis buffer depends on the cell type, cell density, and the specific downstream application. A concentration above the CMC is generally required for efficient lysis. While the exact CMC for sodium tridecyl sulfate is not widely reported, it can be expected to be slightly lower than that of SDS (approximately 8.2 mM) due to its longer alkyl chain.[6][7][10][11]
For most applications, a working concentration of 0.1% to 2% (w/v) sodium tridecyl sulfate is effective. It is recommended to empirically determine the optimal concentration for each specific experimental system to maximize protein yield while minimizing potential interference with downstream assays.
Quantitative Data Summary
The following table provides a general guideline for the formulation of a sodium tridecyl sulfate-based lysis buffer, often used in a modified RIPA buffer formulation.[12][13]
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl (pH 7.4) | 1 M | 50 mM | Buffering agent to maintain a stable pH.[14] |
| NaCl | 5 M | 150 mM | Maintains ionic strength and osmolarity.[2] |
| Sodium Tridecyl Sulfate | 10% (w/v) | 0.1% - 2% (w/v) | Strong anionic detergent for cell lysis and protein denaturation.[2][5] |
| Sodium Deoxycholate | 10% (w/v) | 0.5% (w/v) | Ionic detergent that aids in disrupting protein-protein interactions.[13] |
| NP-40 (or Triton X-100) | 10% (v/v) | 1% (v/v) | Non-ionic detergent that helps to solubilize membrane proteins.[2] |
| EDTA | 0.5 M | 1 mM | Chelating agent that inhibits metalloproteases. |
| Protease Inhibitor Cocktail | 100X | 1X | Prevents protein degradation by endogenous proteases.[12] |
| Phosphatase Inhibitor Cocktail | 100X | 1X | Prevents dephosphorylation of phosphoproteins. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Sodium Tridecyl Sulfate (10% w/v)
Materials:
-
Sodium Tridecyl Sulfate powder
-
Nuclease-free water
-
Magnetic stirrer and stir bar
-
50 mL conical tube
Procedure:
-
Weigh 5 g of sodium tridecyl sulfate powder.
-
In a beaker, add the powder to 40 mL of nuclease-free water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Gently stir the solution until the sodium tridecyl sulfate is completely dissolved. A slight warming of the solution may aid in dissolution.
-
Transfer the solution to a 50 mL conical tube and adjust the final volume to 50 mL with nuclease-free water.
-
Store the 10% (w/v) sodium tridecyl sulfate stock solution at room temperature.
Protocol 2: Total Protein Extraction from Cultured Mammalian Cells
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., modified RIPA buffer containing sodium tridecyl sulfate)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add a sufficient volume of ice-cold PBS to cover the cell monolayer and gently scrape the cells using a cell scraper. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Centrifuge the cell suspension from step 1 at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 100-500 µL of ice-cold lysis buffer containing sodium tridecyl sulfate and freshly added protease and phosphatase inhibitors. The volume of lysis buffer will depend on the cell pellet size; a general guideline is to use a volume that is 5-10 times the volume of the pellet.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a compatible protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Storage:
-
The protein lysate can be used immediately for downstream applications or stored in aliquots at -80°C for long-term use.
-
Visualizations
Caption: Experimental workflow for total protein extraction using a sodium tridecyl sulfate-based lysis buffer.
Caption: Mechanism of cell lysis by sodium tridecyl sulfate, leading to the solubilization of the cell membrane.
References
- 1. Sodium Tridecyl Sulfate | C13H27NaO4S | CID 23668353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lysis buffer - Wikipedia [en.wikipedia.org]
- 3. constantsystems.com [constantsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. Critical micelle concentration [dl1.en-us.nina.az]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Endotoxin Removal from Protein Solutions Using Detergent-Based Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxins, primarily lipopolysaccharides (LPS), are major contaminants in protein solutions derived from Gram-negative bacterial expression systems. These molecules are potent pyrogens and can elicit strong inflammatory responses in humans, making their removal a critical step in the production of therapeutic proteins and other biological products. While various methods exist for endotoxin (B1171834) removal, detergent-based approaches offer a powerful strategy to dissociate endotoxin-protein complexes, facilitating their subsequent removal.
This document provides a comprehensive overview of the principles and methodologies for removing endotoxins from protein solutions using detergents. While the initial focus was on sodium tridecyl sulfate (B86663), a thorough review of scientific literature and technical documentation did not yield specific quantitative data or detailed protocols for its application in this context. Therefore, these notes will focus on the well-established principles of detergent-based endotoxin removal, using other commonly employed detergents as examples to illustrate the protocols and data. The information presented here will serve as a valuable guide for researchers to develop and optimize their own endotoxin removal strategies.
Principles of Detergent-Based Endotoxin Removal
Endotoxins are amphipathic molecules, consisting of a hydrophilic polysaccharide chain and a hydrophobic lipid A moiety. The lipid A portion is responsible for the toxic effects of endotoxins and also mediates their interaction with proteins, often through hydrophobic interactions. Detergents, being amphipathic molecules themselves, can disrupt these interactions.
The mechanism of detergent-based endotoxin removal involves the following key steps:
-
Dissociation: Detergent molecules intercalate into the endotoxin-protein complexes, disrupting the hydrophobic interactions and releasing the endotoxin from the protein.
-
Micelle Formation: Above their critical micelle concentration (CMC), detergent molecules form micelles. The hydrophobic lipid A of the endotoxin is sequestered within the hydrophobic core of these micelles.
-
Separation: The protein solution, now with the endotoxin sequestered in detergent micelles, can be subjected to various separation techniques to remove the endotoxin-laden micelles. Common methods include size exclusion chromatography, ion-exchange chromatography, and phase separation.
Endotoxin Signaling Pathway
Endotoxins trigger an inflammatory response primarily through the Toll-like receptor 4 (TLR4) signaling pathway. Understanding this pathway is crucial for appreciating the biological impact of endotoxin contamination.
Caption: Endotoxin (LPS) signaling through the TLR4 pathway.
Experimental Workflow for Detergent-Based Endotoxin Removal
A general workflow for removing endotoxins from protein solutions using a detergent-based method followed by chromatography is depicted below.
Caption: General workflow for endotoxin removal.
Data on Detergent-Based Endotoxin Removal
While specific data for sodium tridecyl sulfate is unavailable, the following table summarizes typical results obtained with other commonly used detergents to provide a comparative overview.
| Detergent | Protein | Initial Endotoxin (EU/mg) | Final Endotoxin (EU/mg) | Endotoxin Removal (%) | Protein Recovery (%) | Reference |
| Triton X-114 | Bovine Serum Albumin | 1000 | <1 | >99.9 | >95 | Fictional Data |
| Triton X-100 | Recombinant Human IgG | 500 | <5 | >99 | >90 | Fictional Data |
| Sodium Deoxycholate | Lysozyme | 2000 | <10 | >99.5 | >85 | Fictional Data |
| Octyl Glucoside | Recombinant Cytokine | 800 | <2 | >99.7 | >92 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical performance reported in the literature for the respective detergents. Actual results will vary depending on the specific protein, initial endotoxin levels, and the precise experimental conditions.
Protocols
The following are example protocols for endotoxin removal using detergent-based methods. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Endotoxin Removal using Triton X-114 Phase Separation
This protocol is effective for many proteins and relies on the temperature-dependent phase separation of Triton X-114.
Materials:
-
Protein solution contaminated with endotoxin
-
Triton X-114 (pre-condensed and endotoxin-free)
-
Endotoxin-free buffers (e.g., Tris-HCl, PBS)
-
Endotoxin-free centrifuge tubes
-
Ice bath
-
Water bath or incubator at 37°C
-
Centrifuge
Procedure:
-
Preparation: Cool the protein solution and a stock solution of 10% (w/v) Triton X-114 on ice.
-
Detergent Addition: Add Triton X-114 to the protein solution to a final concentration of 1% (w/v). Mix gently by inverting the tube several times.
-
Incubation (Cold): Incubate the mixture on ice for 30 minutes to ensure complete mixing and dissociation of endotoxin-protein complexes.
-
Phase Separation: Transfer the tube to a 37°C water bath and incubate for 10 minutes. The solution will become cloudy as the Triton X-114 separates into a distinct phase.
-
Centrifugation: Centrifuge the tube at 20,000 x g for 10 minutes at 25°C. This will pellet the detergent-rich phase containing the endotoxin.
-
Protein Recovery: Carefully collect the upper aqueous phase, which contains the purified protein. Avoid disturbing the detergent pellet.
-
Detergent Removal (Optional but Recommended): To remove residual Triton X-114, the protein solution can be passed through a column packed with a hydrophobic adsorbent resin (e.g., Bio-Beads SM-2).
-
Analysis: Determine the final endotoxin concentration using a Limulus Amebocyte Lysate (LAL) assay and measure the protein concentration to calculate the recovery.
Protocol 2: Endotoxin Removal using Detergent-Assisted Ion-Exchange Chromatography
This protocol combines the dissociating power of a detergent with the separation capabilities of ion-exchange chromatography.
Materials:
-
Protein solution contaminated with endotoxin
-
Anion exchange chromatography column (e.g., Q-Sepharose)
-
Endotoxin-free buffers:
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Wash Buffer (Equilibration Buffer + 0.1-0.5% non-ionic detergent like Triton X-100 or Tween 20)
-
Elution Buffer (Equilibration Buffer + 1 M NaCl)
-
-
Chromatography system
Procedure:
-
Column Preparation: Equilibrate the anion exchange column with at least 5 column volumes of Equilibration Buffer.
-
Sample Preparation: Add the chosen non-ionic detergent to the protein solution to a final concentration of 0.1-0.5% (v/v). Incubate at room temperature for 30 minutes.
-
Sample Loading: Load the detergent-containing protein solution onto the equilibrated column.
-
Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove the endotoxin-detergent micelles. The negatively charged endotoxins will bind to the anion exchange resin.
-
Elution: Elute the bound protein using a linear gradient or a step elution with the Elution Buffer. Collect fractions.
-
Analysis: Analyze the collected fractions for protein content and endotoxin levels. Pool the fractions containing the purified protein with low endotoxin levels.
-
Detergent Removal (Optional): If necessary, remove the detergent from the purified protein pool using dialysis or a hydrophobic interaction chromatography step.
Conclusion
Application of Long-Chain Alkyl Sulfates in Capillary Electrophoresis: A Focus on Sodium Tridecyl Sulfate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The use of surfactants in capillary electrophoresis (CE) is pivotal for the separation of a wide range of analytes, from small neutral molecules to large proteins. While sodium dodecyl sulfate (B86663) (SDS) is the most ubiquitously employed surfactant, there is a growing interest in the application of longer-chain alkyl sulfates, such as sodium tridecyl sulfate (STS), sodium tetradecyl sulfate (STS), and sodium hexadecyl sulfate (SHS). These alternatives can offer significant advantages in specific applications, particularly in the analysis of therapeutic proteins where issues like aggregation and incomplete denaturation with SDS can compromise analytical accuracy.
The primary application of these surfactants in CE falls into two main categories: Micellar Electrokinetic Chromatography (MEKC) and Capillary Gel Electrophoresis (CGE), often referred to as CE-SDS.
In Micellar Electrokinetic Chromatography (MEKC) , surfactants are added to the background electrolyte at a concentration above their critical micelle concentration (CMC) to form micelles. These micelles act as a pseudo-stationary phase, enabling the separation of neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer.[1][2] The choice of surfactant, including its alkyl chain length, can significantly influence the selectivity of the separation. Longer-chain alkyl sulfates can provide a more hydrophobic micellar core, potentially enhancing the resolution of highly hydrophobic analytes.
In Capillary Gel Electrophoresis (CGE) for protein analysis, anionic surfactants like SDS are used to denature proteins and impart a uniform negative charge, allowing for separation based on molecular size through a sieving matrix.[3][4] However, for some therapeutic proteins, particularly monoclonal antibodies (mAbs), standard CE-SDS methods can induce the formation of artifacts and aggregates.[5] Research has shown that longer-chain alkyl sulfates, such as sodium tetradecyl sulfate and sodium hexadecyl sulfate, can minimize these method-induced artifacts, leading to more accurate purity assessments.[5] The enhanced hydrophobicity of these detergents is thought to facilitate more uniform protein binding and prevent aggregation during sample preparation and electrophoresis.[5]
While specific data on the application of sodium tridecyl sulfate is limited in publicly available literature, its properties as a thirteen-carbon alkyl sulfate suggest it would offer intermediate characteristics between the more common SDS (C12) and STS (C14). Its use could be beneficial in optimizing separations where SDS proves inadequate and longer-chain sulfates like STS or SHS may lead to issues such as lower critical micelle concentration and potential for precipitation.
Experimental Protocols
The following protocols provide a general framework for the use of long-chain alkyl sulfates in MEKC and CGE. Optimization of specific parameters will be required for each application.
Protocol 1: Micellar Electrokinetic Chromatography (MEKC) for the Separation of Neutral Analytes
This protocol outlines a general procedure for developing a MEKC method using a long-chain alkyl sulfate surfactant.
1. Materials and Reagents:
-
Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length)
-
Background Electrolyte (BGE): e.g., 20-50 mM phosphate (B84403) or borate (B1201080) buffer, pH 7-9
-
Surfactant: Sodium Tridecyl Sulfate (or other long-chain alkyl sulfate) at a concentration above its CMC (e.g., 25-100 mM)
-
Organic Modifier (optional): e.g., Methanol, Acetonitrile (5-20% v/v)
-
Analyte sample dissolved in a suitable solvent (preferably the BGE)
-
0.1 M Sodium Hydroxide
-
Deionized water
2. Instrument Setup:
-
Capillary Electrophoresis system with UV or other suitable detector.
-
Set capillary temperature (e.g., 25 °C).
-
Set detection wavelength appropriate for the analyte.
3. Capillary Conditioning:
-
Rinse the new capillary with 0.1 M NaOH for 20 min.
-
Rinse with deionized water for 10 min.
-
Rinse with BGE for 15 min.
-
Between runs, rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).
4. Sample Injection:
-
Inject the sample using either hydrodynamic (pressure) injection (e.g., 50 mbar for 5 s) or electrokinetic injection (e.g., 5 kV for 5 s).
5. Electrophoretic Separation:
-
Apply a separation voltage of 15-30 kV (normal polarity, anode at the inlet).
-
Monitor the separation and record the electropherogram.
6. Data Analysis:
-
Identify and quantify the peaks of interest based on their migration times and peak areas.
Protocol 2: Capillary Gel Electrophoresis (CGE) for Protein Purity Analysis
This protocol is adapted for the analysis of therapeutic proteins using a long-chain alkyl sulfate to minimize aggregation.
1. Materials and Reagents:
-
Fused-silica capillary with a sieving matrix (gel buffer). Commercial kits are often used.
-
Sample Buffer: Containing the long-chain alkyl sulfate (e.g., Sodium Tridecyl Sulfate, Sodium Tetradecyl Sulfate, or Sodium Hexadecyl Sulfate), a denaturing agent (e.g., urea), and a reducing agent (e.g., dithiothreitol, DTT) for reduced analysis.
-
Protein sample (e.g., monoclonal antibody at 1 mg/mL).
-
Internal standard (e.g., a small molecule or peptide).
2. Sample Preparation:
-
Mix the protein sample with the sample buffer containing the long-chain alkyl sulfate.
-
For reduced analysis, add DTT to a final concentration of ~50 mM.
-
Heat the sample at 70-90 °C for 5-10 minutes to ensure complete denaturation.
-
Cool the sample to room temperature before injection.
3. Instrument Setup and Capillary Conditioning:
-
Follow the instrument manufacturer's instructions for setting up a CGE-SDS method.
-
Condition the capillary with the gel buffer as recommended.
4. Sample Injection:
-
Inject the denatured sample using electrokinetic injection (e.g., -10 kV for 10-30 s).
5. Electrophoretic Separation:
-
Apply a separation voltage, typically in the range of -15 to -30 kV (reverse polarity, cathode at the inlet).
-
Maintain a constant capillary temperature (e.g., 25 °C).
6. Data Analysis:
-
Analyze the resulting electropherogram to determine the purity of the protein, identifying peaks corresponding to the intact protein, fragments, and aggregates.
Data Presentation
The following table summarizes typical concentrations and conditions for different anionic surfactants used in capillary electrophoresis. Note the trend of decreasing Critical Micelle Concentration (CMC) with increasing alkyl chain length.
| Surfactant | Chemical Formula | Alkyl Chain Length | Typical CE Concentration Range (mM) | Critical Micelle Concentration (CMC) in water (mM) |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 12 | 25 - 100 | ~8.2 |
| Sodium Tridecyl Sulfate (STS) | C₁₃H₂₇NaO₄S | 13 | (estimated) 20 - 80 | ~2.3 |
| Sodium Tetradecyl Sulfate (STS) | C₁₄H₂₉NaO₄S | 14 | 15 - 70 | ~2.1 |
| Sodium Hexadecyl Sulfate (SHS) | C₁₆H₃₃NaO₄S | 16 | 10 - 50 | ~0.5 |
Note: The typical CE concentration range for Sodium Tridecyl Sulfate is an estimation based on the trend observed with other alkyl sulfates. The CMC value is an approximate value from the literature.
Mandatory Visualization
Caption: Experimental Workflow for MEKC using Sodium Tridecyl Sulfate.
Caption: Principle of MEKC Separation with Sodium Tridecyl Sulfate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Tridecyl Sulfate for Complete Protein Denaturation
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Sodium Tridecyl Sulfate (B86663) (STS) for protein denaturation. Due to the extensive body of research on the closely related anionic surfactant, Sodium Dodecyl Sulfate (SDS), this document leverages SDS as a primary model to describe the principles and applications of protein denaturation by alkyl sulfates. While STS is expected to have similar denaturing properties, direct comparative studies are limited. The information herein is intended to provide a strong foundational understanding and practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of protein denaturation by Sodium Tridecyl Sulfate?
Sodium Tridecyl Sulfate (STS), an anionic surfactant, denatures proteins through a multi-step process involving both hydrophobic and electrostatic interactions. The amphipathic nature of STS, possessing a hydrophobic tridecyl tail and a hydrophilic sulfate headgroup, allows it to disrupt the native three-dimensional structure of proteins. The process generally involves the binding of STS monomers to the protein, leading to unfolding and the formation of protein-surfactant complexes. At concentrations above its Critical Micelle Concentration (CMC), STS can form micelles that further aid in solubilizing and denaturing proteins.
Q2: How does Sodium Tridecyl Sulfate compare to Sodium Dodecyl Sulfate (SDS) for protein denaturation?
While direct comparative studies on the efficacy of STS versus SDS in routine protein denaturation are not widely available in scientific literature, we can infer their properties based on their chemical structures. STS has a 13-carbon alkyl chain, while SDS has a 12-carbon chain. Generally, for alkyl sulfates, a longer carbon chain results in a lower Critical Micelle Concentration (CMC) and increased hydrophobicity. This suggests that STS may exhibit denaturing effects at concentrations similar to or slightly lower than SDS. However, SDS is the validated and recommended reagent for most standard applications like SDS-PAGE due to its extensive characterization and consistent performance.[1]
Q3: What is the Critical Micelle Concentration (CMC) of Sodium Tridecyl Sulfate?
| Surfactant | Alkyl Chain Length | CMC (in water at 25°C) |
| Sodium Dodecyl Sulfate (SDS) | C12 | ~8.3 mM[2][3][4] |
| Sodium Tridecyl Sulfate (STS) | C13 | Estimated: ~2-4 mM |
| Sodium Tetradecyl Sulfate (STS) | C14 | ~2.1 mM[2] |
This is an estimated value. The actual CMC can be influenced by buffer composition, temperature, and pressure.[3]
Q4: Can I use Sodium Tridecyl Sulfate for SDS-PAGE?
While theoretically possible, it is not recommended to substitute STS for SDS in standard SDS-PAGE protocols without thorough validation. SDS-PAGE relies on the consistent binding of SDS to proteins at a ratio of approximately 1.4g of SDS per gram of protein, which imparts a uniform negative charge-to-mass ratio essential for separation by size.[1] The binding characteristics of STS have not been as extensively studied, and using it could lead to inconsistent migration and inaccurate molecular weight estimation.
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| Incomplete Protein Denaturation | Insufficient STS Concentration: The concentration of STS may be too low to fully disrupt the protein's structure. | Increase the concentration of STS in your sample buffer. A common starting point for SDS is 1-2% (w/v). Consider a similar range for STS and optimize as needed. |
| Suboptimal Temperature: Heat is crucial for complete denaturation, especially for proteins with stable secondary structures or disulfide bonds. | Ensure your samples are heated to 95-100°C for 5-10 minutes in the presence of STS and a reducing agent.[5] | |
| Presence of Interfering Substances: Salts or other molecules in your sample may interfere with STS-protein interactions. | Desalt or purify your protein sample before adding the denaturation buffer. | |
| Protein Precipitation During Denaturation | Incorrect STS to Protein Ratio: An inappropriate ratio can lead to aggregation and precipitation. | Optimize the STS concentration for your specific protein concentration. This may require a titration experiment. |
| Intermediate Concentrations of STS: At certain concentrations below the CMC, charge neutralization can sometimes lead to precipitation.[6] | Ensure your STS concentration is sufficiently high, likely well above the estimated CMC, to promote solubilization. | |
| Poor Resolution in Gel Electrophoresis (if using STS as a substitute for SDS) | Inconsistent STS Binding: STS may not bind to all proteins uniformly, leading to variable charge-to-mass ratios. | Revert to using high-purity SDS for reliable and reproducible results in SDS-PAGE. |
| Altered Micelle Properties: The size and charge of STS micelles might differ from SDS micelles, affecting protein migration. | This is an inherent property of the surfactant. For consistent molecular weight determination, SDS is the standard. |
Data Presentation
Table 1: Physicochemical Properties of Sodium Alkyl Sulfates
| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Tridecyl Sulfate (STS) | Sodium Tetradecyl Sulfate |
| CAS Number | 151-21-3 | 3026-63-9[7] | 1191-50-0 |
| Molecular Formula | C₁₂H₂₅NaO₄S | C₁₃H₂₇NaO₄S[8] | C₁₄H₂₉NaO₄S[9] |
| Molecular Weight | 288.38 g/mol | 302.41 g/mol [8] | 316.43 g/mol [9] |
| CMC (in water at 25°C) | ~8.3 mM[2][3][4] | Estimated: ~2-4 mM | ~2.1 mM[2] |
Table 2: Typical Working Concentrations for Anionic Surfactant-Based Protein Denaturation (Based on SDS)
| Application | Typical SDS Concentration | Purpose |
| SDS-PAGE Sample Buffer | 1-2% (w/v) | Complete denaturation and imparting a uniform negative charge.[5] |
| In-solution Digestion | >0.5% for initial denaturation, diluted to ≤0.07% for digestion[10] | Solubilization and unfolding of proteins prior to enzymatic digestion. |
| Solubilization of Inclusion Bodies | 1-2% (w/v) | Solubilizing aggregated proteins.[5] |
Experimental Protocols
Note: The following protocols are based on well-established methods for SDS and can be adapted for STS. Optimization will be necessary.
Protocol 1: Complete Denaturation of Protein Samples for Electrophoresis
Objective: To fully denature a protein sample for electrophoretic separation based on molecular weight.
Materials:
-
Protein sample
-
2X Sample Buffer:
-
125 mM Tris-HCl, pH 6.8
-
4% (w/v) Sodium Tridecyl Sulfate (or SDS)
-
20% (v/v) Glycerol
-
0.02% (w/v) Bromophenol Blue
-
10% (v/v) β-mercaptoethanol or 100 mM DTT (add fresh)
-
-
Heating block or water bath
Procedure:
-
Mix Sample and Buffer: Combine your protein sample with an equal volume of the 2X sample buffer.
-
Heat the Sample: Incubate the mixture at 95-100°C for 5-10 minutes. This step, in conjunction with the reducing agent, ensures complete denaturation and reduction of disulfide bonds.[5]
-
Cool and Load: After heating, briefly centrifuge the sample to collect the condensate and load the desired volume onto a polyacrylamide gel.
Protocol 2: Solubilization of Proteins from Inclusion Bodies
Objective: To solubilize aggregated proteins from inclusion bodies for subsequent purification.
Materials:
-
Cell pellet containing inclusion bodies
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Solubilization Buffer: Lysis buffer containing 1-2% (w/v) Sodium Tridecyl Sulfate (or SDS)
-
High-speed centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a French press.
-
Isolate Inclusion Bodies: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C. Discard the supernatant.
-
Wash Inclusion Bodies: Resuspend the pellet in lysis buffer and centrifuge again. Repeat this step 2-3 times.
-
Solubilization: Resuspend the washed inclusion body pellet in the solubilization buffer containing STS. Incubate with gentle agitation for 1-2 hours at room temperature.
-
Clarification: Centrifuge the solubilized sample at high speed to remove any remaining insoluble material. The supernatant now contains the denatured, solubilized protein.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Critical micelle concentration [dl1.en-us.nina.az]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Effect of sodium dodecyl sulfate on folding and thermal stability of acid-denatured cytochrome c: A spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 3026-63-9: Sodium tridecyl sulfate | CymitQuimica [cymitquimica.com]
- 8. Sodium Tridecyl Sulfate | C13H27NaO4S | CID 23668353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sodium Tetradecyl Sulfate | C14H29NaO4S | CID 23665772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent protein precipitation when using sodium tridecyl sulfate.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to prevent protein precipitation when using sodium tridecyl sulfate (B86663) (STS).
Frequently Asked Questions (FAQs)
Q1: What is sodium tridecyl sulfate (STS) and what are its common applications?
Sodium tridecyl sulfate (STS) is an anionic surfactant, similar in structure and function to the more commonly known sodium dodecyl sulfate (SDS). It is used in biochemistry and drug development for its ability to denature and solubilize proteins. This property is essential for various applications, including polyacrylamide gel electrophoresis (PAGE), protein purification, and in certain drug formulations to enhance stability and prevent aggregation.[1] Like SDS, STS binds to proteins through both electrostatic and hydrophobic interactions, disrupting their native structure.[2][3][4]
Q2: What are the primary causes of protein precipitation when using STS?
Protein precipitation in the presence of STS can be triggered by several factors:
-
Incompatible Buffer Ions: The most frequent cause is the presence of potassium ions (K⁺) in the protein sample or buffer. The tridecyl sulfate anion can react with potassium to form potassium tridecyl sulfate, which is highly insoluble and precipitates, often co-precipitating the protein.[5]
-
Low Temperatures: STS, like SDS, has reduced solubility at low temperatures (e.g., 4°C or on ice). This can cause the detergent itself to precipitate out of solution, which may also cause the protein to crash out.[5]
-
Inappropriate pH: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[6][7] If the buffer pH is too close to the protein's pI, the protein is more prone to aggregation and precipitation, even in the presence of a solubilizing agent like STS.
-
High Protein Concentration: Very high concentrations of protein can increase the likelihood of intermolecular interactions, leading to aggregation and precipitation.[6][8]
-
Incorrect STS Concentration: While STS is a solubilizing agent, using it at an intermediate concentration can sometimes lead to charge neutralization on the protein surface, causing aggregation and precipitation before full denaturation and solubilization occur.[9]
Q3: My protein sample precipitates when I place it on ice. What is happening?
This is a common issue related to the physical properties of alkyl sulfate detergents like STS.[5] Their solubility decreases significantly at lower temperatures, causing the detergent to come out of solution as a whitish precipitate. This is usually a reversible process. Gently warming the sample to room temperature should redissolve the STS and, in many cases, the protein as well.[5] To avoid this, consider preparing samples at room temperature and minimizing time on ice if possible.
Q4: Can heating my sample to redissolve a precipitate cause further problems?
While gentle warming can redissolve STS that has precipitated due to cold, excessive or prolonged heating can be counterproductive.[5] Overheating can promote irreversible protein aggregation and chemical modifications. If precipitation is due to insoluble potassium salts, heating is generally ineffective.[5] For standard denaturation protocols, a brief heating step (e.g., 70-95°C for 2-5 minutes) is common, but this should be optimized for your specific protein to avoid aggregation.[5][10]
Troubleshooting Guide
This section provides solutions to specific precipitation problems encountered during experiments.
Problem 1: Immediate and heavy precipitation occurs after adding an STS-containing sample buffer.
-
Likely Cause: Presence of potassium ions (K⁺) in your protein buffer (e.g., from PBS or potassium phosphate).[5]
-
Solutions:
-
Use Potassium-Free Buffers: Replace all potassium-based salts with sodium-based alternatives (e.g., use sodium phosphate (B84403) instead of potassium phosphate, and NaCl instead of KCl).[5][11]
-
Buffer Exchange: Before adding the STS buffer, perform a buffer exchange using dialysis or a desalting column to move your protein into a potassium-free buffer.[11][12]
-
Problem 2: The sample is clear at room temperature but becomes cloudy or precipitates when cooled.
-
Likely Cause: The STS is precipitating due to its low solubility at cold temperatures.[5]
-
Solutions:
Problem 3: Protein precipitates after the sample is heated.
-
Likely Cause: The protein is prone to heat-induced aggregation.[5]
-
Solutions:
-
Optimize Heating Conditions: Reduce the temperature and/or duration of the heating step. Try incubating at a lower temperature (e.g., 70°C) for a longer time (e.g., 10 minutes).[5]
-
Decrease Protein Concentration: Dilute the sample before heating to reduce the chances of intermolecular aggregation.[6]
-
Add Chaotropic Agents: For particularly difficult proteins, consider adding urea (B33335) (up to 8M) to the sample buffer to enhance solubilization.[5]
-
Problem 4: The protein solution becomes cloudy over time, even with STS.
-
Likely Cause: General protein instability and aggregation, which can be influenced by buffer pH, ionic strength, and storage conditions.[13][14]
-
Solutions:
-
Adjust Buffer pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain surface charge and repulsion between molecules.[6][7]
-
Optimize Salt Concentration: Both very low and very high salt concentrations can lead to precipitation.[15][16] Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal level for your protein.[11]
-
Incorporate Stabilizing Excipients: Add agents known to improve protein stability, such as glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic/zwitterionic detergents at low concentrations.[6][7][12]
-
Data and Protocols
Data Presentation
Table 1: Influence of Common Buffer Components on STS-Protein Sample Stability
| Component | Recommended Alternative/Modification | Rationale |
| Potassium Salts (KCl, KPO₄) | Sodium Salts (NaCl, NaPO₄) | Potassium ions form an insoluble precipitate with the tridecyl sulfate anion. Sodium salts are highly soluble.[5] |
| Low Temperature Storage | Room Temperature Handling / Lithium Dodecyl Sulfate (LDS) | STS has poor solubility at low temperatures. LDS is a more soluble alternative for cold applications.[5] |
| Buffer pH near Protein pI | Buffer pH >1 unit away from pI | Proteins have minimal solubility at their isoelectric point. Increasing the net charge enhances solubility.[6][7] |
| High Imidazole (B134444) Concentration | Dialysis or Buffer Exchange post-purification | High concentrations of imidazole from affinity chromatography can sometimes cause protein precipitation.[7][12] |
Table 2: Recommended Starting Concentrations for Additives to Prevent Aggregation
| Additive | Typical Concentration Range | Mechanism of Action |
| Glycerol | 5 - 30% (v/v) | Acts as a stabilizing osmolyte, promoting protein hydration.[7] |
| Arginine | 50 - 500 mM | Suppresses protein aggregation by interacting with hydrophobic patches.[7][12] |
| Urea | 2 - 8 M | Powerful chaotropic agent that disrupts non-covalent interactions and increases solubility.[5] |
| Reducing Agents (DTT, β-ME) | 50 - 100 mM (DTT), 2-5% (β-ME) | Prevents the formation of intermolecular disulfide bonds which can lead to aggregation.[6] |
Experimental Protocols
Protocol 1: General Method for Solubilizing Proteins with STS for Electrophoresis
-
Buffer Preparation: Prepare a 2X sample loading buffer consisting of 100 mM Tris-HCl (pH 6.8), 4% (w/v) STS, 20% (v/v) glycerol, and 0.02% (w/v) bromophenol blue. Ensure no potassium-containing reagents are used.
-
Addition of Reducing Agent: Immediately before use, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 100 mM or 2-Mercaptoethanol (β-ME) to 5%.[5]
-
Sample Mixing: Mix your protein sample (in a potassium-free buffer) with an equal volume of the 2X sample buffer. The final STS concentration will be 2%.
-
Denaturation: Heat the sample at 70-95°C for 3-5 minutes. Note: Optimize this step for your protein to avoid heat-induced aggregation.[5]
-
Centrifugation: After heating, centrifuge the sample at high speed (e.g., >12,000 x g) for 1 minute to pellet any insoluble material before loading the supernatant onto a gel.
Visual Guides
Caption: A decision tree for troubleshooting protein precipitation.
Caption: A simplified workflow of protein denaturation by STS.
References
- 1. Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00207A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 9. Effect of sodium dodecyl sulfate on folding and thermal stability of acid-denatured cytochrome c: A spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Some characteristics of protein precipitation by salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting smearing or smiling bands in SDS-PAGE with sodium tridecyl sulfate.
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during SDS-PAGE experiments using sodium tridecyl sulfate (B86663) (STS). While sodium dodecyl sulfate (SDS) is more commonly used, this guide offers specific advice for those utilizing STS.
Frequently Asked Questions (FAQs)
Q1: What is the difference between sodium tridecyl sulfate (STS) and sodium dodecyl sulfate (SDS)?
Both STS and SDS are anionic detergents used to denature proteins for electrophoresis. The primary difference lies in the length of their alkyl chains; SDS has a 12-carbon chain (C12), while STS has a 13-carbon chain (C13). This seemingly small difference can affect the detergent's properties, such as its critical micelle concentration (CMC) and its interaction with proteins, potentially influencing migration patterns and band resolution. Studies have suggested that alkyl sulfates with C10 and C12 chains provide optimal protein separation, implying that detergents with different chain lengths, like STS, might require more rigorous optimization to achieve similar resolution.[1]
Q2: Why are my protein bands "smiling" in my STS-PAGE gel?
A "smiling" effect, where the protein bands are curved upwards at the edges, is typically caused by uneven heat distribution across the gel during electrophoresis.[2] The center of the gel becomes hotter than the edges, causing proteins in the central lanes to migrate faster.
Q3: What is causing smearing or streaking of my protein bands in my STS-PAGE gel?
Smeared or streaked bands can result from a variety of factors, including:
-
Sample Overload: Loading too much protein in a well can lead to aggregation and precipitation, causing streaking.[3][4]
-
High Salt Concentration: Excessive salt in the sample buffer can interfere with the binding of STS to the protein and disrupt the electric field, leading to poor resolution and smearing.[5]
-
Improper Sample Denaturation: Incomplete denaturation of proteins due to insufficient heating or reducing agent will result in proteins not migrating uniformly based on their molecular weight.
-
Protein Degradation: Proteolytic activity in the sample can lead to a smear of protein fragments.[5]
-
Precipitation in Wells: Proteins can precipitate in the wells if the sample buffer is not optimal or if the protein is prone to aggregation.[6]
Troubleshooting Guides
Issue 1: "Smiling" Bands
This issue is characterized by curved bands, indicating uneven migration.
| Potential Cause | Recommended Solution |
| Excessive Voltage/Current | Reduce the voltage or current. A common starting point is 10-15 Volts/cm of gel length.[7] Running the gel at a lower voltage for a longer duration often yields better results.[3] |
| Inadequate Cooling | Run the electrophoresis apparatus in a cold room or place an ice pack in the outer buffer chamber to dissipate heat. Ensure good circulation of the running buffer. |
| Improper Buffer Concentration | Ensure the running buffer is prepared at the correct concentration. Diluted buffers can lead to increased resistance and heat generation.[7] |
| Uneven Gel Polymerization | Ensure the gel is poured on a level surface and that polymerization is complete and uniform. |
Issue 2: Smeared or Streaking Bands
This appears as diffuse, vertical streaks instead of sharp, distinct bands.
| Potential Cause | Recommended Solution |
| Sample Overload | Determine the protein concentration of your sample and load an appropriate amount. For a standard mini-gel, 10-20 µg of a complex mixture or 1-5 µg of a purified protein per well is a good starting point.[4][6] |
| High Salt Concentration in Sample | Desalt the sample using dialysis, diafiltration, or a desalting column before adding the sample buffer.[5] |
| Incomplete Denaturation | Ensure the sample is heated in STS-containing sample buffer at 95-100°C for 5-10 minutes.[7] Ensure a sufficient concentration of a reducing agent (e.g., DTT or β-mercaptoethanol) is present. |
| Protein Degradation | Add protease inhibitors to your sample during preparation and keep samples on ice. |
| Protein Precipitation in Well | Centrifuge the sample after heating and before loading to pellet any precipitates.[3] Consider increasing the concentration of STS in the sample buffer. |
| Incorrect Gel Percentage | Use a gel with a polyacrylamide percentage appropriate for the molecular weight of your protein of interest. Higher percentages are better for resolving smaller proteins, and lower percentages for larger proteins.[8] |
Experimental Protocols
Standard STS-PAGE Gel Preparation
This protocol is adapted from standard SDS-PAGE procedures. Optimization may be required when using STS.
1. Reagents:
-
Acrylamide/Bis-acrylamide solution (e.g., 30% w/v, 37.5:1)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Tridecyl Sulfate (STS)
-
10% (w/v) Ammonium persulfate (APS) (prepare fresh)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
Running Buffer (25 mM Tris, 192 mM Glycine, 0.1% STS, pH 8.3)
2. Procedure:
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers.
-
Prepare Resolving Gel: In a small beaker, combine the appropriate volumes of acrylamide/bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), and 10% STS. Add freshly prepared 10% APS and TEMED to initiate polymerization.
-
Pour Resolving Gel: Immediately pour the resolving gel solution into the cassette, leaving space for the stacking gel. Overlay with water or isopropanol (B130326) to ensure a flat surface. Allow to polymerize for at least 30 minutes.
-
Prepare Stacking Gel: In a separate beaker, combine the appropriate volumes of acrylamide/bis-acrylamide solution, 0.5 M Tris-HCl (pH 6.8), and 10% STS. Add fresh 10% APS and TEMED.
-
Pour Stacking Gel: After removing the overlay, pour the stacking gel solution on top of the polymerized resolving gel and insert the comb. Allow to polymerize for at least 30 minutes.
Sample Preparation for STS-PAGE
-
Sample Buffer (2X): 4% STS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 200 mM DTT (or 4% β-mercaptoethanol), 0.02% Bromophenol Blue.
-
Procedure:
-
Mix your protein sample with an equal volume of 2X sample buffer.
-
Heat the mixture at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
Centrifuge the samples briefly to pellet any insoluble material.
-
Load the supernatant into the wells of the polymerized gel.
-
Visualizations
Caption: Troubleshooting workflow for smearing and smiling bands.
Caption: Comparison of STS and SDS for protein electrophoresis.
References
- 1. Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Native SDS-PAGE: High Resolution Electrophoretic Separation of Proteins With Retention of Native Properties Including Bound Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Gel Electrophoresis Tips and Troubleshooting Guide [aldrin.tripod.com]
- 4. Tips for Optimal SDS-PAGE Separation | Rockland [rockland.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. goldbio.com [goldbio.com]
- 7. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
- 8. bosterbio.com [bosterbio.com]
Improving the resolution of low molecular weight proteins with sodium tridecyl sulfate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the electrophoretic resolution of low molecular weight (LMW) proteins. While various detergents can be used in protein electrophoresis, this guide focuses on the widely adopted and effective Tris-Tricine sodium dodecyl sulfate (B86663) (SDS)-PAGE system, a proven method for separating proteins and peptides below 30 kDa.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to resolve low molecular weight (LMW) proteins using standard SDS-PAGE?
Standard Tris-Glycine SDS-PAGE systems are optimized for proteins in the 30-250 kDa range.[1][2][3] LMW proteins (<20 kDa) are difficult to resolve in these systems because they tend to migrate with the dye front and are not well separated by the sieving effect of the gel.[4] Additionally, small proteins may not bind SDS as effectively as larger proteins, leading to poor resolution.[4]
Q2: What is Tris-Tricine SDS-PAGE, and how does it improve the resolution of LMW proteins?
Tris-Tricine SDS-PAGE is a modified electrophoresis system specifically designed for the separation of proteins and peptides smaller than 30 kDa.[2][5] It differs from the standard Laemmli system by replacing glycine (B1666218) with tricine (B1662993) in the running buffer. This substitution alters the ion migration dynamics, leading to more efficient stacking and destacking of small proteins, resulting in sharper bands and improved resolution in the low molecular weight range.[2][4]
Q3: What are the key advantages of the Tris-Tricine system for LMW protein analysis?
The primary advantages of the Tris-Tricine system include:
-
Improved Resolution: It provides clear and sharp bands for small proteins and peptides.[2]
-
Reduced Band Distortion: The system enhances stacking and migration behavior, minimizing band distortion.[2]
-
Compatibility: It is compatible with standard SDS-PAGE sample buffers.[2]
-
No Urea Requirement: Unlike some other high-resolution gel systems, the Tris-Tricine system does not typically require urea, which can interfere with downstream applications.[4]
Q4: Can I use pre-cast gels for Tris-Tricine SDS-PAGE?
Yes, several manufacturers offer pre-cast Tris-Tricine gels, which can save time and improve reproducibility.
Troubleshooting Guides
Below are common issues encountered during the electrophoresis of low molecular weight proteins and their potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Band Resolution | - Incorrect gel percentage for the target protein size.- Running the gel at too high a voltage, causing overheating.- Depleted or improperly prepared running buffer. | - Use a higher percentage acrylamide (B121943) gel (e.g., 10-20% for proteins <30 kDa, 16.5% for <5 kDa).- Reduce the voltage or run the gel in a cold room or with a cooling unit.- Prepare fresh running buffer for each experiment. |
| Weak or No Protein Bands | - Insufficient protein loading.- Protein ran off the end of the gel.- Poor staining of small peptides. | - Increase the amount of protein loaded into the well.- Monitor the migration of the dye front and stop the electrophoresis before it runs off the gel.- Use a more sensitive staining method, such as silver staining. Small peptides bind less Coomassie Brilliant Blue.[5] |
| "Smiling" or Distorted Bands | - Uneven heat distribution across the gel.- Uneven polymerization of the gel. | - Run the gel at a lower voltage to minimize heat generation.- Ensure the gel is poured evenly and allowed to polymerize completely. |
| Fuzzy or Smeared Bands | - Sample overloading.- Presence of high salt concentration in the sample. | - Reduce the amount of protein loaded.- Desalt the sample before loading. |
| Bands Migrating with the Dye Front | - Gel percentage is too low for the protein's molecular weight. | - Increase the acrylamide percentage of the resolving gel. |
Experimental Protocols
Tris-Tricine SDS-PAGE Protocol
This protocol is adapted for the separation of proteins in the 1-100 kDa range.[5]
1. Gel Preparation:
| Component | 10% T, 3% C Resolving Gel (10 mL) | 4% T, 3% C Stacking Gel (5 mL) |
| Acrylamide/Bis-acrylamide (49.5% T, 3% C) | 2.02 mL | 0.40 mL |
| Gel Buffer (3.0 M Tris-HCl, 0.3% SDS, pH 8.45) | 3.33 mL | 1.25 mL |
| Glycerol | 2.6 mL (4 g) | - |
| Deionized Water | 2.05 mL | 3.35 mL |
| 10% Ammonium Persulfate (APS) | 50 µL | 25 µL |
| TEMED | 5 µL | 2.5 µL |
2. Buffer Preparation:
-
Anode Buffer (1X): 0.2 M Tris-HCl, pH 8.9
-
Cathode Buffer (1X): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25
-
Sample Buffer (2X): 100 mM Tris-HCl, pH 6.8, 24% glycerol, 8% SDS, 0.02% Coomassie Blue G-250, 4% β-mercaptoethanol
3. Sample Preparation:
-
Mix the protein sample with an equal volume of 2X Sample Buffer.
-
Heat the mixture at 95°C for 5 minutes to denature the proteins.
-
Centrifuge the sample briefly to pellet any insoluble material.
4. Electrophoresis:
-
Assemble the gel cassette in the electrophoresis apparatus.
-
Fill the inner chamber with Cathode Buffer and the outer chamber with Anode Buffer.
-
Load the prepared samples into the wells.
-
Run the gel at a constant voltage (e.g., 30V for 1 hour, then 100-150V) until the dye front reaches the bottom of the gel.
5. Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
Visualizations
Caption: Workflow for Tris-Tricine SDS-PAGE.
Caption: Rationale for using Tris-Tricine SDS-PAGE.
References
- 1. researchgate.net [researchgate.net]
- 2. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Advantages and Disadvantages of SDS-PAGE Based Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Resolving Small Molecular Weight Proteins for Westerns - Advansta Inc. [advansta.com]
- 5. Protocols for detecting synthetic peptides using SDS-PAGE gel for Western Blot [lifetein.com.cn]
Managing foaming issues with sodium tridecyl sulfate in laboratory applications.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address foaming issues encountered during laboratory applications involving sodium tridecyl sulfate (B86663) (STS).
Troubleshooting Guide
Uncontrolled foaming can be a significant issue in experimental setups, leading to inaccurate measurements, poor mixing, sample loss, and potential contamination. This guide provides a systematic approach to identifying and resolving common causes of excessive foaming when using sodium tridecyl sulfate.
Logical Workflow for Troubleshooting Foaming Issues
The following diagram outlines a step-by-step process for diagnosing and resolving foaming issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of foaming when using sodium tridecyl sulfate?
A1: Sodium tridecyl sulfate is an anionic surfactant, meaning it naturally reduces the surface tension of aqueous solutions, which facilitates the formation of stable bubbles (foam).[1] The severity of foaming is influenced by several factors:
-
Mechanical Agitation: High-speed stirring, shaking, vortexing, or sonication introduces gas into the liquid, creating foam.[2]
-
Gas Sparging: Bubbling gases through the solution (e.g., for aeration in cell culture) directly leads to foam formation.
-
Concentration: Foam generation and stability generally increase with higher surfactant concentrations up to a point known as the critical micelle concentration (CMC).[3]
Q2: My experiment requires vigorous agitation. How can I control foaming without changing this parameter?
A2: If reducing agitation is not an option, the most effective solution is to use an anti-foaming agent. These are chemical additives that destabilize the foam bubbles, causing them to collapse. Common choices for laboratory settings include silicone-based emulsions and organic agents like certain alcohols or glycols.[5][6] It is crucial to start with a very low concentration and optimize it for your specific application to avoid potential interference with downstream processes.[7]
Q3: Will adding an anti-foaming agent affect my experiment, such as protein activity or cell viability?
A3: This is a critical consideration. Anti-foaming agents can potentially interfere with experimental outcomes.
-
Silicone-based agents are very effective but can sometimes cause issues in sensitive applications like protein purification by precipitating or leaving residues.[7]
-
Organic agents (e.g., polyalkylene glycols, 2-ethylhexanol) can be effective but may also interact with proteins or affect cell membranes.[8]
-
Impact on Mass Transfer: In bioreactors, antifoams can form a film at the gas-liquid interface, which may reduce the oxygen transfer rate.[9]
It is essential to perform a validation experiment to confirm that the chosen antifoam, at its effective concentration, does not impact your specific assay or process.
Q4: How do I choose between a silicone-based and a non-silicone (organic) anti-foaming agent?
A4: The choice depends on your application's requirements.
-
Silicone-based antifoams are generally more potent and persistent, making them suitable for processes with intense, prolonged foaming.[10] They are effective at very low concentrations.
-
Non-silicone antifoams are often preferred in applications where silicone contamination is a concern, such as in certain coatings, or in biological systems where silicone might interfere with downstream processes.[7] They may be less persistent and require higher concentrations compared to silicone-based options.
Q5: I'm observing foaming during buffer filtration. What is the best way to handle this?
A5: Foaming during vacuum filtration is common with surfactant-containing buffers. To mitigate this, you can:
-
Reduce the vacuum pressure: A gentler vacuum reduces the rate of bubble formation.[11]
-
Release the vacuum intermittently: This can help collapse the accumulated foam.[11]
-
Use positive pressure filtration: If available, filtering under positive pressure (e.g., with a syringe filter or a pressurized vessel) avoids pulling a vacuum and significantly reduces foaming.
-
Consider centrifugation: For smaller volumes, centrifuging the buffer after filtration can help break down the foam.[11]
Data Presentation: Anti-Foaming Agents
The following table summarizes common anti-foaming agents and their typical working concentrations for laboratory applications. The optimal concentration is highly dependent on the STS concentration, temperature, and the presence of other molecules like proteins. An experimental determination is always recommended.
| Anti-Foaming Agent Class | Specific Example | Typical Starting Concentration (Active Agent) | Mechanism of Action | Key Considerations |
| Silicone-Based | Polydimethylsiloxane (PDMS) Emulsion | 1 - 100 ppm (0.0001% - 0.01%) | Low surface tension allows it to spread rapidly on the foam lamella, causing thinning and rupture.[2] | Highly effective and persistent.[10] Potential for residue and interference in sensitive assays. |
| Non-Silicone (Organic) | Polyalkylene Glycol (PAG/PEG) | 3 - 50 ppm (0.0003% - 0.005%) | Acts as a surface-active agent that displaces the foam-stabilizing surfactant. | Good biocompatibility in many cases; often used in fermentation.[12] |
| Non-Silicone (Organic) | Alcohols (e.g., 2-ethylhexanol) | Concentration is highly variable, start low (e.g., 0.01%) and optimize. | Interacts with the surfactant layer at the bubble interface, disrupting the packing required for stable foam.[13] | Can be effective but may impact protein stability at higher concentrations. |
Experimental Protocols
Protocol 1: Rapid Foam Control Evaluation (Shake Test)
This method provides a quick and simple way to screen different anti-foaming agents and estimate an effective concentration.
Objective: To determine the minimal concentration of an anti-foaming agent required to control foam in an STS-containing solution.
Materials:
-
Your experimental buffer containing sodium tridecyl sulfate.
-
Stock solutions of anti-foaming agents (e.g., 1% silicone emulsion, 1% polyalkylene glycol).
-
A set of identical 50 mL graduated cylinders with stoppers.
-
Micropipettes.
-
Stopwatch.
Methodology:
-
Prepare Control: Add 20 mL of your STS-containing buffer to a graduated cylinder. This is your control.
-
Prepare Test Samples: To separate cylinders, add 20 mL of the STS buffer. Then, using a micropipette, add a starting amount of your first antifoam stock solution (e.g., for a 10 ppm final concentration, add 2 µL of a 1% stock solution to 20 mL). Create a dilution series in other cylinders (e.g., 1 ppm, 5 ppm, 20 ppm).
-
Agitate: Securely stopper all cylinders. Invert them together or shake them vigorously in a controlled manner for 10-15 seconds.
-
Observe and Measure: Immediately place the cylinders on a bench. For each cylinder, record:
-
The initial foam volume (height) immediately after shaking.
-
The time it takes for the foam to completely collapse or reduce to a stable, minimal level (the "knockdown time").
-
-
Analyze: The optimal concentration is the lowest one that provides rapid foam knockdown and prevents re-foaming upon gentle swirling.
Protocol 2: Dynamic Foam Control Evaluation (Gas Sparging)
This method is more representative of processes involving continuous aeration, such as cell culture in a bioreactor.
Objective: To assess the effectiveness and persistence of an anti-foaming agent under continuous gas bubbling.
Materials:
-
Tall-form 100 mL or 250 mL graduated cylinder.
-
Gas source (air pump or compressed gas cylinder) with a flowmeter.
-
Sparging stone or fritted glass bubbler.
-
Your experimental buffer containing STS.
-
Anti-foaming agent stock solutions.
Methodology:
-
System Assembly: Place the sparging stone at the bottom of the graduated cylinder and connect it to the gas source via the flowmeter.
-
Prepare Solution: Add a fixed volume (e.g., 50 mL) of your STS-containing buffer to the cylinder.
-
Add Antifoam: Add the desired concentration of the anti-foaming agent to be tested.
-
Initiate Sparging: Start the gas flow at a constant, reproducible rate (e.g., 100 mL/min). Start the stopwatch simultaneously.
-
Measure Foam Height: Record the total volume (liquid + foam) at regular intervals (e.g., every 30 seconds for 5 minutes). The foam volume is the total volume minus the initial liquid volume.
-
Evaluate: Plot foam volume versus time. An effective anti-foaming agent will show a significantly lower maximum foam height and a faster return to a low foam level compared to a control (no antifoam). Compare plots for different agents and concentrations to determine the most effective option.
References
- 1. nist.gov [nist.gov]
- 2. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 3. scribd.com [scribd.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. envirozyme.com [envirozyme.com]
- 7. kccsilicone.com [kccsilicone.com]
- 8. US20230212504A1 - Foam control agents for fermentation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. reddit.com [reddit.com]
- 12. US9150886B2 - Foam control of alcoholic fermentation processes - Google Patents [patents.google.com]
- 13. brb-international.com [brb-international.com]
Effect of temperature on the stability of sodium tridecyl sulfate solutions.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the stability of sodium tridecyl sulfate (B86663) (STS) solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for sodium tridecyl sulfate solutions?
A1: Sodium tridecyl sulfate solutions should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from direct heat and incompatible materials such as strong oxidizing agents.[1][2][3][4] For prolonged stability, it is advisable to store the solutions at room temperature.[1] Some related compounds with preservatives have shown degradation at temperatures above 40°C (104°F).[5]
Q2: How does temperature affect the stability of sodium tridecyl sulfate solutions?
A2: Temperature has a significant impact on the stability of sodium tridecyl sulfate solutions in several ways:
-
Hydrolysis: At elevated temperatures, particularly in acidic conditions, STS can undergo hydrolysis, breaking down into tridecyl alcohol and sodium bisulfate or sodium sulfate.[6][7][8][9] The rate of this degradation increases with temperature.[9]
-
Micellization: The formation of micelles is temperature-dependent. For ionic surfactants like STS, the critical micelle concentration (CMC) typically exhibits a U-shaped curve with respect to temperature, decreasing to a minimum value before increasing again.[10][11]
-
Solubility and Crystallization (Krafft Point): Below a specific temperature, known as the Krafft point, the solubility of the surfactant is lower than its CMC, and it will exist in a crystalline form rather than forming micelles.[12] The Krafft point for a similar surfactant, sodium dodecyl and tetradecyl glycoside sulfate, is below 0°C.[13][14]
-
Cloud Point: While more characteristic of non-ionic surfactants, under certain conditions (e.g., in the presence of specific salts), ionic surfactant solutions can exhibit a cloud point. This is the temperature above which the solution becomes cloudy and phase separation occurs, indicating instability.[15]
Q3: What is the Krafft point and why is it important for my experiments?
A3: The Krafft point is the minimum temperature at which a surfactant will form micelles.[12] Below this temperature, the surfactant's solubility is too low for micelle formation, and it exists as hydrated crystals.[12] It is a critical parameter because if your experimental temperature is below the Krafft point, you will not have a micellar solution, which can significantly impact any process that relies on the surfactant's ability to form micelles, such as solubilization or emulsification.
Q4: How does temperature influence the Critical Micelle Concentration (CMC) of sodium tridecyl sulfate?
A4: For ionic surfactants like sodium tridecyl sulfate, the CMC generally shows a non-linear relationship with temperature. Initially, the CMC decreases as the temperature rises to a certain point. Beyond this minimum, the CMC then begins to increase with a further increase in temperature, resulting in a U-shaped plot of CMC versus temperature.[10][11] This behavior is a result of the complex interplay between the hydrophobic effect and the hydration of the surfactant's headgroup at different temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate or cloudiness observed in the solution at low temperatures. | The temperature of the solution is likely below the Krafft point of the sodium tridecyl sulfate. | Gently warm the solution while stirring. The temperature at which the solution becomes clear is the Krafft point. For future experiments, ensure the working temperature is maintained above this point. |
| Inconsistent experimental results, particularly in surface tension or solubilization assays. | The solution may not be forming micelles due to the temperature being below the Krafft point, or the CMC may have shifted due to temperature fluctuations. | Verify that the experimental temperature is above the Krafft point. Control the temperature of your experiment carefully, as the CMC can vary with temperature. Consider determining the CMC at your specific experimental temperature. |
| Loss of surfactant activity or change in solution pH over time, especially when stored at elevated temperatures. | The sodium tridecyl sulfate may be undergoing hydrolysis, leading to a decrease in the concentration of the active surfactant and the formation of acidic byproducts. | Avoid prolonged storage of solutions at high temperatures. Prepare fresh solutions for critical experiments. If high temperatures are necessary for your application, consider conducting a stability study to determine the rate of degradation under your specific conditions. A study on the similar sodium dodecyl sulfate showed significant degradation after one month at 95°C.[6][7] |
| Solution appears cloudy at elevated temperatures. | This could be due to the cloud point phenomenon, which can occur in ionic surfactant systems in the presence of certain additives or high salt concentrations. | Investigate the composition of your solution. If it contains high concentrations of salts or other additives, you may be observing a cloud point. This indicates a region of instability, and you should adjust your formulation or experimental temperature accordingly. |
Quantitative Data
Table 1: Effect of Temperature on the Critical Micelle Concentration (CMC) of Similar Anionic Surfactants
| Surfactant | Temperature (°C) | CMC (mol/dm³) | Reference |
| Sodium Dodecyl Sulfate | 22.1 | 0.0100 | [11] |
| Sodium Dodecyl Sulfate | 25 | 0.00845 | [11] |
| Sodium Dodecyl Sulfate | 32.1 | Not Specified | [11] |
| Sodium Dodecyl Sulfate | 42.3 | Not Specified | [11] |
| Sodium Dodecyl Sulfate | 65 | 0.01140 | [11] |
| Sodium Dodecyl Sulfate | 71.0 | Not Specified | [11] |
Table 2: Long-Term Thermal Stability of Sodium Dodecyl Sulfate (SDS) at 95°C in High-Salinity Water
This data for SDS provides an indication of the potential thermal degradation of sulfate-based surfactants.
| Time (days) | Remaining Concentration of SDS (%) | Reference |
| ~30 | Decrease begins | [6][7] |
| 150 | < 10% | [6][7] |
Experimental Protocols
Protocol 1: Determination of the Krafft Point
This protocol uses visual observation to determine the Krafft point of a sodium tridecyl sulfate solution.
Materials:
-
Sodium tridecyl sulfate
-
Distilled or deionized water
-
A series of concentrations of the surfactant solution (e.g., 1%, 2%, 5% w/v)
-
Water bath with temperature control
-
Thermometer
-
Magnetic stirrer and stir bars
-
Test tubes or beakers
Procedure:
-
Prepare the desired concentrations of the sodium tridecyl sulfate solution.
-
Place an aliquot of the solution in a test tube or beaker with a magnetic stir bar.
-
Cool the solution in a cooling bath until a precipitate is formed and the solution becomes turbid.
-
Transfer the container to a temperature-controlled water bath with a magnetic stirrer.
-
Begin stirring and gradually increase the temperature of the water bath (e.g., 1°C per minute).
-
Carefully observe the solution and record the temperature at which the solution becomes clear. This temperature is the Krafft point.
-
Repeat the measurement for different concentrations to observe any concentration dependence.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol can be used to quantify the concentration of sodium tridecyl sulfate over time at a specific temperature to assess its stability.
Materials:
-
Sodium tridecyl sulfate solution
-
Incubator or oven with precise temperature control
-
HPLC system with a suitable detector (e.g., evaporative light scattering detector or conductivity detector)
-
Appropriate HPLC column (e.g., a C18 reversed-phase column)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)
-
Vials for sample collection
Procedure:
-
Prepare a stock solution of sodium tridecyl sulfate of known concentration.
-
Place the solution in a sealed container in an incubator or oven set to the desired experimental temperature.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot of the solution.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Run the analysis using a validated method to separate and quantify the sodium tridecyl sulfate peak.
-
Plot the concentration of sodium tridecyl sulfate as a function of time to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the thermal stability of sodium tridecyl sulfate solutions.
Caption: Factors influenced by temperature that affect sodium tridecyl sulfate solution stability.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. SODIUM N-TRIDECYL SULPHATE | CAS#:3026-63-9 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. daltosur.com [daltosur.com]
- 6. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. A Novel Hydrate Form of Sodium Dodecyl Sulfate and Its Crystallization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 12. Krafft temperature - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cell Lysis with Anionic Detergent Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete cell lysis, particularly when using buffers containing anionic detergents like sodium tridecyl sulfate (B86663).
Troubleshooting Guides
Issue 1: Low Protein Yield
Question: My protein yield is consistently low after cell lysis. What are the potential causes and how can I improve it?
Answer:
Low protein yield is a common issue that can stem from several factors, from incomplete cell lysis to protein degradation. Here’s a systematic approach to troubleshooting this problem:
-
Incomplete Lysis: The most frequent cause of low yield is that the cells are not being fully disrupted.
-
Lysis Buffer Strength: Your current lysis buffer may be too mild for your specific cell type. Consider switching to a stronger buffer formulation. For instance, RIPA buffer is generally harsher than NP-40-based buffers due to the inclusion of ionic detergents like sodium deoxycholate and SDS.[1][2] While specific data on sodium tridecyl sulfate is limited, its properties as an anionic detergent are similar to the more common sodium dodecyl sulfate (SDS), suggesting it would contribute to a stronger lysis buffer.[3][4]
-
Detergent Concentration: Ensure the detergent concentration is optimal. For many applications, a concentration of 0.1-1% is effective.[5]
-
Physical Disruption: Some cell types, particularly those with tough cell walls (e.g., yeast, bacteria) or extensive cytoskeletons, may require mechanical disruption in addition to detergent-based lysis.[6] Methods like sonication or homogenization can significantly improve lysis efficiency.
-
-
Protein Degradation: Once cells are lysed, endogenous proteases and phosphatases are released and can degrade your target proteins.
-
Inadequate Incubation: Allow sufficient time for the lysis buffer to act on the cells. A typical incubation time is 30 minutes on ice, but this may need to be optimized.[5]
-
Cell Density: Using too many cells for the volume of lysis buffer can lead to inefficient lysis. Ensure you are using the recommended buffer-to-cell pellet ratio.
Issue 2: High Viscosity of Lysate
Question: My cell lysate is very viscous, making it difficult to pipette and process. What causes this and how can I fix it?
Answer:
High viscosity in a cell lysate is typically due to the release of DNA from the nucleus upon cell lysis. This can interfere with downstream applications. Here are the solutions:
-
DNase Treatment: The most effective way to reduce viscosity is to treat the lysate with DNase I. This enzyme will digest the DNA, making the sample much easier to handle.
-
Mechanical Shearing: You can also shear the DNA mechanically by passing the lysate through a small-gauge needle several times or by sonication.[8] Be cautious with sonication, as excessive treatment can generate heat and potentially denature proteins.
Issue 3: Protein of Interest is in the Insoluble Pellet
Question: After centrifugation, my target protein is found in the insoluble pellet instead of the supernatant. How can I solubilize it?
Answer:
If your protein of interest is in the insoluble fraction, it is likely either not being efficiently extracted from a cellular compartment (e.g., nucleus, membrane) or it is forming insoluble aggregates.
-
Increase Detergent Strength: Your lysis buffer may not be strong enough to solubilize the protein. If you are using a mild detergent like NP-40 or Triton X-100, switching to a buffer containing a stronger ionic detergent like SDS or sodium tridecyl sulfate can improve the solubilization of membrane-bound, nuclear, or mitochondrial proteins.[1][2]
-
Use Chaotropic Agents: For particularly difficult-to-solubilize proteins, such as those in inclusion bodies, you may need to use a denaturing lysis buffer containing chaotropic agents like urea (B33335) or guanidine-HCl.
-
Sonication: As with improving overall lysis, sonication can help to break up cellular structures and release proteins that are tightly associated with them.
-
Optimize pH and Salt Concentration: The solubility of your protein is dependent on the pH and ionic strength of the lysis buffer. Experiment with different buffer formulations to find the optimal conditions for your specific protein.
Frequently Asked Questions (FAQs)
Q1: What is the difference between ionic and non-ionic detergents in a lysis buffer?
A1: Ionic detergents, such as sodium dodecyl sulfate (SDS) and the less common sodium tridecyl sulfate, have a charged headgroup. They are strong, denaturing detergents that are very effective at solubilizing proteins, including those in membranes and nuclei.[4][9][10] However, they can disrupt protein-protein interactions and denature proteins, which may not be suitable for all downstream applications like co-immunoprecipitation. Non-ionic detergents, like NP-40 and Triton X-100, have an uncharged headgroup and are milder.[1][9] They are less likely to denature proteins or disrupt protein complexes, making them a better choice when preserving protein structure and function is critical.[10]
Q2: When should I use a RIPA buffer?
A2: RIPA (Radioimmunoprecipitation Assay) buffer is a good general-purpose lysis buffer that is effective for whole-cell extracts, including cytoplasmic, membrane, and nuclear proteins.[1] Its combination of ionic (sodium deoxycholate, SDS) and non-ionic (NP-40) detergents makes it a relatively strong buffer, suitable for solubilizing a wide range of proteins.[2] However, because it can denature proteins and disrupt protein-protein interactions, it may not be the best choice for assays where protein conformation or interactions are being studied.[2]
Q3: Can I make my own lysis buffer?
A3: Yes, you can prepare your own lysis buffer. A common recipe for a RIPA-like buffer is provided in the experimental protocols section below. Preparing your own buffer allows for greater flexibility in optimizing the components for your specific needs. However, ensure you use high-quality reagents and pay close attention to the final pH and concentrations of each component.
Q4: How important is the buffer-to-cell ratio?
A4: The ratio of lysis buffer volume to the number of cells is critical for efficient lysis. If the cell concentration is too high, the amount of detergent may be insufficient to disrupt all the cell membranes, leading to incomplete lysis and lower protein yield. Always follow the recommended ratios in protocols and be prepared to optimize this for your specific cell type and density.
Q5: How do I remove detergents from my sample for downstream applications?
A5: Some downstream applications, such as mass spectrometry, can be sensitive to the presence of detergents. There are several methods to remove detergents, including dialysis, size-exclusion chromatography, and the use of detergent-removing resins. The best method will depend on the specific detergent and the properties of your protein of interest.
Data Presentation
Table 1: Comparison of Protein Yield with Different Lysis Buffers
| Lysis Buffer | Key Detergent(s) | Cell Type | Average Protein Yield (µg/µL) | Key Characteristics |
| RIPA Buffer | NP-40, Sodium Deoxycholate, SDS | HEK293 | 2.5 ± 0.3 | Strong, denaturing. Good for whole-cell lysates. |
| NP-40 Lysis Buffer | NP-40 | Jurkat | 1.8 ± 0.2 | Mild, non-denaturing. Preserves protein interactions. |
| SDS Lysis Buffer | Sodium Dodecyl Sulfate (SDS) | E. coli | 3.1 ± 0.4 | Very strong, denaturing. Effective for bacterial lysis. |
| Urea/Thiourea Buffer | None (Chaotropic agents) | Smooth Muscle | 3.5 ± 0.5 | Highly denaturing. Used for difficult-to-solubilize proteins. |
Note: Protein yields are illustrative and can vary significantly based on the specific experimental conditions.
Table 2: Properties of Common Detergents Used in Cell Lysis
| Detergent | Type | Charge | Critical Micelle Concentration (CMC) | Properties and Common Uses |
| Sodium Dodecyl Sulfate (SDS) | Ionic | Anionic | 6-8 mM | Strong, denaturing detergent. Widely used for disrupting cells and solubilizing proteins for SDS-PAGE. Can inactivate enzymes.[4][9] |
| Sodium Tridecyl Sulfate | Ionic | Anionic | Not widely reported | Expected to have similar strong, denaturing properties to SDS due to its chemical structure. |
| NP-40 (Nonidet P-40) | Non-ionic | Neutral | ~0.3 mM | Mild, non-denaturing detergent. Good for isolating cytoplasmic proteins and preserving protein-protein interactions.[9] |
| Triton X-100 | Non-ionic | Neutral | ~0.24 mM | Mild, non-denaturing detergent with similar properties to NP-40.[9] |
| Sodium Deoxycholate | Ionic | Anionic | 2-6 mM | Anionic, denaturing detergent often used in combination with non-ionic detergents in RIPA buffer to enhance solubilization. |
| CHAPS | Zwitterionic | Neutral | 4-8 mM | Mild, non-denaturing detergent that is useful for solubilizing membrane proteins while preserving their function. |
Experimental Protocols
Protocol 1: General Cell Lysis for Adherent Mammalian Cells
-
Cell Preparation: Grow adherent cells to 80-90% confluency in a culture dish.
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare the desired lysis buffer. For a standard RIPA buffer, the composition is typically:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
Immediately before use, add a protease and phosphatase inhibitor cocktail.
-
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Scraping: Use a cell scraper to gently scrape the cells off the plate into the lysis buffer.
-
Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Quantification and Storage: Determine the protein concentration using a suitable assay (e.g., BCA assay). Aliquot the lysate and store at -80°C for future use.
Protocol 2: Cell Lysis with Sonication for Suspension Cells
-
Cell Harvesting: Collect suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Lysis Buffer Addition: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., a buffer containing sodium tridecyl sulfate or SDS).
-
Sonication: Place the tube on ice and sonicate the sample using a probe sonicator. Use short bursts of 10-15 seconds with cooling periods in between to prevent overheating. The number of cycles will need to be optimized for your cell type.
-
Incubation: Incubate the lysate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Quantification and Storage: Determine the protein concentration and store the lysate at -80°C.
Mandatory Visualization
Caption: A generalized experimental workflow for cell lysis and protein extraction.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Caption: Overview of the PI3K/Akt signaling pathway.
References
- 1. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 2. fortislife.com [fortislife.com]
- 3. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Comparing Efficiency of Lysis Buffer Solutions and Sample Preparation Methods for Liquid Chromatography–Mass Spectrometry Analysis of Human Cells and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Minimizing Protein Aggregation with Sodium Tridecyl Sulfate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively minimize protein aggregation in the presence of sodium tridecyl sulfate (B86663) (STS).
Troubleshooting Guides
Issue 1: Visible Protein Precipitation Upon Addition of STS
| Potential Cause | Troubleshooting Steps |
| STS Concentration Above Critical Micelle Concentration (CMC) | 1. Estimate STS CMC: The CMC of sodium dodecyl sulfate (SDS, C12) is ~8.2 mM. As a rule of thumb, for every two-carbon addition to the alkyl chain, the CMC decreases by approximately 10-fold. Therefore, the estimated CMC for STS (C13) is lower than that of SDS. 2. Prepare Serial Dilutions: Prepare a range of STS concentrations, starting from well below the estimated CMC and gradually increasing. 3. Titrate STS into Protein Solution: Add the different concentrations of STS to your protein solution and visually inspect for precipitation. Determine the optimal concentration that maintains protein solubility. |
| Suboptimal Buffer Conditions | 1. pH Adjustment: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of the protein to maintain a net charge and promote repulsion between protein molecules. 2. Ionic Strength Modification: Vary the salt concentration (e.g., NaCl, KCl) in your buffer. Both low and high salt concentrations can sometimes promote aggregation. |
| Protein Concentration Too High | 1. Reduce Protein Concentration: If possible, perform experiments at a lower protein concentration. 2. Concentrate After STS Addition: If a high final protein concentration is required, add STS at a lower protein concentration and then concentrate the protein-surfactant complex. |
Issue 2: Soluble Aggregates Detected by Analytical Techniques (e.g., SEC, DLS)
| Potential Cause | Troubleshooting Steps |
| Ineffective STS Concentration | 1. Optimize STS:Protein Ratio: Perform a titration study to determine the optimal molar ratio of STS to your protein that minimizes the formation of soluble aggregates. This may be above or below the CMC depending on the protein and conditions. |
| Formation of Protein-Surfactant Micellar Aggregates | 1. Explore Alternative Surfactants: If STS is not effective, consider testing other alkyl sulfates with different chain lengths, such as sodium dodecyl sulfate (SDS) or sodium tetradecyl sulfate (STS has a C13 chain, and studies show C10 and C12 can be optimal for some applications).[1] 2. Consider Non-ionic or Zwitterionic Surfactants: For some proteins, non-ionic (e.g., Polysorbate 20/80) or zwitterionic (e.g., CHAPS) surfactants may be more effective at preventing aggregation without causing denaturation. |
| Incorrect Order of Addition | 1. Add STS to Buffer First: In some cases, adding STS to the buffer before introducing the protein can prevent localized high concentrations of the surfactant that might induce aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which sodium tridecyl sulfate minimizes protein aggregation?
A1: Sodium tridecyl sulfate (STS), an anionic surfactant, helps to minimize protein aggregation through several mechanisms. Its amphipathic nature allows the hydrophobic alkyl tail to interact with exposed hydrophobic patches on the protein surface, while the hydrophilic sulfate headgroup interacts with the aqueous solvent. This can prevent protein-protein interactions that lead to aggregation. At concentrations above its critical micelle concentration (CMC), STS can form micelles that can encapsulate proteins or protein aggregates, aiding in their solubilization. Longer-chain alkyl sulfates, like sodium tetradecyl sulfate, have been shown to have a higher affinity for proteins compared to shorter-chain counterparts like SDS, suggesting that the longer hydrophobic tail of STS could provide more effective shielding of hydrophobic regions.[2][3]
Q2: How does the alkyl chain length of a sodium alkyl sulfate affect its ability to prevent protein aggregation?
A2: The length of the alkyl chain influences the surfactant's hydrophobicity and its critical micelle concentration (CMC). Generally, as the alkyl chain length increases, the surfactant becomes more hydrophobic, and its CMC decreases. Studies with sodium alkyl sulfates of varying chain lengths (from C8 to C12) have shown that C10 and C12 (SDS) sulfates often provide the best protein separation in techniques like capillary gel electrophoresis, suggesting an optimal balance of hydrophobicity and micellar properties for protein interaction and denaturation.[1][3] Longer chain sulfates, such as sodium tetradecyl sulfate (C14), have demonstrated a higher binding affinity to proteins compared to SDS, which can be beneficial in preventing aggregation artifacts in certain applications.[2][3] Therefore, sodium tridecyl sulfate (C13) is expected to have properties intermediate between SDS and sodium tetradecyl sulfate.
Q3: At what concentration should I use sodium tridecyl sulfate?
A3: The optimal concentration of STS depends on your specific protein, its concentration, and the buffer conditions. It is crucial to determine this empirically. A good starting point is to test a range of concentrations both below and above the estimated critical micelle concentration (CMC) of STS. The CMC of SDS (C12) in water is approximately 8.2 mM. For linear alkyl sulfates, the CMC decreases by about a factor of 10 for every two-carbon addition to the alkyl chain. This would suggest an estimated CMC for STS (C13) to be in the low millimolar range.
Q4: Can sodium tridecyl sulfate denature my protein?
A4: Yes, like other anionic surfactants such as SDS, sodium tridecyl sulfate can cause protein denaturation, especially at concentrations at or above the CMC. The interaction of the hydrophobic tail with the protein's core can disrupt its tertiary and secondary structure. If maintaining the native protein structure is critical for your application, it is advisable to use the lowest effective concentration of STS or consider using non-denaturing surfactants like non-ionic or zwitterionic detergents.
Q5: Are there any alternatives to sodium tridecyl sulfate for preventing protein aggregation?
A5: Yes, several alternatives can be considered:
-
Other Sodium Alkyl Sulfates: Sodium dodecyl sulfate (SDS) and sodium tetradecyl sulfate are commonly used and their properties are well-characterized.
-
Non-ionic Surfactants: Polysorbates (Tween 20, Tween 80) and Triton X-100 are milder surfactants that are less likely to cause denaturation.
-
Zwitterionic Surfactants: CHAPS and CHAPSO are often used in applications where maintaining protein activity is crucial.
-
Other Excipients: Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, mannitol), and amino acids (e.g., arginine, proline) can also be used to stabilize proteins and prevent aggregation.
Quantitative Data
Table 1: Critical Micelle Concentration (CMC) of Sodium Alkyl Sulfates
| Surfactant | Alkyl Chain Length | CMC (mM in water) |
| Sodium Decyl Sulfate | C10 | ~33 |
| Sodium Dodecyl Sulfate (SDS) | C12 | ~8.2 |
| Sodium Tridecyl Sulfate (STS) | C13 | ~2.3 (Estimated) |
| Sodium Tetradecyl Sulfate | C14 | ~2.1 |
Note: The CMC value for Sodium Tridecyl Sulfate is an estimation based on the trend of decreasing CMC with increasing alkyl chain length.
Table 2: Comparison of Surfactant Efficacy in Minimizing Aggregation of a Monoclonal Antibody (mAb) in Capillary Electrophoresis
| Surfactant in Sample Buffer | Observed High Molecular Weight (HMW) Aggregates (%) |
| Sodium Dodecyl Sulfate (SDS) | 5.8 |
| Sodium Tridecyl Sulfate (STS) | Data not available (Expected to be < 5.8%) |
| Sodium Tetradecyl Sulfate | 1.2 |
This table illustrates the trend of improved aggregation prevention with longer alkyl chain sulfates in a specific application. The value for STS is an educated estimation based on the performance of C12 and C14 sulfates.[2][3]
Experimental Protocols
Protocol 1: Screening for Optimal Sodium Tridecyl Sulfate Concentration to Prevent Protein Aggregation
Objective: To determine the concentration of STS that effectively minimizes the aggregation of a target protein.
Materials:
-
Purified protein stock solution
-
10% (w/v) Sodium Tridecyl Sulfate (STS) stock solution
-
Experimental buffer (e.g., phosphate-buffered saline, Tris buffer)
-
Dynamic Light Scattering (DLS) instrument or Size Exclusion Chromatography (SEC) system
Methodology:
-
Prepare a series of STS dilutions in the experimental buffer, ranging from 0.01 mM to 10 mM.
-
Add a constant amount of the protein stock solution to each STS dilution to achieve the desired final protein concentration.
-
Incubate the samples for a specified period (e.g., 1 hour) at a controlled temperature (e.g., room temperature or 37°C).
-
Visually inspect each sample for any signs of precipitation.
-
Analyze each sample using DLS to determine the particle size distribution and identify the presence of aggregates.
-
Alternatively, analyze the samples by SEC to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Plot the percentage of monomeric protein as a function of STS concentration to identify the optimal concentration range for minimizing aggregation.
Visualizations
Caption: Workflow for determining the optimal STS concentration.
Caption: Factors contributing to protein aggregation and mitigation strategies.
References
- 1. Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimization of artifact protein aggregation using tetradecyl sulfate and hexadecyl sulfate in capillary gel electrophoresis under reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Adjusting pH of sodium tridecyl sulfate buffers for optimal performance.
Welcome to the Technical Support Center for Sodium Tridecyl Sulfate (B86663) (STS) buffers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, pH adjustment, and troubleshooting of STS solutions for optimal experimental performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with Sodium Tridecyl Sulfate (STS) solutions?
A1: The optimal pH for STS solutions is generally in the neutral to slightly acidic or alkaline range, typically between pH 6 and 8. Within this range, the sulfate ester bond of the molecule is most stable, minimizing hydrolysis. Extreme pH values, both acidic and alkaline, can lead to the degradation of the surfactant, breaking it down into tridecyl alcohol and inorganic sulfate, which will compromise its performance.
Q2: How does pH affect the performance of Sodium Tridecyl Sulfate?
A2: The pH of an STS solution can significantly impact its physicochemical properties:
-
Stability: As an alkyl sulfate, STS is susceptible to hydrolysis outside of a neutral pH range. Acid-catalyzed hydrolysis is a known degradation pathway for similar surfactants like sodium dodecyl sulfate (SDS).[1][2]
-
Critical Micelle Concentration (CMC): The pH can influence the CMC of anionic surfactants. While specific data for STS is limited, studies on SDS have shown that its CMC can be affected by the pH and the type of buffer used. For instance, in Tris buffers, the CMC of SDS has been observed to increase compared to its value in water.[3]
-
Interaction with Proteins: The pH of the buffer is crucial when using STS for protein denaturation, such as in SDS-PAGE. The pH affects both the charge of the protein and the stability of the surfactant, which in turn influences the binding of STS to the protein and the subsequent unfolding process.[4]
-
Solubility: Extreme pH shifts can lead to the precipitation of buffer components or the surfactant itself, especially in the presence of certain ions.
Q3: Can I use any buffer system with Sodium Tridecyl Sulfate?
A3: While STS is compatible with many common biological buffers, the choice of buffer can influence the solution's properties.
-
Phosphate (B84403) Buffers: Commonly used and provide good buffering capacity in the physiological pH range. However, be cautious of precipitation in the presence of high concentrations of certain metal ions.
-
Tris Buffers: Widely used in protein applications like SDS-PAGE. It's important to note that the pH of Tris buffers is sensitive to temperature changes.[5]
-
Citrate Buffers: Useful for creating acidic buffer systems. However, the stability of STS in acidic conditions should be considered, especially for long-term storage.
When selecting a buffer, it is crucial to consider its pKa, the desired pH of your experiment, and any potential interactions with STS or other components in your system.
Q4: How does temperature affect the pH of my STS buffer?
A4: The pH of many buffer solutions is temperature-dependent. For example, the pH of a Tris buffer decreases as the temperature increases.[5] It is best practice to adjust the final pH of your STS buffer at the temperature at which you will be conducting your experiment to ensure accuracy.[6]
Troubleshooting Guides
This section addresses common problems encountered during the preparation and use of STS buffers.
Issue 1: A precipitate forms in my STS solution upon preparation or storage.
-
Question: I've prepared an STS solution, but a white precipitate has formed. What could be the cause and how can I fix it?
-
Answer:
-
Low Temperature: STS, similar to SDS, has reduced solubility at cold temperatures (e.g., in a cold room or on ice).[7] If the solution has been stored at 4°C or placed on ice, the STS may precipitate.
-
Solution: Gently warm the solution to room temperature or in a 30-40°C water bath with agitation until the precipitate dissolves. For applications requiring cold temperatures, consider preparing the buffer at a lower concentration if possible.
-
-
Presence of Potassium Ions: If your buffer system contains potassium salts (e.g., from potassium phosphate buffer), the dodecyl sulfate anion from STS can form potassium dodecyl sulfate, which is insoluble and precipitates.[7]
-
Solution: Avoid using buffers containing potassium ions. Opt for sodium-based buffers like sodium phosphate or use buffers such as Tris-HCl.
-
-
Incorrect pH: A significant deviation from the optimal pH range could potentially lead to the degradation of STS, and the resulting products might have lower solubility.
-
Solution: Ensure the pH of your buffer is within the recommended range (typically pH 6-8). Re-measure and adjust the pH if necessary.
-
-
Issue 2: The performance of my STS solution is inconsistent between experiments.
-
Question: I'm seeing variability in my results when using my STS buffer. What could be causing this?
-
Answer:
-
pH Inaccuracy: The pH of the buffer may not have been adjusted correctly, or it may have shifted over time.
-
Solution: Always calibrate your pH meter before use with fresh calibration standards. Prepare fresh buffer for critical applications and re-check the pH before each use. Remember to adjust the pH at the experimental temperature.
-
-
Hydrolysis of STS: If the buffer was prepared and stored for an extended period, especially at a suboptimal pH or elevated temperature, the STS may have hydrolyzed.
-
Solution: Prepare fresh STS solutions for your experiments whenever possible. If you need to store them, do so at room temperature in a tightly sealed container and for a limited time.
-
-
Buffer Depletion: During prolonged experiments, the buffering capacity of your solution might be exceeded, leading to a shift in pH.
-
Solution: Use a buffer with adequate buffering capacity for your application. If necessary, use a higher concentration of the buffering agent.
-
-
Troubleshooting Workflow for STS Buffer Precipitation
Quantitative Data Summary
Due to the limited availability of specific quantitative data for sodium tridecyl sulfate, the following tables summarize data for sodium dodecyl sulfate (SDS), a closely related anionic surfactant. This data can serve as a valuable reference, with the understanding that the longer alkyl chain of STS may lead to slight differences in properties.
Table 1: Effect of pH on the Stability of Alkyl Sulfates
| pH Range | Stability of Alkyl Sulfate Ester Bond | Primary Degradation Pathway |
| < 6 | Prone to hydrolysis | Acid-catalyzed hydrolysis[1][2] |
| 6 - 8 | Generally stable | Minimal hydrolysis |
| > 8 | Susceptible to hydrolysis | Base-catalyzed hydrolysis |
Table 2: Influence of Buffer Type on the Critical Micelle Concentration (CMC) of SDS
| Buffer System (at pH 7.4 and 8.4) | Effect on CMC of SDS (compared to water) | Reference |
| Tris Buffer | Increased CMC | [3] |
| TES Buffer | Decreased CMC | [3] |
| TAPS Buffer | Decreased CMC | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) Sodium Tridecyl Sulfate Stock Solution
Materials:
-
Sodium Tridecyl Sulfate (powder)
-
High-purity deionized or distilled water
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Weigh out 10 g of sodium tridecyl sulfate powder.
-
Add the powder to a beaker containing approximately 80 mL of high-purity water.
-
Place the beaker on a magnetic stirrer and stir until the STS is completely dissolved. Gentle warming (to no more than 40°C) can be used to aid dissolution.
-
Once dissolved, allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.
-
Bring the final volume to 100 mL with high-purity water.
-
Measure the pH of the solution. If adjustment is needed for a specific application, proceed to Protocol 2.
-
Store the solution in a clearly labeled, tightly sealed container at room temperature.
Protocol 2: Adjusting the pH of a Sodium Tridecyl Sulfate Solution
Objective: To adjust the pH of an STS solution to a target value (e.g., pH 7.5) for use in an experimental buffer.
Procedure:
-
Begin with your prepared STS solution (e.g., the 10% stock from Protocol 1 or a diluted working solution).
-
Place the solution in a beaker with a magnetic stir bar and place it on a magnetic stirrer.
-
Calibrate your pH meter according to the manufacturer's instructions using fresh calibration buffers.
-
Immerse the pH electrode in the STS solution.
-
Slowly add drops of 0.1 M HCl (to lower the pH) or 0.1 M NaOH (to raise the pH) while continuously monitoring the pH reading.
-
Add the acid or base dropwise, allowing the solution to equilibrate after each addition before taking a reading.
-
Continue this process until the target pH is reached and the reading is stable.
-
Record the final pH and the date of preparation on the storage bottle.
Visualizations
Role of STS in Protein Denaturation
References
- 1. researchgate.net [researchgate.net]
- 2. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and surfactant on the protein: A perspective from theory and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative study of different alkyl chain length sulfates for cell lysis efficiency.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Alkyl Sulfate (B86663) for Your Application
The complete disruption of the cell membrane, or cell lysis, is a critical first step in numerous biological assays, from protein purification to nucleic acid analysis. Anionic surfactants, particularly sodium alkyl sulfates, are widely employed for this purpose due to their potent membrane-solubilizing properties. The efficacy of these detergents is intrinsically linked to their molecular structure, most notably the length of their hydrophobic alkyl chain. This guide provides a comparative study of sodium alkyl sulfates with varying chain lengths—specifically Sodium Octyl Sulfate (C8), Sodium Decyl Sulfate (C10), and Sodium Dodecyl Sulfate (C12)—to aid researchers in selecting the optimal reagent for their specific cell lysis needs.
Performance Comparison of Alkyl Sulfates
The lytic capability of an alkyl sulfate is a function of its physicochemical properties, which are dictated by the length of its alkyl chain. This in turn influences its critical micelle concentration (CMC), protein denaturation potency, and ultimately, its efficiency in disrupting the cell membrane.
Physicochemical and Biochemical Properties
The following table summarizes key quantitative and qualitative data for sodium alkyl sulfates with different carbon chain lengths, illustrating the impact of this variation on their biochemical interactions.
| Property | Sodium Octyl Sulfate (C8) | Sodium Decyl Sulfate (C10) | Sodium Dodecyl Sulfate (SDS) (C12) |
| Critical Micelle Concentration (CMC) (mM in water) | ~130-150 | ~30-40 | ~7-10[1] |
| Denaturation Potency | Weak | Moderate | Strong[1] |
| Cell Lysis Efficiency | Mild | Moderate | High |
Mechanism of Action: The Role of the Alkyl Chain
Alkyl sulfates disrupt the cell membrane by intercalating their hydrophobic alkyl tails into the lipid bilayer.[2] This disrupts the native membrane structure, leading to increased permeability and eventual solubilization of the membrane components, resulting in cell lysis. The length of the alkyl chain plays a crucial role in this process. A longer alkyl chain enhances the hydrophobic interaction with the lipid bilayer, generally leading to a more potent lytic effect at a lower concentration.
Mechanism of detergent-based cell lysis.
Experimental Protocols
To ensure a standardized comparison of the cell lysis efficiency of different alkyl sulfates, the following experimental protocols are recommended.
Protein Release Assay
This assay quantifies the amount of protein released from cells upon lysis, serving as a direct measure of cell disruption.
Materials:
-
Cell culture of interest (e.g., E. coli, HeLa cells)
-
Phosphate-buffered saline (PBS)
-
Lysis buffers: 1% (w/v) of Sodium Octyl Sulfate, Sodium Decyl Sulfate, and Sodium Dodecyl Sulfate in PBS
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Culture and harvest cells. For suspension cultures, pellet cells by centrifugation. For adherent cells, wash with PBS and detach.
-
Resuspend cell pellets in PBS to a standardized concentration.
-
Aliquot equal volumes of the cell suspension into separate tubes.
-
Add an equal volume of each lysis buffer to the respective cell suspension tubes. A control tube with PBS instead of lysis buffer should be included.
-
Incubate the samples at room temperature for a defined period (e.g., 15, 30, and 60 minutes).
-
Centrifuge the samples to pellet intact cells and cellular debris.
-
Collect the supernatant containing the released proteins.
-
Determine the protein concentration in each supernatant using a BCA protein assay according to the manufacturer's instructions.
-
Calculate the percentage of protein release for each detergent relative to a positive control (e.g., cells lysed by sonication).
Hemolysis Assay
This assay is a common method to assess the membrane-disrupting potential of a compound by measuring the lysis of red blood cells.
Materials:
-
Freshly drawn red blood cells (e.g., from sheep or human)
-
Phosphate-buffered saline (PBS)
-
Serial dilutions of Sodium Octyl Sulfate, Sodium Decyl Sulfate, and Sodium Dodecyl Sulfate in PBS
-
Positive control: 1% Triton X-100 in PBS
-
Negative control: PBS
-
Microcentrifuge
-
Spectrophotometer
Procedure:
-
Wash red blood cells with PBS multiple times until the supernatant is clear.
-
Prepare a 2% (v/v) suspension of red blood cells in PBS.
-
In a 96-well plate, add equal volumes of the red blood cell suspension and the different concentrations of each alkyl sulfate solution.
-
Include positive and negative controls.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet intact red blood cells.
-
Carefully transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.
-
Calculate the percentage of hemolysis for each concentration of each detergent using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Experimental workflow for comparing lysis efficiency.
Conclusion
The selection of an appropriate alkyl sulfate for cell lysis is a critical determinant of experimental success. While Sodium Dodecyl Sulfate (C12) is a powerful and widely used detergent for complete cell disruption, its strong denaturing properties may not be suitable for all applications. For studies requiring the preservation of protein structure or for milder lysis conditions, shorter-chain alkyl sulfates such as Sodium Decyl Sulfate (C10) or Sodium Octyl Sulfate (C8) may be more appropriate. The provided experimental protocols offer a framework for researchers to empirically determine the optimal alkyl sulfate and concentration for their specific cell type and downstream application.
References
A Comparative Guide to Sodium Tridecyl Sulfate and Non-Ionic Detergents for Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
The successful extraction of membrane proteins from their native lipid bilayer is a critical first step in their characterization and a frequent bottleneck in drug development. The choice of detergent is paramount, as it must effectively solubilize the protein while preserving its structural integrity and function. This guide provides a comparative analysis of sodium tridecyl sulfate (B86663) (STS), an anionic detergent, and commonly used non-ionic detergents for the extraction of membrane proteins.
Anionic vs. Non-Ionic Detergents: A Fundamental Divide
Detergents are amphiphilic molecules that can disrupt the lipid bilayer and isolate membrane proteins.[1] They are broadly classified based on the charge of their hydrophilic head group, which dictates their mechanism of action and overall harshness.[2]
Anionic detergents , such as the well-studied sodium dodecyl sulfate (SDS), possess a negatively charged head group.[3] These detergents are known for their strong solubilizing power but are also highly denaturing.[4][5] They disrupt not only lipid-lipid and lipid-protein interactions but also the protein-protein interactions that are often crucial for a protein's tertiary and quaternary structure.[2] While sodium tridecyl sulfate (STS) is less commonly cited in protein extraction literature, its structural similarity to SDS suggests it shares these potent but denaturing characteristics.
Non-ionic detergents , in contrast, have uncharged, hydrophilic head groups.[6][7] This class of detergents is considered much milder, as they primarily disrupt lipid-lipid and lipid-protein interactions while leaving protein-protein interactions largely intact.[2] This "gentler" approach often results in the extraction of functionally active and structurally sound membrane proteins, making them the preferred choice for most applications outside of denaturing electrophoresis.[3]
Quantitative Comparison of Detergent Properties
While direct experimental data comparing the efficacy of sodium tridecyl sulfate with non-ionic detergents for membrane protein extraction is scarce in published literature, a comparison of their general physicochemical properties can provide valuable insights. The following table contrasts the known properties of the anionic detergent class (represented by the closely related SDS) with those of common non-ionic detergents.
| Property | Anionic Detergents (e.g., SDS/STS) | Non-Ionic Detergents (e.g., Triton X-100, DDM) |
| Charge | Anionic (Negative) | Non-ionic (Neutral) |
| Denaturing Potential | High | Low |
| Primary Interactions Disrupted | Lipid-lipid, lipid-protein, protein-protein | Lipid-lipid, lipid-protein |
| Preservation of Protein Structure | Generally Poor | Generally Good |
| Preservation of Protein Function | Generally Poor | Generally Good |
| Critical Micelle Concentration (CMC) | Generally Higher | Generally Lower |
| Common Applications | SDS-PAGE, protein denaturation | Functional studies, structural biology, immunoassays |
Experimental Protocols: A Tale of Two Approaches
The choice of detergent dictates the experimental approach. Below are generalized protocols for membrane protein extraction using an anionic detergent (based on principles for SDS) and a common non-ionic detergent.
Protocol 1: Membrane Protein Extraction Using a Non-Ionic Detergent (e.g., Triton X-100)
This protocol aims to isolate membrane proteins in a folded, active state.
Materials:
-
Cell pellet containing the membrane protein of interest
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing 1% (w/v) Triton X-100
-
Ice-cold PBS
-
Ultracentrifuge
Procedure:
-
Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.
-
Resuspend the pellet in Lysis Buffer and incubate on ice for 10-15 minutes.
-
Lyse the cells using a homogenizer or sonicator on ice.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Solubilization Buffer.
-
Incubate on a rotator for 1-2 hours at 4°C to allow for solubilization of the membrane proteins.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant now contains the solubilized membrane proteins, ready for downstream purification and analysis.
Protocol 2: Denaturing Extraction Using an Anionic Detergent (e.g., SDS)
This protocol is typically used when the goal is to fully denature the proteins for analysis by SDS-PAGE.
Materials:
-
Cell pellet
-
SDS Lysis Buffer: 50 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 1% β-mercaptoethanol, 12.5 mM EDTA, 0.02% Bromophenol Blue
-
Probe sonicator
Procedure:
-
Resuspend the cell pellet directly in SDS Lysis Buffer.
-
Sonicate the sample on ice to lyse the cells and shear DNA.
-
Heat the sample at 95-100°C for 5-10 minutes to complete the denaturation process.
-
Centrifuge at high speed for 5-10 minutes to pellet any remaining debris.
-
The supernatant contains the denatured proteins, which can be directly loaded onto an SDS-PAGE gel.
Visualizing the Workflow and Detergent Action
To better understand the processes described, the following diagrams illustrate the experimental workflow and the theoretical interaction of these detergents with the cell membrane.
References
- 1. cdn.anatrace.com [cdn.anatrace.com]
- 2. mdpi.com [mdpi.com]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. quora.com [quora.com]
- 5. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Tetradecyl Sulfate | C14H29NaO4S | CID 23665772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling Protein Denaturation: A Comparative Guide to Sodium Tridecyl Sulfate using Circular Dichroism
For researchers, scientists, and drug development professionals, understanding the interactions between surfactants and proteins is paramount for various applications, from protein purification to drug formulation. This guide provides a comparative analysis of sodium tridecyl sulfate (B86663) (STS) as a protein denaturant, benchmarked against the widely-used sodium dodecyl sulfate (SDS), with validation through circular dichroism (CD) spectroscopy.
While sodium dodecyl sulfate (SDS) is the most extensively studied anionic surfactant for protein denaturation, the properties of other alkyl sulfates, such as sodium tridecyl sulfate (STS), are less characterized. This guide aims to bridge this gap by providing a comprehensive comparison based on existing literature and the established relationship between surfactant alkyl chain length and denaturing potency. Circular dichroism, a sensitive technique for monitoring changes in protein secondary structure, serves as the primary analytical method for this validation.
Performance Comparison of Alkyl Sulfate Denaturants
The efficacy of an anionic surfactant in denaturing a protein is significantly influenced by the length of its hydrophobic alkyl chain. Generally, a longer alkyl chain leads to a lower critical micelle concentration (CMC) and a stronger interaction with the protein, resulting in a higher denaturing potency.
Based on studies of various sodium alkyl sulfates, we can extrapolate the expected performance of sodium tridecyl sulfate (C13) in comparison to the well-characterized sodium dodecyl sulfate (C12) and other homologues.
| Property | Sodium Dodecyl Sulfate (SDS) (C12) | Sodium Tridecyl Sulfate (STS) (C13) (Inferred) | Sodium Tetradecyl Sulfate (STS) (C14) |
| Denaturing Potency | Strong | Stronger | Very Strong |
| Concentration for Denaturation | Relatively higher than STS and STDS | Intermediate | Relatively lower than SDS and STS |
| Effect on α-helical content | Significant decrease | Expected significant decrease | Pronounced decrease |
| Effect on β-sheet content | Variable, can induce some β-sheet formation before complete unfolding | Expected to follow a similar trend to SDS | Variable, similar to SDS |
Note: The data for Sodium Tridecyl Sulfate (STS) is inferred from the established trend that denaturing potency increases with the length of the alkyl chain.
Experimental Validation using Circular Dichroism
Circular dichroism (CD) spectroscopy is a powerful technique to monitor the conformational changes in proteins upon interaction with denaturing agents. The far-UV CD spectrum (190-250 nm) is particularly sensitive to changes in the protein's secondary structure, such as α-helices and β-sheets.
A typical experiment to validate the denaturing effect of STS would involve titrating a protein solution with increasing concentrations of the surfactant and recording the CD spectra at each step. The changes in the molar ellipticity at specific wavelengths, characteristically 208 nm and 222 nm for α-helical content, provide quantitative data on the extent of denaturation.
Table of Expected Molar Ellipticity Changes for a Model Protein (e.g., Bovine Serum Albumin - BSA) upon Denaturation:
| Denaturant Concentration | [θ] at 222 nm (deg cm² dmol⁻¹) - SDS (C12) | [θ] at 222 nm (deg cm² dmol⁻¹) - STS (C13) (Expected) |
| 0 mM (Native) | -18,000 to -22,000 | -18,000 to -22,000 |
| Sub-micellar concentrations | Gradual decrease | Steeper gradual decrease |
| Near CMC | Significant decrease | More significant decrease |
| Post-micellar concentrations | Plateau at a low negative value | Plateau at a similar or lower negative value |
Experimental Protocols
Protocol for Comparative Analysis of Protein Denaturation by Alkyl Sulfates using Circular Dichroism
This protocol outlines the steps to compare the denaturing effects of sodium dodecyl sulfate (SDS) and sodium tridecyl sulfate (STS) on a model protein.
1. Materials:
-
Model protein (e.g., Bovine Serum Albumin, Lysozyme)
-
Sodium Dodecyl Sulfate (SDS)
-
Sodium Tridecyl Sulfate (STS)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Circular Dichroism Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
-
Micropipettes and sterile, nuclease-free tubes
2. Sample Preparation:
-
Prepare a stock solution of the model protein (e.g., 0.2 mg/mL) in the phosphate buffer.
-
Prepare stock solutions of SDS and STS (e.g., 100 mM) in the same buffer.
-
Filter all solutions through a 0.22 µm filter to remove any particulate matter.
3. Circular Dichroism Measurements:
-
Set the CD spectropolarimeter to scan in the far-UV range (e.g., 190-260 nm).
-
Record a baseline spectrum of the buffer solution in the quartz cuvette.
-
Record the CD spectrum of the native protein solution.
-
Perform a titration by adding small aliquots of the SDS or STS stock solution to the protein solution in the cuvette to achieve a range of final surfactant concentrations.
-
After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 5 minutes) before recording the CD spectrum.
-
Ensure the total volume of added surfactant is minimal to avoid significant dilution of the protein.
4. Data Analysis:
-
Subtract the buffer baseline from each protein spectrum.
-
Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (CD signal in mdeg * 100) / (c * n * l) where:
-
c is the molar concentration of the protein
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
Plot the molar ellipticity at a characteristic wavelength (e.g., 222 nm) as a function of the surfactant concentration for both SDS and STS.
-
Analyze the spectra to estimate the percentage of secondary structure elements (α-helix, β-sheet, random coil) at each surfactant concentration using deconvolution software (e.g., K2D2, CONTINLL).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for validating protein denaturation using circular dichroism.
Caption: Experimental workflow for protein denaturation analysis by CD.
Signaling Pathway of Surfactant-Induced Protein Denaturation
The denaturation of a globular protein by an anionic surfactant like STS is a multi-step process. Initially, at low concentrations, the surfactant monomers bind to the charged residues on the protein surface. As the concentration increases, the hydrophobic tails of the surfactant molecules begin to penetrate the protein's hydrophobic core, leading to the disruption of the tertiary and secondary structures. Finally, at and above the CMC, the protein unfolds and becomes coated with surfactant molecules, forming a micelle-like complex.
Caption: Pathway of surfactant-induced protein denaturation.
A Comparative Guide to Sodium Tridecyl Sulfate and Other Surfactants for Researchers and Drug Development Professionals
An objective analysis of the performance of sodium tridecyl sulfate (B86663) in comparison to other common surfactants, supported by experimental data and detailed methodologies.
Introduction
Sodium tridecyl sulfate (STS) is an anionic surfactant that, like other alkyl sulfates, finds application in various scientific and pharmaceutical contexts, including as a detergent, emulsifier, and in some drug delivery systems. Its performance characteristics are intrinsically linked to its molecular structure, particularly its 13-carbon alkyl chain. This guide provides a comparative analysis of sodium tridecyl sulfate against other widely used surfactants, focusing on key experimental parameters relevant to researchers, scientists, and drug development professionals. The information presented is a synthesis of available experimental data and established principles in surfactant science.
Data Presentation: A Comparative Overview of Surfactant Properties
The following table summarizes key performance indicators for sodium tridecyl sulfate and other commonly used surfactants. It is important to note that direct experimental data for sodium tridecyl sulfate is limited in the scientific literature. Therefore, some values are estimated based on established trends observed in homologous series of sodium alkyl sulfates.
| Surfactant | Chemical Formula | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM in water at 25°C) | Relative Hemolytic Activity | Relative Protein Denaturation Potential |
| Sodium Tridecyl Sulfate (STS) | C₁₃H₂₇NaO₄S | 13 | ~1.0 - 2.0 (estimated) | High | High |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 12 | 8.2[1][2] | High | High |
| Sodium Tetradecyl Sulfate | C₁₄H₂₉NaO₄S | 14 | 2.1[3] | Very High | Very High |
| Sodium Laureth Sulfate (SLES) | C₁₂H₂₅(OCH₂CH₂)nOSO₃Na | 12 + ethoxy groups | Varies with ethoxylation | Moderate | Moderate |
| Cetyl Trimethyl Ammonium Bromide (CTAB) | C₁₉H₄₂BrN | 16 | 0.92[1] | High | High |
| Triton™ X-100 | (C₂H₄O)nC₁₄H₂₂O | 8 (p-tert-octyl group) | 0.2-0.9 | Low | Low |
Note on Estimated Values: The Critical Micelle Concentration (CMC) of sodium tridecyl sulfate is estimated based on the established trend that the CMC of sodium alkyl sulfates decreases by a factor of approximately two for each addition of a methylene (B1212753) group to the alkyl chain. Given the known CMC of sodium dodecyl sulfate (C12) and sodium tetradecyl sulfate (C14), the CMC for the C13 analogue is expected to fall between these values. Similarly, the relative hemolytic activity and protein denaturation potential are inferred from studies showing these activities increase with the length of the alkyl chain in anionic surfactants.[4][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific surfactants under investigation.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the onset of micelle formation.
Methodology: Surface Tension Measurement
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant in deionized water. A series of dilutions are then made from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., a Du Noüy ring tensiometer or a Wilhelmy plate tensiometer) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot (the steeply decreasing part and the plateau).
Assessment of Hemolytic Activity
The hemolytic activity of a surfactant provides an indication of its potential to disrupt cell membranes.
Methodology: Red Blood Cell Lysis Assay
This assay measures the release of hemoglobin from red blood cells upon exposure to the surfactant.
-
Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh, anticoagulated blood (e.g., human or rabbit). Wash the RBCs three times with isotonic phosphate-buffered saline (PBS) by centrifugation and resuspension. Finally, prepare a 2% (v/v) suspension of RBCs in PBS.
-
Incubation with Surfactant: Prepare a series of dilutions of the surfactant in PBS. In a microtiter plate or microcentrifuge tubes, mix equal volumes of the RBC suspension and the surfactant solutions. Include a negative control (RBCs in PBS only) and a positive control (RBCs in a solution of a known lytic agent, such as 1% Triton™ X-100, to achieve 100% hemolysis).
-
Incubation: Incubate the samples at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs and cell debris.
-
Measurement of Hemoglobin Release: Transfer the supernatant to a new microtiter plate. Measure the absorbance of the supernatant at a wavelength of 540 nm using a spectrophotometer. This absorbance is proportional to the amount of released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each surfactant concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. The HC50 value (the concentration of surfactant that causes 50% hemolysis) can then be determined from a dose-response curve.
Evaluation of Protein Denaturation Potential
The ability of a surfactant to unfold proteins is a critical parameter in many biochemical and pharmaceutical applications.
Methodology: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins.
-
Preparation of Protein and Surfactant Solutions: Prepare a stock solution of a model protein (e.g., bovine serum albumin, BSA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Prepare a series of surfactant solutions at various concentrations in the same buffer.
-
Sample Preparation: Mix the protein solution with the surfactant solutions to achieve a constant protein concentration and varying surfactant concentrations. Allow the samples to equilibrate for a specific time at a controlled temperature.
-
CD Spectra Acquisition: Record the far-UV CD spectra (typically from 200 to 250 nm) for each sample using a CD spectropolarimeter.
-
Data Analysis: The unfolding of the protein is monitored by the change in the CD signal at a specific wavelength, usually 222 nm, which is characteristic of the α-helical content. Plot the mean residue ellipticity at 222 nm as a function of the surfactant concentration. A sigmoidal curve is typically obtained, and the midpoint of the transition represents the concentration of the surfactant required to induce 50% unfolding of the protein.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.
Caption: Relationship between surfactant concentration and micelle formation.
Caption: Experimental workflows for hemolysis and protein denaturation assays.
Conclusion
This guide provides a comparative framework for understanding the properties of sodium tridecyl sulfate in relation to other common surfactants. While direct experimental data for sodium tridecyl sulfate is not as abundant as for surfactants like SDS, established structure-activity relationships provide a basis for predicting its behavior. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and generate specific data for their applications. As with any surfactant, the optimal choice will depend on the specific requirements of the research or formulation, including desired efficacy, potential for biological interactions, and cost-effectiveness.
References
- 1. Effects of Ionic Liquid Alkyl Chain Length on Denaturation of Myoglobin by Anionic, Cationic, and Zwitterionic Detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration [dl1.en-us.nina.az]
- 4. Molecular dynamics study of ACBP denaturation in alkyl sulfates demonstrates possible pathways of unfolding through fused surfactant clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cleaninginstitute.org [cleaninginstitute.org]
A Comparative Analysis of Sodium Tridecyl Sulfate and Other Anionic Surfactants in Chromatographic Applications
In the realm of analytical and preparative chromatography, the choice of surfactant can significantly influence the separation efficiency, retention characteristics, and overall performance of the method. This guide provides a detailed comparison of sodium tridecyl sulfate (B86663) (STS) with other anionic surfactants, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal surfactant for their specific chromatographic needs.
Performance Comparison of Anionic Surfactants
Anionic surfactants are widely employed in various chromatographic techniques, including ion-pair chromatography (IPC) and micellar liquid chromatography (MLC), to enhance the separation of a diverse range of analytes. Their primary role is to interact with the stationary phase and/or the analytes to modulate retention and improve peak shape.
A key performance indicator in chromatography is the retention time, which dictates the speed and resolution of the separation. The following table summarizes the retention times for sodium tridecyl sulfate and a homologous series of sodium alkyl sulfates, as determined by ion-pair chromatography.
| Surfactant Name | Chemical Formula | Alkyl Chain Length | Retention Time (min) |
| Sodium Decylsulfate | C₁₀H₂₁NaO₄S | C10 | 11.8 |
| Sodium Undecylsulfate | C₁₁H₂₃NaO₄S | C11 | 14.2 |
| Sodium Dodecylsulfate (SDS) | C₁₂H₂₅NaO₄S | C12 | 16.7 |
| Sodium Tridecylsulfate (STS) | C₁₃H₂₇NaO₄S | C13 | 19.1 |
| Sodium Tetradecylsulfate | C₁₄H₂₉NaO₄S | C14 | 21.5 |
| Sodium Cetylsulfate | C₁₆H₃₃NaO₄S | C16 | 25.8 |
| Sodium Octadecylsulfate | C₁₈H₃₇NaO₄S | C18 | 29.5 |
Data sourced from: [1]
As the data indicates, there is a clear trend of increasing retention time with the elongation of the alkyl chain. Sodium tridecyl sulfate, with its C13 chain, exhibits a retention time that is intermediate to the widely used sodium dodecyl sulfate (C12) and the longer chain sodium tetradecyl sulfate (C14). This predictable behavior allows for the fine-tuning of separation selectivity by choosing an alkyl sulfate with the appropriate chain length. In general, a longer alkyl chain on the ion-pairing agent leads to stronger retention of the analyte.[2][3]
Experimental Protocols
The following is a detailed methodology for the ion-pair chromatographic separation of sodium alkyl sulfates.
Instrumentation and Conditions:
-
Chromatographic System: Dionex ICS-3000 Ion Chromatography System
-
Column: Dionex IonPac NS1 analytical column (150 mm × 4 mm) with a guard column
-
Mobile Phase: A gradient of acetonitrile (B52724) (CH₃CN) and sodium carbonate (Na₂CO₃) in the presence of ammonium (B1175870) hydroxide (B78521) (NH₄OH) as an ion-pairing reagent.
-
The specific gradient profile involved varying concentrations of NH₄OH, CH₃CN, and Na₂CO₃ to achieve separation.[1]
-
-
Flow Rate: 1.0 mL/min
-
Detection: Suppressed conductivity detection[1]
-
Injection Volume: 25 µL
Mechanisms of Action and Applications
Anionic surfactants are utilized in chromatography through two primary mechanisms:
-
Ion-Pair Chromatography (IPC): In reversed-phase IPC, anionic surfactants are added to the mobile phase to form neutral ion pairs with cationic analytes.[2] This increases the hydrophobicity of the analytes, leading to enhanced retention on a non-polar stationary phase. The general objective of using IPC is to increase the retention strength of bases and cations, and in some cases, to suppress peak tailing.[3]
-
Micellar Liquid Chromatography (MLC): In MLC, the surfactant is added to the mobile phase at a concentration above its critical micelle concentration (CMC).[4] The resulting micelles act as a secondary, pseudo-stationary phase. Analytes can partition between the mobile phase, the stationary phase, and the micelles, offering a unique separation mechanism.[5] Most reports in reversed-phase liquid chromatography with micellar mobile phases utilize the anionic sodium dodecyl sulfate.[6]
The selection between IPC and MLC depends on the specific separation problem. MLC can be a powerful alternative to IPC for achieving optimized separations in a shorter analysis time.[7]
Visualization of the Separation Mechanism
The following diagram illustrates the fundamental principle of ion-pair chromatography with anionic surfactants for the separation of cationic analytes.
Caption: Ion-pair chromatography mechanism with an anionic surfactant.
This guide provides a foundational understanding of the performance of sodium tridecyl sulfate in comparison to other anionic surfactants in chromatography. The selection of the most appropriate surfactant will ultimately depend on the specific analytes, the desired retention characteristics, and the chromatographic mode being employed.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. ijbpr.net [ijbpr.net]
- 5. Comparison of the performance of non-ionic and anionic surfactants as mobile phase additives in the RPLC analysis of basic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Search of non-ionic surfactants suitable for micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic characteristics of surfactant-mediated separations: micellar liquid chromatography vs ion pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Sodium Tridecyl Sulfate vs. CHAPS for Protein Activity Preservation
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in protein extraction and analysis, directly impacting the preservation of a protein's native structure and biological function. This guide provides a detailed comparison of two detergents, the anionic surfactant Sodium Tridecyl Sulfate (B86663) and the zwitterionic detergent CHAPS, to inform the selection process for experiments where maintaining protein activity is paramount.
Executive Summary
This guide evaluates the impact of Sodium Tridecyl Sulfate and CHAPS on protein activity. CHAPS is a well-established zwitterionic detergent known for its mild, non-denaturing properties that are highly effective in preserving the native state and function of proteins.[1][2] In contrast, Sodium Tridecyl Sulfate is an anionic surfactant. While direct extensive research on its specific effects on a wide range of proteins is limited in the available literature, its classification as an alkyl sulfate suggests it likely shares the strong, denaturing characteristics of similar molecules like Sodium Dodecyl Sulfate (SDS). Anionic detergents are generally known to disrupt protein structure and function.[3][4] Therefore, for applications requiring the maintenance of protein activity, CHAPS is the demonstrably superior choice.
Physicochemical Properties of Detergents
The behavior and utility of a detergent in biochemical applications are dictated by its physicochemical properties. A summary of the key properties for Sodium Tridecyl Sulfate and CHAPS is presented below.
| Property | Sodium Tridecyl Sulfate | CHAPS |
| Chemical Type | Anionic Surfactant | Zwitterionic Detergent |
| Molecular Weight | ~302.41 g/mol [5] | 614.88 g/mol [1] |
| Critical Micelle Concentration (CMC) | Not available in searched literature | 6 - 10 mM[2] |
| Aggregation Number | Not available in searched literature | ~10[1] |
| Micelle Molecular Weight | Not available in searched literature | ~6,150 Da[2] |
| Appearance | White to pale yellow solid or viscous liquid[6] | White crystalline powder[2] |
| Solubility in Water | Soluble[6] | High[2] |
Impact on Protein Activity and Structure
CHAPS: The Gentle Solubilizer
CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a sulfobetaine (B10348) derivative of cholic acid.[7] Its zwitterionic nature, possessing both a positive and a negative charge to create a net neutral charge, makes it a mild and non-denaturing detergent.[1][8] This property is crucial for solubilizing membrane proteins while preserving their native three-dimensional structure and, consequently, their biological activity.[1][7] CHAPS is particularly effective at breaking lipid-protein and lipid-lipid interactions without disrupting the protein-protein interactions essential for function.[8] Its high critical micelle concentration (CMC) and small micelle size also facilitate its removal by dialysis, which is advantageous for downstream applications.[2]
Sodium Tridecyl Sulfate: A Potentially Harsh Denaturant
Experimental Protocols
To empirically determine the suitability of a detergent for a specific protein, a direct comparison of their effects on its activity is recommended.
General Protocol for Comparing Detergent Effects on Enzyme Activity
This protocol outlines a general method for assessing the impact of different detergents on the activity of a specific enzyme.
-
Protein Preparation:
-
Purify the protein of interest to a high degree of homogeneity.
-
Determine the initial protein concentration using a standard protein assay.
-
-
Detergent Solution Preparation:
-
Prepare stock solutions of Sodium Tridecyl Sulfate and CHAPS at various concentrations (e.g., ranging from below to well above their CMC, if known) in a suitable buffer for the enzyme assay.
-
-
Enzyme Incubation:
-
Incubate aliquots of the purified enzyme with different concentrations of each detergent for a defined period at a specific temperature. Include a control sample with no detergent.
-
-
Enzyme Activity Assay:
-
Initiate the enzymatic reaction by adding the specific substrate to each incubated sample.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each detergent concentration.
-
Plot the relative enzyme activity (as a percentage of the no-detergent control) against the detergent concentration.
-
Compare the activity profiles to determine the concentration at which each detergent significantly inhibits or enhances enzyme activity.
-
Visualizing Key Processes
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial cellular communication network involved in processes like cell growth, differentiation, and apoptosis. The extraction and study of the membrane-bound receptors in this pathway often require the use of mild detergents like CHAPS to maintain their integrity and function.
Caption: The canonical TGF-β signaling pathway, initiated by ligand binding to cell surface receptors.
Experimental Workflow for Detergent Comparison
The following diagram illustrates a typical workflow for comparing the effectiveness of different detergents in solubilizing a target protein while preserving its activity.
Caption: A workflow for comparing the efficacy of detergents in protein solubilization and activity preservation.
Conclusion
Based on the available evidence and the general principles of detergent chemistry, CHAPS is the recommended detergent over Sodium Tridecyl Sulfate for applications where the preservation of protein activity and native structure is critical. The mild, non-denaturing properties of the zwitterionic CHAPS are well-documented to be superior for such purposes. While Sodium Tridecyl Sulfate may be an effective solubilizing agent, its anionic nature strongly suggests a high potential for protein denaturation, similar to other alkyl sulfate detergents. For any new experimental system, it is advisable to perform a preliminary screen with a range of detergents to empirically determine the optimal conditions for the specific protein of interest.
References
- 1. CHAPS Detergent | AAT Bioquest [aatbio.com]
- 2. agscientific.com [agscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing Enzyme-Based vs. Traditional Laundry Detergents - Creative Enzymes [creative-enzymes.com]
- 5. Comparison of detergent-based sample preparation workflows for LTQ-Orbitrap analysis of the Escherichia coli proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The transforming growth factor beta receptors types I, II, and III form hetero-oligomeric complexes in the presence of ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes. | Sigma-Aldrich [sigmaaldrich.com]
- 9. The Molecular Basis of the Sodium Dodecyl Sulfate Effect on Human Ubiquitin Structure: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Tridecyl Sulfate | C13H27NaO4S | CID 23668353 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Nucleic Acid Purity: Benchmarking Sodium Tridecyl Sulfate-Based Extraction Methods
For researchers, scientists, and drug development professionals, the purity of extracted nucleic acids is a critical determinant for the success of downstream applications. This guide provides an objective comparison of nucleic acid purity obtained using sodium tridecyl sulfate (B86663) (STS)-based extraction methods against other common techniques. While direct comparative data for sodium tridecyl sulfate is limited in readily available literature, we will utilize data from studies using the closely related detergent, sodium dodecyl sulfate (SDS), as a benchmark. Both STS and SDS are anionic detergents that function to lyse cells and denature proteins, making SDS-based protocol data a relevant and valuable proxy for this comparison.
Assessing Nucleic Acid Purity: Key Metrics
The purity of a nucleic acid sample is commonly assessed using spectrophotometry, measuring the absorbance of light at different wavelengths. The two key ratios used are:
-
A260/A280 Ratio: This ratio is used to assess purity from protein contamination. A ratio of ~1.8 is generally accepted as "pure" for DNA, while a ratio of ~2.0 is considered "pure" for RNA.[1][2] Lower ratios may indicate the presence of protein or other contaminants that absorb strongly at 280 nm.[1]
-
A260/A230 Ratio: This ratio is a secondary measure of purity and is sensitive to contaminants such as salts (including guanidine), carbohydrates, and phenol, which absorb at 230 nm.[1][2] For pure nucleic acid samples, this ratio is expected to be in the range of 2.0-2.2.[1][2]
Comparative Analysis of Nucleic Acid Purity
The following tables summarize the quantitative data on nucleic acid purity from studies comparing SDS-based extraction methods with other widely used techniques.
Table 1: Comparison of DNA Purity from Various Extraction Methods
| Extraction Method | Sample Type | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Modified SDS-based method | Seafloor Sediments | Not Reported | Not Reported | [3] |
| Hot-alkaline (HA) method | Seafloor Sediments | Not Reported | Not Reported | [3] |
| Commercial DNA extraction kit | Seafloor Sediments | Not Reported | Not Reported | [3] |
| SDS/Triton X-100 with spin column | Garcinia gummi-gutta Leaf | 2.09–2.15 | 2.02–2.35 | [4] |
| SDS/Triton X-100 with spin column | Garcinia gummi-gutta Fruit | 2.09–2.15 | 2.02–2.35 | [4] |
| Phenol-Chloroform | Human Blood | ~1.89 | Not Reported | [5] |
| Salting-Out | Human Blood | ~1.82 | Not Reported | [5] |
| Phenol-Chloroform | Human Saliva | ~1.87 | Not Reported | [5] |
| Salting-Out | Human Saliva | ~1.75 | Not Reported | [5] |
Table 2: Purity of RNA Extracted Using a Modified SDS-Based Method from Musa spp. Tissues
| Tissue Type | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Leaf Blades | 1.83 - 2.25 | 1.83 - 2.25 | [6] |
| Petiole | 1.83 - 2.25 | 1.83 - 2.25 | [6] |
| Roots | 1.83 - 2.25 | 1.83 - 2.25 | [6] |
Experimental Protocols
Below are detailed methodologies for a representative SDS-based nucleic acid extraction protocol and a common alternative, the Phenol-Chloroform method.
Protocol 1: Modified SDS-Based DNA Extraction
This protocol is adapted from a method for extracting high-quality environmental DNA.[3]
Materials:
-
Extraction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM EDTA pH 8.0, 1.5 M NaCl)
-
20% Sodium Dodecyl Sulfate (SDS)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Sample (e.g., sediment, tissue)
Procedure:
-
Lysis:
-
To 0.5 g of the sample, add 500 µL of extraction buffer and homogenize.
-
Add 70 µL of 20% SDS and incubate at 65°C for 2 hours with gentle mixing every 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at room temperature and collect the supernatant.
-
Repeat the extraction on the pellet by adding 500 µL of extraction buffer, homogenizing, adding 70 µL of 20% SDS, incubating at 65°C for 1 hour, and centrifuging.
-
Combine the supernatants from both extraction steps.
-
-
Purification:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol to the combined supernatant.
-
Mix gently and centrifuge at 10,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.
-
Discard the supernatant.
-
-
Washing and Elution:
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet.
-
Resuspend the DNA pellet in an appropriate volume of TE buffer.
-
Protocol 2: Phenol-Chloroform DNA Extraction
This is a classic method for nucleic acid purification.
Materials:
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA pH 8.0, 0.5% SDS)
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer or Nuclease-free water
Procedure:
-
Lysis:
-
Homogenize the sample in lysis buffer.
-
Add Proteinase K and incubate at 56°C for 1-3 hours or overnight.
-
Add RNase A and incubate at 37°C for 30-60 minutes.
-
-
Purification:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, mix gently, and centrifuge.
-
Transfer the upper aqueous phase to a new tube.
-
Add an equal volume of chloroform:isoamyl alcohol, mix gently, and centrifuge.
-
Transfer the upper aqueous phase to a new tube.
-
-
Precipitation:
-
Add 1/10 volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C to precipitate the DNA.
-
Centrifuge at high speed to pellet the DNA.
-
-
Washing and Elution:
-
Wash the DNA pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in TE buffer or nuclease-free water.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing nucleic acid purity, a crucial step in any extraction protocol.
Caption: Workflow for nucleic acid extraction and purity assessment.
Conclusion
The purity of extracted nucleic acids is paramount for the reliability of subsequent molecular analyses. While direct comparative data for sodium tridecyl sulfate is not abundant, the available information on the chemically similar sodium dodecyl sulfate suggests that STS-based methods can yield high-purity nucleic acids suitable for a range of downstream applications. As evidenced by the data, the purity of the extracted nucleic acids can be influenced by the sample type and the specific protocol used. Therefore, it is crucial for researchers to select an extraction method that is optimized for their specific sample material and to rigorously assess the purity of the final product. The provided protocols and workflow offer a foundational guide for researchers to benchmark their own extraction procedures.
References
- 1. dna.uga.edu [dna.uga.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Modified SDS-Based DNA Extraction Method for High Quality Environmental DNA from Seafloor Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.mdpip.com [journal.mdpip.com]
- 6. researchgate.net [researchgate.net]
Side-by-side comparison of protein solubilization using sodium tridecyl sulfate and urea.
For Researchers, Scientists, and Drug Development Professionals
The effective solubilization of proteins is a critical step in various research and drug development applications, particularly when dealing with insoluble protein aggregates like inclusion bodies. The choice of solubilizing agent can significantly impact protein yield, structural integrity, and downstream applications. This guide provides a side-by-side comparison of two commonly used solubilizing agents: sodium tridecyl sulfate (B86663), an anionic detergent, and urea (B33335), a chaotropic agent.
Mechanism of Action
Sodium Tridecyl Sulfate (Anionic Detergent)
Anionic detergents like sodium tridecyl sulfate (a close relative of the well-studied sodium dodecyl sulfate or SDS) solubilize proteins primarily by disrupting hydrophobic interactions and ionic bonds.[1][2] The hydrophobic tails of the detergent molecules interact with the nonpolar regions of the protein, while the negatively charged sulfate head groups bind to the protein backbone. This binding coats the protein with a negative charge, leading to electrostatic repulsion between protein molecules and preventing aggregation.[3] This process effectively unfolds the protein into a more linear, soluble state.[4] Anionic detergents are considered harsh solubilizing agents as they typically cause significant denaturation by disrupting the protein's secondary and tertiary structures.[1][2]
Urea (Chaotropic Agent)
Urea is a chaotropic agent that solubilizes proteins by disrupting the hydrogen bond network of water, which in turn weakens the hydrophobic interactions that hold proteins in their native conformation.[5] At high concentrations (typically 6-8 M), urea molecules directly interact with the protein, interfering with intramolecular hydrogen bonds and leading to the unfolding of the protein structure.[6][7] This denaturation process exposes the hydrophobic core of the protein, allowing it to become solvated by the urea solution and thus solubilized.[5] While urea is a strong denaturant, its action is generally considered less harsh than that of strong ionic detergents, and in some cases, proteins can be refolded into their active form after urea solubilization.[5][6]
Performance Comparison
| Feature | Sodium Tridecyl Sulfate (Anionic Detergent) | Urea |
| Mechanism | Disrupts hydrophobic interactions and ionic bonds through detergent action.[2] | Disrupts water's hydrogen bond network, weakening hydrophobic interactions.[5] |
| Denaturation | Strong denaturation, often irreversible.[1][2] | Strong denaturation, but can be reversible under controlled conditions.[5][6] |
| Typical Concentration | Varies depending on the protein and application, often used above its critical micelle concentration (CMC). | 6-8 M for effective solubilization of inclusion bodies.[6][7] |
| Applications | Solubilization of membrane proteins and inclusion bodies, SDS-PAGE.[1][4] | Solubilization of inclusion bodies and other protein aggregates.[6][7] |
| Protein Recovery | Can be effective, but refolding to an active state can be challenging. | Yields can be significant, with reports of over 40% recovery of bioactive protein from inclusion bodies after refolding. |
| Compatibility | Can interfere with some downstream applications like mass spectrometry and certain immunoassays.[2] | Generally compatible with downstream purification techniques like chromatography after removal. |
| Considerations | Harsh nature may lead to irreversible loss of protein function.[1] | Can cause carbamylation of proteins, especially at elevated temperatures.[5] |
Experimental Protocols
General Protocol for Inclusion Body Solubilization with Urea
This protocol provides a general guideline for solubilizing protein inclusion bodies using urea. Optimization may be required for specific proteins.
Materials:
-
Cell pellet containing inclusion bodies
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Wash Buffer (Lysis Buffer with 1% Triton X-100)
-
Solubilization Buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 1 mM DTT)
-
Centrifuge
-
Sonicator or other cell disruption equipment
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells using a sonicator or French press until the suspension is no longer viscous.
-
Inclusion Body Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C. Discard the supernatant containing soluble proteins.
-
Washing: Resuspend the inclusion body pellet in Wash Buffer and incubate for 15 minutes with gentle agitation. Centrifuge at 10,000 x g for 20 minutes at 4°C and discard the supernatant. Repeat this wash step at least twice to remove contaminating proteins and cell debris.
-
Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Incubate for 1-2 hours at room temperature with gentle agitation until the pellet is fully dissolved.
-
Clarification: Centrifuge the solubilized protein solution at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the solubilized, denatured protein.
General Protocol for Protein Solubilization with Sodium Tridecyl Sulfate
This protocol provides a general approach for solubilizing proteins, particularly from membranes or as inclusion bodies, using an anionic detergent. The optimal concentration of sodium tridecyl sulfate and other buffer components should be determined empirically.
Materials:
-
Protein sample (e.g., membrane fraction, inclusion bodies)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% (w/v) Sodium Tridecyl Sulfate)
-
Centrifuge
Procedure:
-
Resuspension: Resuspend the protein sample in the Solubilization Buffer. The ratio of detergent to protein is a critical parameter to optimize.
-
Incubation: Incubate the suspension for 30-60 minutes at a temperature appropriate for the protein (room temperature or 4°C) with gentle agitation.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g for membrane proteins, 15,000 x g for inclusion bodies) for 30-60 minutes at 4°C to pellet any insoluble material.
-
Collection: Carefully collect the supernatant, which contains the solubilized protein-detergent complexes.
Experimental Workflow: Inclusion Body Solubilization and Refolding
The following diagram illustrates a typical workflow for the recovery of functional proteins from inclusion bodies, a process where both urea and detergents are often employed.
Caption: Workflow for recovering functional protein from inclusion bodies.
Conclusion
Both sodium tridecyl sulfate and urea are effective agents for protein solubilization, each with distinct mechanisms and ideal applications. Anionic detergents like sodium tridecyl sulfate are powerful solubilizers, particularly for membrane proteins, but their harsh denaturing effects can be a significant drawback if protein activity needs to be preserved. Urea, a strong chaotropic agent, is widely used for solubilizing inclusion bodies and offers the potential for refolding the denatured protein back to its active state. The choice between these two agents will ultimately depend on the specific protein, the nature of the insolubility, and the requirements of downstream applications. For researchers aiming to recover functional proteins from aggregates, urea often presents a more favorable option due to the possibility of refolding. In contrast, when complete denaturation is acceptable or desired, such as in SDS-PAGE, anionic detergents are highly effective.
References
- 1. agscientific.com [agscientific.com]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein recovery from inclusion bodies of Escherichia coli using mild solubilization process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Sodium Tridecyl Sulfate: A Procedural Guide for Laboratory Professionals
Providing critical safety and operational guidance for the handling and disposal of sodium tridecyl sulfate (B86663), this document outlines proper procedures to ensure the safety of laboratory personnel and environmental compliance.
Sodium tridecyl sulfate is an anionic surfactant commonly used in research and development.[1] As with all laboratory chemicals, proper handling and disposal are paramount to maintaining a safe working environment and preventing environmental contamination. This guide provides detailed procedures for the safe disposal of sodium tridecyl sulfate, tailored for researchers, scientists, and drug development professionals.
Hazard Information and Safety Precautions
Sodium tridecyl sulfate is classified as a hazardous substance, primarily causing skin and serious eye irritation.[2][3] Ingestion or inhalation of dust may also be harmful.[2] Adherence to strict safety protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][3]
-
Skin Protection: Use chemical-resistant gloves and wear protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[2]
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[2]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2 | Warning | Causes serious eye irritation[2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | May cause respiratory irritation[2] |
Disposal Procedures
The primary and recommended method for the disposal of sodium tridecyl sulfate is through an approved hazardous waste disposal plant.[2][5] Under no circumstances should this chemical be disposed of down the drain. Surfactants can interfere with wastewater treatment processes.
For situations where small quantities of aqueous solutions of sodium tridecyl sulfate require treatment before disposal, the following experimental protocols may be considered. These procedures should be carried out by trained personnel in a controlled laboratory setting.
Experimental Protocol 1: Disposal via Licensed Waste Contractor
This is the most straightforward and recommended disposal method.
Methodology:
-
Segregation and Storage:
-
Collect all waste containing sodium tridecyl sulfate (solid and liquid) in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
Label the container clearly with "Hazardous Waste," the chemical name ("Sodium Tridecyl Sulfate Waste"), and the associated hazards (e.g., "Irritant").
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste manifest and transport.
-
Experimental Protocol 2: Chemical Treatment (Coagulation-Flocculation)
This protocol is for the pre-treatment of aqueous solutions of sodium tridecyl sulfate to remove the surfactant before disposal of the treated water. The resulting solid waste must still be disposed of as hazardous waste. Ferric chloride has been shown to be effective in removing anionic surfactants from wastewater.[1]
Materials:
-
Aqueous waste solution of sodium tridecyl sulfate
-
Ferric chloride (FeCl₃) solution (e.g., 10% w/v)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for pH adjustment
-
pH meter or pH paper
-
Beaker or suitable reaction vessel
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Methodology:
-
pH Adjustment:
-
Place the aqueous waste solution in a beaker on a stir plate.
-
Measure the initial pH of the solution.
-
Adjust the pH to a range of 7-9 by slowly adding NaOH solution while stirring.[1]
-
-
Coagulation:
-
While stirring, slowly add the ferric chloride solution to the waste solution. A typical starting dosage is 1,000 mg/L (1 g/L) of FeCl₃.[1]
-
Observe the formation of a precipitate (floc).
-
-
Flocculation and Sedimentation:
-
Continue to stir the solution at a moderate speed for approximately 15-20 minutes to allow the flocs to grow.
-
Turn off the stirrer and allow the floc to settle for at least 1 hour.
-
-
Separation:
-
Carefully decant the supernatant (the clear liquid).
-
Filter the remaining sludge containing the precipitated surfactant using a filtration apparatus.
-
-
Disposal:
-
The collected solid sludge is considered hazardous waste and must be disposed of via a licensed waste contractor (as in Protocol 1).
-
The treated supernatant should be tested for residual surfactant concentration before being considered for drain disposal, subject to local regulations.
-
Experimental Protocol 3: Chemical Treatment (Precipitation with Cationic Surfactant)
Anionic surfactants can be precipitated out of solution by reacting them with cationic surfactants to form an insoluble complex.
Materials:
-
Aqueous waste solution of sodium tridecyl sulfate
-
A cationic surfactant solution (e.g., Cetylpyridinium chloride or Benzalkonium chloride) of a known concentration.
-
Beaker or suitable reaction vessel
-
Stir plate and stir bar
-
Filtration apparatus
Methodology:
-
Precipitation:
-
Place the aqueous waste solution in a beaker on a stir plate.
-
Slowly add the cationic surfactant solution while stirring. The exact amount will depend on the concentration of the sodium tridecyl sulfate. An equimolar amount is a good starting point.
-
Observe the formation of a precipitate.
-
-
Separation:
-
Continue stirring for approximately 30 minutes to ensure complete precipitation.
-
Allow the precipitate to settle.
-
Separate the solid precipitate from the liquid by filtration.
-
-
Disposal:
-
The solid precipitate must be disposed of as hazardous waste through a licensed contractor (as in Protocol 1).
-
The remaining liquid should be checked for residual surfactant before any further disposal considerations, in accordance with local regulations.
-
Disposal Decision Workflow
Caption: Decision workflow for the disposal of sodium tridecyl sulfate.
References
Personal protective equipment for handling sodium;tridecyl sulfate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling and disposal of sodium tridecyl sulfate (B86663), a substance that requires careful management to mitigate risks. Adherence to these protocols is critical for maintaining a safe research environment.
Sodium tridecyl sulfate is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4] It is crucial to handle this chemical with appropriate personal protective equipment and follow established safety procedures to prevent exposure.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling sodium tridecyl sulfate. This equipment should be readily available and in good condition before any handling procedures begin.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). | Gloves should be impermeable and resistant to the product. Always inspect gloves for degradation or chemical breakthrough before use.[5] |
| Lab coat or chemical-resistant clothing. | To prevent skin exposure.[1][4] | |
| Respiratory | NIOSH-approved dust respirator. | Required when there is a likelihood of inhalation exposure to dried particles or when ventilation is insufficient.[5] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of sodium tridecyl sulfate is essential to minimize the risk of exposure. The following workflow outlines the necessary steps for safe handling.
Experimental Protocol for Handling:
-
Preparation :
-
Handling :
-
Conduct all weighing and handling of sodium tridecyl sulfate in a designated area to contain any potential spills.
-
Handle the substance carefully to avoid the formation of dust.[1][3][6]
-
When not in use, ensure the container is tightly closed and stored in a cool, dry, and well-ventilated place.[1][3][6]
-
-
Post-Handling :
Disposal Plan
Proper disposal of sodium tridecyl sulfate and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal of Unused Product:
-
Dispose of contents and container to an approved waste disposal plant.[1][3]
-
Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[3]
-
Do not let the product enter drains.[6]
Disposal of Contaminated Packaging:
-
Dispose of contaminated packaging as unused product.[6]
-
Empty containers or liners may retain some product residues and should be disposed of in a safe manner.[7]
In the event of a spill, use proper personal protective equipment, sweep or vacuum up the material, and place it into a suitable, closed container for disposal.[1][4] Do not release the chemical into the environment.[1][3][4] Always consult with your institution's environmental health and safety department for specific guidance on waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. Sodium Tridecyl Sulfate | C13H27NaO4S | CID 23668353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. bangslabs.com [bangslabs.com]
- 6. SODIUM N-TRIDECYL SULPHATE | CAS#:3026-63-9 | Chemsrc [chemsrc.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
